2'-Deoxyadenosine-1',2',3',4',5'-13C5
Description
BenchChem offers high-quality 2'-Deoxyadenosine-1',2',3',4',5'-13C5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyadenosine-1',2',3',4',5'-13C5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅¹³C₅H₁₃N₅O₃ |
|---|---|
Molecular Weight |
256.21 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis and Purification of 2'-Deoxyadenosine-1',2',3',4',5'-13C5: A Chemoenzymatic Paradigm
Executive Summary
The synthesis of uniformly labeled 2'-deoxyadenosine-1',2',3',4',5'-13C5 (13C5-dAdo) is a critical requirement for advanced NMR spectroscopy, mass spectrometry-based metabolomics, and the development of stable isotope-labeled antiviral therapeutics[1],[2]. However, constructing this molecule presents a distinct stereochemical challenge. This technical guide outlines a highly efficient, self-validating chemoenzymatic workflow that circumvents the limitations of traditional chemical synthesis, ensuring absolute stereocontrol and high isotopic fidelity.
Mechanistic Rationale: The Case for Biocatalysis
The Limitation of Chemical Glycosylation
Traditional nucleoside synthesis relies heavily on the Vorbrüggen glycosylation, a Friedel-Crafts-catalyzed silyl-Hilbert-Johnson reaction. While highly effective for ribonucleosides, this method fails catastrophically when applied to 2-deoxyribose systems[3].
The Causality: Ribonucleosides possess a 2'-hydroxyl group (typically acylated during synthesis) that provides neighboring group participation, effectively blocking the α-face of the oxocarbenium intermediate and directing the incoming nucleobase to form the biologically relevant β-anomer. 2-Deoxyribose lacks this 2'-substituent. Consequently, chemical glycosylation of 2-deoxyribose yields an intractable, near 1:1 mixture of α and β anomers[3]. Separating these anomers requires arduous chiral chromatography, drastically reducing the overall yield and inflating production costs.
The Chemoenzymatic Solution
To establish a self-validating and scalable system, we must pivot to biocatalysis. Nucleoside 2'-deoxyribosyltransferases (NDTs), particularly Type II NDTs derived from Lactobacillus reuteri (LrNDT), catalyze the direct transfer of a 2-deoxyribose moiety between purine and pyrimidine bases[4]. Alternatively, a one-pot two-step enzymatic coupling using phosphoribomutase and nucleoside phosphorylases can be employed[5].
Using LrNDT, the enzyme's active site architecture strictly dictates the stereochemistry. The reaction proceeds via a covalent enzyme-deoxyribose intermediate, and the incoming acceptor base (adenine) can only attack from the β-face. This provides absolute (>99:1) stereoselectivity , eliminating the need for complex isomeric purification downstream[4].
Table 1: Comparison of Synthetic Strategies for 13C5-Deoxynucleosides
| Synthetic Strategy | Stereoselectivity (β:α) | Overall Yield | Purification Complexity | Scalability |
| Chemical (Vorbrüggen) | Poor (~1:1 to 3:1) | 30 - 40% | High (Isomeric separation required) | High |
| Chemoenzymatic (NDT) | Absolute (>99:1) | 75 - 85% | Low (Simple RP-HPLC) | Moderate |
Core Synthesis Workflow: Transglycosylation
The synthesis utilizes commercially available 2'-Deoxyuridine-1',2',3',4',5'-13C5 as the isotopic donor and unlabeled adenine as the acceptor.
Enzymatic transglycosylation pathway for 13C5-dAdo synthesis.
Step-by-Step Reaction Protocol
-
Matrix Preparation: Prepare a 50 mM Tris-HCl buffer solution, adjusted to pH 7.5. Causality: This pH ensures optimal ionization of the catalytic glutamate residues within the LrNDT active site while maintaining the solubility of the adenine base.
-
Substrate Addition: Dissolve 2'-Deoxyuridine-1',2',3',4',5'-13C5 to a final concentration of 10 mM. Add unlabeled adenine to a final concentration of 15 mM. Causality: The transglycosylation is a thermodynamically reversible equilibrium. By maintaining a 1:1.5 molar ratio of donor to acceptor, we leverage Le Chatelier's principle to drive the equilibrium toward the 13C5-dAdo product.
-
Biocatalyst Introduction: Add purified LrNDT enzyme to a final activity of 1 U/mL.
-
Incubation: Incubate the reaction mixture at 40 °C for 24 hours under gentle orbital agitation (150 rpm).
-
Reaction Quenching: Terminate the reaction by heating the mixture to 85 °C for 10 minutes. Causality: Thermal denaturation permanently inactivates the enzyme, locking the chemical equilibrium in place and preventing reverse transglycosylation during downstream concentration steps.
Downstream Processing and Purification
Because the enzymatic reaction is perfectly stereoselective, the purification burden is reduced to simply separating the target 13C5-dAdo from unreacted adenine, unreacted donor, and the uracil byproduct.
Downstream purification and analytical validation workflow.
Step-by-Step Purification Protocol
-
Clarification: Centrifuge the quenched reaction mixture at 10,000 × g for 15 minutes to pellet the denatured enzyme. Pass the supernatant through a 10 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration membrane to ensure complete removal of trace proteins.
-
Preparative HPLC: Inject the clarified filtrate onto a Preparative C18 Reverse-Phase column.
Table 2: Preparative HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | C18 (250 × 21.2 mm, 5 µm) | Exploits the hydrophobicity difference between the free nucleobases and the nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in H₂O | Keeps adenine protonated, suppressing silanol interactions and preventing peak tailing. |
| Mobile Phase B | Methanol (HPLC Grade) | Provides sufficient elution strength while being easy to remove during lyophilization. |
| Gradient | 5% B to 40% B over 30 min | Ensures baseline resolution between Uracil, Adenine, 13C5-dUrd, and 13C5-dAdo. |
| Detection | UV Absorbance at 260 nm | Optimal wavelength for monitoring purine and pyrimidine aromatic rings. |
-
Fraction Pooling & Lyophilization: Collect fractions corresponding to the 13C5-dAdo peak (typically eluting last due to the combined hydrophobicity of the adenine base and the deoxyribose ring). Pool the fractions, flash-freeze in liquid nitrogen, and lyophilize for 48 hours to yield a white to off-white powder[].
Analytical Validation (Self-Validating QC)
A robust protocol must be self-validating. The success of the synthesis is confirmed by rigorous isotopic and stereochemical validation to ensure the product meets pharmacopeial or analytical standards[2].
Table 3: Analytical Validation Parameters for 13C5-dAdo
| Quality Parameter | Analytical Method | Expected Result & Causality |
| Isotopic Enrichment | LC-ESI-MS (Positive Mode) | [M+H]⁺ m/z 257.1 . (Unlabeled standard is 252.1). The +5 Da shift confirms uniform 13C incorporation across the 5 carbons of the pentose ring. |
| Anomeric Purity | ¹H-NMR (D₂O, 400 MHz) | >99% β-anomer . The H1' proton of the β-anomer appears as a distinct pseudo-triplet at ~6.3 ppm. Absence of an upfield doublet of doublets confirms complete enzymatic stereocontrol. |
| Chemical Purity | Analytical HPLC (UV 260 nm) | >99% peak area . Confirms total removal of uracil byproduct and unreacted adenine. |
| Label Positioning | ¹³C-NMR (D₂O, 100 MHz) | 5 distinct multiplets . Due to ¹³C-¹³C scalar coupling across the intact labeled ring, the C1' through C5' carbons will appear as complex multiplets rather than singlets. |
References
-
[5] Title: One-Pot Two-Step Enzymatic Coupling of Pyrimidine Bases to 2-Deoxy-d-ribose-5-phosphate. A New Strategy in the Synthesis of Stable Isotope Labeled Deoxynucleosides | Source: Journal of Organic Chemistry | URL: [Link]
-
[2] Title: 2'-Deoxyadenosine Monohydrate - CAS - 16373-93-6 | Source: Axios Research | URL: [Link]
-
[4] Title: Lactobacillus reuteri 2′-Deoxyribosyltransferase, a Novel Biocatalyst for Tailoring of Nucleosides | Source: Applied and Environmental Microbiology | URL: [Link]
-
[3] Title: A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation | Source: Organic Process Research & Development | URL: [Link]
Sources
- 1. [1',2',3',4',5'-13C5]2'-DEOXYADENOSINE MONOHYDRATE | 478510-79-1 [chemicalbook.com]
- 2. 2'-Deoxyadenosine Monohydrate - CAS - 16373-93-6 | Axios Research [axios-research.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lactobacillus reuteri 2′-Deoxyribosyltransferase, a Novel Biocatalyst for Tailoring of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot two-step enzymatic coupling of pyrimidine bases to 2-deoxy-D-ribose-5-phosphate. A new strategy in the synthesis of stable isotope labeled deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Fate of 13C-Labeled 2'-Deoxyadenosine in Cellular Systems
Executive Summary
This guide details the experimental and analytical framework for tracing the metabolic fate of 13C-labeled 2'-deoxyadenosine (dA) in mammalian cells. While often overshadowed by adenosine, dA metabolism is a critical pivot point in immunometabolism and the pharmacokinetics of nucleoside analogs (e.g., Cladribine, Clofarabine).
The core challenge in dA tracing is the "Kinase/Deaminase Tug-of-War." Intracellular dA faces an immediate bifurcation: phosphorylation by Deoxycytidine Kinase (dCK) to form dAMP (anabolic trap) or deamination by Adenosine Deaminase (ADA) to form deoxyinosine (catabolic exit). This guide provides a self-validating protocol to quantify these fluxes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: The Biochemical Landscape
To design a robust experiment, one must understand the specific enzyme affinities that dictate dA fate. Unlike adenosine, which is readily phosphorylated by Adenosine Kinase (AK), 2'-deoxyadenosine is a poor substrate for AK . Its phosphorylation is almost exclusively driven by dCK (Km ~ 0.5 µM).
The Three Fates of 13C-dA
-
Anabolic Salvage (The dATP Trap):
-
Pathway: dA
dAMP dADP dATP. -
Significance: dATP is a potent feedback inhibitor of Ribonucleotide Reductase (RNR).[1] Accumulation of 13C-dATP confirms dCK activity but can induce toxicity (apoptosis) if ADA is inhibited.
-
-
Catabolic Deamination:
-
Pathway: dA
2'-Deoxyinosine (dIno).[2] -
Significance: This is the primary clearance route. dIno is further cleaved by Purine Nucleoside Phosphorylase (PNP) to Hypoxanthine and deoxyribose-1-phosphate.
-
-
Catabolic Cleavage (Direct):
-
Pathway: dA
Adenine + deoxyribose-1-phosphate. -
Significance: This splits the label. If using U-13C-dA (uniformly labeled), the ribose (5 carbons) and base (5 carbons) separate. The base may be salvaged to ATP (ribonucleotide), while the sugar enters glycolysis.
-
Visualization: The Metabolic Branch Point
Figure 1: The metabolic bifurcation of 2'-deoxyadenosine. Note the competition between dCK (activation) and ADA (inactivation).
Part 2: Experimental Design Strategy
Label Selection
-
Recommended: [U-13C10, 15N5]-2'-Deoxyadenosine (Uniformly labeled).
-
Rationale: This dual-labeling strategy allows you to distinguish between the intact nucleoside (M+15) and the recycled base (M+5 from 15N) if the glycosidic bond is cleaved by PNP.
-
Alternative: [1',2',3',4',5'-13C5]-2'-Deoxyadenosine (Ribose labeled only). Use this if tracking the sugar moiety into glycolysis (via dR-1-P
dR-5-P) is the priority.
The "Dialyzed" Requirement
Standard Fetal Bovine Serum (FBS) contains endogenous nucleosides (µM range) that will dilute your isotopic tracer.
-
Protocol: Use Dialyzed FBS (10k MWCO) for 24 hours prior to and during the labeling pulse.
-
Control: Run a parallel arm with Pentostatin (1 µM), a potent ADA inhibitor. This forces 100% of the flux through dCK, serving as a positive control for dATP accumulation.
Part 3: Analytical Workflow (Step-by-Step)
This protocol is optimized for polar nucleotides, which degrade rapidly if not quenched immediately.
Phase 1: Cell Treatment & Quenching
Objective: Stop metabolism instantly to preserve the ATP/ADP/AMP ratios.
-
Seed Cells: 1x10^6 cells/well in 6-well plates. Acclimate in Dialyzed FBS media for 24h.
-
Pulse: Replace media with fresh media containing 50 µM [U-13C]-dA . Incubate for time points (e.g., 1h, 4h, 24h).
-
Wash: Rapidly aspirate media. Wash 1x with ice-cold PBS (4°C).
-
Quench: Immediately add 1 mL of 80% Methanol/Water (pre-chilled to -80°C) .
-
Critical: Do not use trypsin. Quench directly on the plate.
-
-
Scrape & Collect: Scrape cells into the cold methanol. Transfer to Eppendorf tubes on dry ice.
Phase 2: Metabolite Extraction
-
Lysis: Vortex vigorously for 1 minute.
-
Freeze-Thaw: Cycle 3x (Liquid Nitrogen
37°C bath) to ensure complete membrane rupture. -
Precipitate: Centrifuge at 16,000 x g for 15 min at 4°C .
-
Supernatant: Transfer supernatant to a fresh glass vial.
-
Dry: Evaporate to dryness using a SpeedVac (no heat) or Nitrogen stream.
-
Reconstitute: Resuspend in 100 µL LC-MS grade water .
Phase 3: LC-MS/MS Analysis
Nucleotides are highly polar and bind poorly to C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.
-
Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15 minutes.
-
Mass Spec Mode: Negative Ion Mode (ESI-). Nucleotides ionize best in negative mode.
Visualization: Analytical Pipeline
Figure 2: Workflow for extraction of polar nucleotides. The -80°C quench is the critical control point.
Part 4: Data Interpretation & Flux Analysis
Mass Isotopologue Distribution (MID)
When analyzing the data, you will observe specific mass shifts. Assuming [U-13C10, 15N5]-dA (Molecular Weight shift +15 Da):
| Metabolite | Detected Mass Shift | Interpretation |
| dAMP | M+15 | Direct phosphorylation by dCK (Intact salvage). |
| dATP | M+15 | Conversion of labeled dAMP to triphosphate. |
| dIno | M+15 | Deamination by ADA (Intact nucleoside). |
| Hypoxanthine | M+5 (from 15N) | Cleavage of dIno by PNP. Sugar lost. |
| Adenine | M+5 (from 15N) | Direct cleavage of dA by PNP. |
| ATP (Rib) | M+5 (from 15N) | Salvage of the labeled base (Adenine) into the ribonucleotide pool (via APRT). |
The "Salvage Ratio" Calculation
To determine the efficiency of dCK versus the catabolic drain, calculate the Salvage Index :
-
High Index (>1): Indicates strong dCK activity or ADA inhibition.
-
Low Index (<1): Indicates the cell is efficiently detoxifying dA via ADA.
Troubleshooting: The "dATP Expansion" Phenomenon
If you observe a massive increase in the total dATP pool (labeled + unlabeled) alongside the appearance of M+15 dATP, this confirms the "dATP Trap" mechanism seen in ADA deficiency. This is a self-validating check for the biological relevance of your model.
References
-
Cai, R., et al. (2017). Metabolically Generated Stable Isotope-Labeled Deoxynucleoside Code for Tracing DNA N6-Methyladenine in Human Cells.[3][4] Analytical Chemistry. Available at: [Link]
-
Keszler, G., et al. (2005). Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity.[5] Archives of Biochemistry and Biophysics. Available at: [Link]
-
Whitfield, T.W., et al. (2018). Adenosine deaminase deficiency: a review. Orphanet Journal of Rare Diseases. Available at: [Link]
-
Stupp, G.S., et al. (2013). Isotopic ratio outlier analysis global metabolomics of Caenorhabditis elegans. Analytical Chemistry. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolically Generated Stable Isotope-Labeled Deoxynucleoside Code for Tracing DNA N6-Methyladenine in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tracing and Quantifying 13C5-Deoxyadenosine Incorporation into Genomic DNA
Topic: Understanding the Incorporation of 13C5-Deoxyadenosine into DNA Content Type: In-Depth Technical Guide Audience: Senior Researchers & Drug Development Scientists
Executive Summary
The incorporation of stable isotope-labeled nucleosides, such as [1',2',3',4',5'-13C5]-2'-deoxyadenosine (13C5-dA) , into genomic DNA serves as a high-fidelity molecular chronometer for measuring DNA synthesis rates and dissecting nucleotide salvage pathways.[1] Unlike toxic analogs (e.g., BrdU) or radioactive tracers (
This guide details the end-to-end workflow for utilizing 13C5-dA to quantify cell proliferation and metabolic flux. It moves beyond standard protocols to address the critical "failure points" in experimental design: enzymatic hydrolysis efficiency, mass spectrometric interference, and the precise calculation of fractional enrichment.
Part 1: The Biochemistry of Incorporation
To design a robust experiment, one must understand the specific metabolic route the tracer takes. 13C5-dA (labeled on the deoxyribose ring) is a probe for the Nucleoside Salvage Pathway .
The Salvage Mechanism
Exogenous 13C5-dA enters the cell via Equilibrative Nucleoside Transporters (ENTs).[2] Once intracellular, it bypasses the energy-intensive de novo synthesis pathway (which constructs nucleotides from glucose and amino acids). Instead, it is directly phosphorylated.
Key Causality: The retention of the 13C5 label on the sugar moiety in the final DNA proves that the glycosidic bond between the adenine base and the deoxyribose sugar was never cleaved. If the cell were to degrade the nucleoside to a free base (Adenine) and reuse it, the 13C-sugar would be lost to glycolysis, and the resulting DNA would contain unlabeled deoxyribose. Thus, 13C5-dA incorporation specifically measures direct nucleoside salvage .
Pathway Visualization
The following diagram illustrates the specific phosphorylation cascade required to trap 13C5-dA within the cell and incorporate it into the replication fork.
Caption: The metabolic trajectory of 13C5-deoxyadenosine from extracellular uptake to genomic incorporation via the salvage pathway.
Part 2: Experimental Protocol (Self-Validating Systems)
This protocol is designed for LC-MS/MS quantification.[1][2] The critical success factor is the purity of the nucleoside pool post-hydrolysis.
Dosing Strategy
-
In Vitro: Supplement media with 1–10 µM 13C5-dA.
-
Note: High concentrations (>50 µM) can perturb dNTP pools and trigger feedback inhibition of Ribonucleotide Reductase (RNR). Keep concentrations physiological.
-
-
In Vivo: Bolus injection or drinking water ad libitum.
-
Validation: Always include a "Time 0" control (unlabeled) to establish the mass spectral baseline.
-
Sample Preparation & DNA Extraction
Objective: Isolate high-molecular-weight genomic DNA free of RNA and free nucleotides.
-
Lysis: Lyse cells/tissue in a buffer containing Proteinase K and SDS.
-
RNA Removal (Critical): Treat with RNase A.
-
Why? RNA contains Adenosine.[2] While mass spectrometry distinguishes Deoxyadenosine (dA) from Adenosine (A) by mass (251 vs 267), incomplete separation or source fragmentation can create noise. Removing RNA prevents this interference.
-
-
Precipitation: Use Isopropanol or Ethanol precipitation. Avoid silica columns if yield is low, as they can retain small contaminants; however, for high-throughput, columns are acceptable if washed rigorously.
Enzymatic Hydrolysis (The "Digestion" Step)
This is the most common point of failure. DNA must be broken down into single nucleosides.[3][4]
Enzyme Cocktail:
-
DNA Degradase Plus (Zymo Research) or a mix of:
-
Benzonase/Nuclease P1: Endonuclease to create fragments.
-
Phosphodiesterase I (Snake Venom): Exonuclease to release nucleotides (dNMPs).
-
Alkaline Phosphatase (CIP/SAP): Removes the phosphate group to yield the nucleoside.
-
Protocol:
-
Resuspend 1–5 µg of pure DNA in 20 µL H2O.
-
Add 2 µL 10x Digestion Buffer (typically 100 mM Tris-HCl, pH 7.9, 50 mM NaCl, 10 mM MgCl2).
-
Note: Mg2+ is an essential cofactor for phosphodiesterases.
-
-
Add Enzyme Cocktail (1–5 Units).
-
Incubate at 37°C for 3–6 hours (or overnight).
-
Stop Reaction: Filter through a 10kDa MWCO spin filter.
-
Why? This removes the enzymes (proteins) which would otherwise foul the LC column and ion source.
-
Part 3: LC-MS/MS Analysis
Mass Spectrometry Parameters
We utilize Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.
The Principle: We monitor the transition from the protonated parent ion
| Analyte | Labeling | Precursor Ion (Q1) | Product Ion (Q3) | Neutral Loss | Rationale |
| dA (Endogenous) | None | 252.1 m/z | 136.1 m/z | 116 Da (Deoxyribose) | Standard fragmentation breaks the glycosidic bond. |
| 13C5-dA (Tracer) | Sugar (Ribose) | 257.1 m/z | 136.1 m/z | 121 Da (13C5-Sugar) | The base (Adenine) remains unlabeled (136). The mass shift is in the sugar. |
| 15N5-dA (Internal Std) | Base & Sugar | 257.1 m/z | 141.1 m/z | 116 Da | Used to normalize injection volume and matrix effects. |
Note: 13C5-dA and 15N5-dA may have the same nominal mass (257), but they are distinguished by their product ions (136 vs 141).
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B to 15% B over 5 minutes. dA is relatively polar and elutes early.
Part 4: Data Analysis & Interpretation[6]
Calculating Enrichment
The raw data from the MS is the Area Under the Curve (AUC) for the unlabeled (M+0) and labeled (M+5) peaks.
Step 1: Calculate Mole Fraction (MPE - Molar Percent Excess)
Step 2: Fractional Synthesis Rate (FSR)
To determine the percentage of new DNA synthesized during the labeling period:
-
Enrichment_DNA: The value calculated in Step 1.
-
Enrichment_Precursor: The enrichment of the intracellular dATP pool.[6]
-
Expert Insight: Measuring the intracellular dATP pool is difficult due to rapid turnover. In practice, if the extracellular tracer is in excess, we often assume the precursor enrichment approaches the media enrichment, or we use a "plateau" enrichment from a fully turned-over cell population as the denominator.
-
Analytical Workflow Diagram
The following diagram summarizes the logical flow from sample to data.
Caption: Step-by-step analytical workflow for processing genomic DNA into quantifiable mass spectrometry data.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High Background Noise | RNA Contamination | Increase RNase A incubation time; check RNA peaks (Adenosine) in MS. |
| Low Signal Intensity | Incomplete Hydrolysis | Ensure Mg2+ is present in buffer; check enzyme activity on a control DNA sample. |
| Peak Tailing | Column Overload | Dilute sample; check pH of mobile phase (must be acidic for protonation). |
| Artifactual "Labeling" | Matrix Interference | Use a 15N-labeled internal standard to distinguish true signal from matrix noise. |
References
-
Guo, J., et al. (2022).[5] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology. Retrieved from [Link]
-
Macallan, D. C., et al. (1998).[7] Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry. Retrieved from [Link]
-
Shimadzu Corporation. (2014). Measurement of Adenosine Deaminase Activity in Urine with LCMS-8040. Application News. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epigentek.com [epigentek.com]
- 4. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Precision Isotope Tracing: Natural Abundance Correction for 13C-Labeled Nucleosides
Executive Summary
In the field of metabolomics and drug development, stable isotope tracing using 13C-labeled substrates is the gold standard for elucidating metabolic fluxes, particularly in nucleotide biosynthesis and salvage pathways. However, the raw Mass Isotopomer Distributions (MIDs) generated by Liquid Chromatography-Mass Spectrometry (LC-MS) do not directly reflect the true biological incorporation of the 13C tracer[1]. Naturally occurring isotopes (e.g., 1.1%
For complex macromolecules like nucleosides and nucleotides—which possess dense stoichiometric ratios of carbon, nitrogen, and oxygen—failing to mathematically remove this background noise results in profound quantitative errors. This whitepaper provides an in-depth technical framework for executing high-resolution 13C-labeling experiments in nucleosides, detailing the causality behind experimental choices, the mathematics of Natural Abundance Correction (NAC), and self-validating analytical protocols.
The Mechanics of Isotopic Interference in Nucleosides
Nucleosides (e.g., Adenosine, C
The Causality of Spectral Skew
The M+1 peak is not solely derived from the biological incorporation of one
-
Endogenous
C: The 1.1% natural probability of C occurring at any of the 10 carbon positions. -
Endogenous
N: The 0.37% natural probability of N occurring at any of the 5 nitrogen positions. -
Endogenous
H and O: Trace contributions from deuterium and oxygen-17.
Because the mass difference between a
Algorithmic logic for resolution-dependent natural abundance correction.
Mathematical Framework: The Correction Matrix
To extract the true labeling pattern, we must invert the effect of natural abundance. This is achieved through matrix multiplication:
Where:
- is the vector of observed fractional abundances.
- is the vector of the actual tracer-derived isotopologues.
- is the correction matrix derived from the exact chemical formula of the nucleoside and the known natural abundances of its constituent elements[4].
Because experimental noise can lead to mathematically impossible negative fractions during direct matrix inversion, modern algorithms like AccuCor [2] and IsoCor v2 [4] employ Non-Negative Least Squares (NNLS) optimization. This ensures that the corrected fractional abundances remain
Quantitative Impact: Adenosine Correction Example
To illustrate the magnitude of this correction, consider a simulated HRMS dataset for Adenosine (C
| Isotopologue | Measured Raw MID (%) | Corrected True MID (%) | Absolute Shift (%) |
| M+0 (Unlabeled) | 43.21 | 49.80 | +6.59 |
| M+1 | 5.85 | 0.20 | -5.65 |
| M+2 | 1.12 | 0.05 | -1.07 |
| M+3 | 0.45 | 0.00 | -0.45 |
| M+4 | 0.15 | 0.00 | -0.15 |
| M+5 (Ribose labeled) | 43.10 | 49.95 | +6.85 |
| M+6 | 4.95 | 0.00 | -4.95 |
| M+7 | 1.17 | 0.00 | -1.17 |
Note: The raw data shows artificial inflation of M+1, M+2, M+6, and M+7 due to natural
Self-Validating Experimental Protocol
A robust 13C-labeling workflow must be a self-validating system. The protocol below incorporates an unlabeled control arm. If the NAC algorithm is functioning correctly, applying it to the unlabeled control must yield an M+0 of 100% (
Workflow for 13C-nucleoside tracing and self-validating natural abundance correction.
Step-by-Step Methodology
Step 1: Cell Culture and Isotope Labeling
-
Seed cells in standard media and allow adherence.
-
Wash cells twice with PBS to remove residual unlabeled carbon sources.
-
Introduce tracing media containing the labeled substrate (e.g., 10 mM U-
C-Glucose) to the experimental group, and standard C-Glucose to the control group. -
Incubate for the desired tracing duration (e.g., 24 hours for steady-state nucleoside labeling).
Step 2: Rapid Quenching and Extraction Causality: Nucleotide turnover (e.g., ATP to ADP) occurs on the order of milliseconds. Rapid quenching is mandatory to freeze the metabolic state and prevent post-sampling isotopic scrambling[3].
-
Aspirate media and immediately place the plate on dry ice.
-
Add 1 mL of pre-chilled (-20°C) extraction buffer: 40:40:20 Acetonitrile:Methanol:Water.
-
Scrape cells, transfer to a microcentrifuge tube, and vortex for 10 seconds.
-
Centrifuge at 16,000
g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC vial.
Step 3: LC-HRMS Analysis Causality: Nucleosides and nucleotides are highly polar. Standard reverse-phase chromatography fails to retain them. Hydrophilic Interaction Liquid Chromatography (HILIC) must be used[2].
-
Inject 5
L of extract onto a HILIC column (e.g., XBridge BEH Amide). -
Operate the mass spectrometer (e.g., Q Exactive Orbitrap) in negative ion mode.
-
Critical Setting: Set the resolution to at least 140,000 at m/z 200. This ensures the separation of
C and N isotopologues, which is required for accurate downstream correction[2].
Step 4: Data Processing and NAC Implementation
-
Extract raw MIDs using software such as El-MAVEN, specifying a mass accuracy window of
ppm[2]. -
Export the raw MID data (including Compound Name, Formula, and Isotope Label channels) to a .csv file.
-
Process the data through AccuCor (R-based) or IsoCor (Python-based).
-
Self-Validation Check: Verify that the
C-control samples return an M+0 value of after correction. If significant M+1 or M+2 peaks remain in the control, verify the chemical formula input and check for co-eluting isobaric matrix interferences.
-
Software Selection: AccuCor vs. IsoCor
Choosing the right algorithm depends entirely on the mass spectrometer's resolving power.
-
AccuCor / AccuCor2: Developed specifically for HRMS data (Orbitraps). It dynamically adjusts the correction matrix based on the user-defined instrument resolution. If the resolution is sufficient to resolve
C from N, AccuCor removes N from the correction matrix for the M+1 nominal mass, preventing "over-correction"[2][3]. -
IsoCor v2: A highly versatile, biologist-friendly tool that also handles both low and high-resolution data. It includes a graphical user interface (GUI) and accounts for tracer purity (e.g., if the
C-glucose is only 99% isotopically pure, IsoCor mathematically compensates for the 1% unlabeled fraction)[4].
Conclusion
Natural abundance correction is not an optional data smoothing step; it is a fundamental physical requirement for 13C metabolic flux analysis. Because nucleosides contain dense concentrations of nitrogen and oxygen, their uncorrected mass spectra are heavily distorted by natural isotopes. By coupling rapid-quenching extraction protocols, high-resolution HILIC-MS/MS, and resolution-aware correction algorithms like AccuCor or IsoCor, researchers can establish a self-validating analytical pipeline that yields true, biologically accurate isotopic enrichments.
References
-
The importance of accurately correcting for the natural abundance of stable isotopes National Center for Biotechnology Information (PMC) URL:[Link]
-
IsoCor: isotope correction for high-resolution MS labeling experiments Oxford Academic URL:[Link]
-
Metabolite Spectral Accuracy on Orbitraps National Center for Biotechnology Information (PMC) URL:[Link]
-
AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments ChemRxiv URL:[Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Spectral Accuracy on Orbitraps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Metabolic Fidelity of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 in Culture Media
Executive Summary
The use of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (
While chemically stable at physiological pH,
This guide details the mechanisms of this instability, provides a self-validating LC-HRMS protocol to quantify it, and outlines strategies to ensure data integrity.
Part 1: The Physicochemical Landscape
To understand the stability of
Chemical Stability (The Baseline)
In defined, abiotic aqueous solutions (e.g., PBS, water),
-
pH Tolerance: The N-glycosidic bond is stable at neutral and basic pH (7.0–9.0). Significant hydrolysis (depurination) only occurs at acidic pH (< 4.0) or high temperatures (> 60°C).
-
Isotope Effect: The substitution of Carbon-12 with Carbon-13 on the ribose ring (
through ) does not alter the steric or electronic properties of the molecule significantly. Therefore, the labeled compound shares the same stability profile as the unlabeled congener.
The Biological Matrix Challenge (The Variable)
The introduction of serum (FBS, BCS, HS) into culture media introduces Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP) .
-
The ADA Problem: ADA catalyzes the hydrolytic deamination of
-dA to -2'-deoxyinosine ( -dI). In standard 10% FBS-supplemented media, the half-life ( ) of deoxyadenosine can range from 15 minutes to 4 hours , depending on the serum lot and heat-inactivation status. -
The Labeling Consequence: If
-dA is converted to -dI extracellularly, the cell effectively "sees" a different tracer. Subsequent action by PNP cleaves the base, releasing -Ribose-1-Phosphate.-
Result: The label enters the pentose phosphate pathway or glycolysis, while the nucleobase signal is lost.
-
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the extracellular degradation pathway and the fate of the
Figure 1: Extracellular enzymatic degradation pathway of
Part 3: Experimental Validation Protocol
Do not assume stability based on vendor certificates. You must validate the stability of
Protocol: The "Spike & Recovery" Assay
This protocol uses LC-MS to determine the degradation rate (
Materials:
-
Complete Culture Media (containing Serum).
- -dA Stock Solution (10 mM in water).
-
Internal Standard (IS):
-Deoxyadenosine or Chloroadenosine. -
Quenching Solution: 80% Acetonitrile / 20% Methanol (Ice cold).
Workflow:
-
Preparation: Warm 10 mL of complete media to 37°C in a standard T-25 flask (no cells).
-
Spike: Add
-dA to a final concentration of 10–50 . Mix gently. -
Sampling:
-
Immediately remove 100
( ). -
Incubate at 37°C / 5% CO2.
-
Sample 100
at minutes.
-
-
Quenching: Immediately transfer samples into 400
of Quenching Solution containing the Internal Standard. Vortex for 10 seconds. -
Extraction: Centrifuge at 14,000 x g for 10 mins at 4°C to precipitate serum proteins.
-
Analysis: Inject supernatant onto LC-HRMS.
Analytical Configuration (LC-MS/MS)
| Parameter | Setting | Rationale |
| Column | C18 or PFP (2.1 x 100mm) | PFP provides superior retention for polar nucleosides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution solvent. |
| MRM Transition | 257.1 | Parent ( |
| Interference | Monitor 258.1 | Check for natural isotope overlap from endogenous dA. |
Data Interpretation
Plot the natural log of the peak area ratio (Analyte/IS) vs. time.
Part 4: Mitigation Strategies
If instability is detected, use the following decision matrix to stabilize the tracer.
Heat Inactivation (First Line)
Standard heat inactivation (56°C for 30 min) reduces ADA activity but does not eliminate it completely in all serum lots.
-
Pros: Simple, low cost.
-
Cons: Inconsistent; some ADA isoforms are thermally robust or reactivate.
Chemical Inhibition (Gold Standard)
The use of Pentostatin (2'-Deoxycoformycin) is the most reliable method to ensure tracer integrity. Pentostatin is a tight-binding transition-state analog inhibitor of ADA (
-
Dosage: Add Pentostatin to culture media at 1–10
30 minutes prior to adding the tracer. -
Validation: Repeat the "Spike & Recovery" assay with Pentostatin. Recovery should remain >95% over 24 hours.
Serum-Free Alternatives
Switching to chemically defined, serum-free media (e.g., CHO-S-SFM, Opti-MEM) eliminates exogenous ADA.
-
Caveat: Cells must be adapted to serum-free conditions to avoid metabolic stress, which would itself alter the flux data.
Part 5: Visualizing the Decision Workflow
Figure 2: Decision matrix for ensuring tracer stability in metabolic flux analysis.
References
-
Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Source: Archives of Immunology and Therapy Experimental (PubMed).[1] Context: Establishes the baseline chemical stability of the deoxyadenosine scaffold, confirming stability at neutral pH and instability at acidic pH. URL:[Link]
-
13C Metabolic Flux Analysis: Classification and Characterization. Source: Frontiers in Physiology. Context: Provides the theoretical framework for MFA and the importance of tracer purity/stability for accurate flux modeling. URL:[Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. Source: Waters Corporation Application Note. Context: Describes the LC-MS methodology for separating and quantifying nucleosides in complex media matrices. URL:[Link]
Sources
Technical Monograph: 2'-Deoxyadenosine-1',2',3',4',5'-13C5
The following technical monograph provides an in-depth analysis of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 , a high-precision stable isotope standard used critically in quantitative mass spectrometry and metabolic research.
CAS Number: 478510-79-1 (Monohydrate) [1][2][3][4][5][6]
Executive Summary
In the rigorous field of nucleoside analytics and drug development, 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (hereafter referred to as [13C5]-dA ) serves as the "Gold Standard" internal standard (IS). Unlike base-labeled isotopes, this isotopologue features a fully Carbon-13 labeled deoxyribose ring. This structural distinction is critical for Isotope Dilution Mass Spectrometry (ID-MS) because it provides a mass shift of +5 Da while retaining the unlabeled adenine base fragment during collision-induced dissociation (CID), allowing for unique transition monitoring that distinguishes it from metabolic interferences.
This guide details the physicochemical properties, mechanistic applications, and a validated LC-MS/MS workflow for utilizing [13C5]-dA in bioanalysis.
Part 1: Chemical Identity & Physicochemical Specifications[7]
The precise characterization of [13C5]-dA is essential for calculating molar concentrations in stock solutions. Note that the commercially available form is typically the monohydrate .
Technical Data Table
| Parameter | Specification |
| Chemical Name | 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (Monohydrate) |
| CAS Number | 478510-79-1 |
| Unlabeled CAS | 958-09-8 (2'-Deoxyadenosine) |
| Molecular Formula | C₅¹³C₅H₁₃N₅O₃[1][2][4][5][6][7][8][9] · H₂O |
| Molecular Weight | 274.23 g/mol (Monohydrate) / 256.21 g/mol (Anhydrous) |
| Isotopic Purity | ≥ 99 atom % ¹³C |
| Chemical Purity | ≥ 98% |
| Solubility | Soluble in water (up to 50 mM), DMSO, and Methanol |
| Appearance | White to off-white solid |
Structural Configuration
The labeling pattern is specific to the sugar moiety.
-
Ribose Ring (Sugar): All 5 carbons are replaced with ¹³C stable isotopes.[10]
-
Nucleobase (Adenine): Contains naturally occurring ¹²C and ¹⁴N.
Part 2: Mechanistic Applications in Mass Spectrometry
The Principle of Isotope Dilution (ID-MS)
In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy. [13C5]-dA is spiked into samples before extraction. Because it is chemically identical to endogenous 2'-deoxyadenosine (dA), it co-elutes and experiences the exact same ionization environment.[9]
Why [13C5]-Ribose Labeling?
-
Mass Shift (+5 Da): Moves the precursor ion from m/z 252.1 (unlabeled) to m/z 257.1. This +5 Da shift is sufficient to avoid isotopic overlap with the natural M+1 or M+2 isotopes of the analyte.
-
Fragment Conservation: During MS/MS fragmentation, the glycosidic bond breaks. The charge is typically retained on the protonated adenine base.
-
Unlabeled dA: Precursor 252.1
Product 136.1 (Adenine) + Neutral Loss 116 (Deoxyribose). -
[13C5]-dA: Precursor 257.1
Product 136.1 (Adenine) + Neutral Loss 121 (¹³C₅-Deoxyribose).
-
-
Verification: The observation of the same product ion (136.1) from a shifted precursor (257.1) provides high-confidence confirmation of the analyte's identity.
DNA Adductomics & Biomarker Research
Researchers use [13C5]-dA to quantify DNA damage. By digesting cellular DNA into constituent nucleosides, scientists can measure the ratio of damaged adducts to total deoxyadenosine. [13C5]-dA acts as the normalizer, ensuring that variations in digestion efficiency or injection volume do not skew the total DNA count.
Metabolic Flux Analysis
In purine salvage pathway studies, [13C5]-dA can be used as a tracer.[10] When fed to cells, the ¹³C₅-ribose moiety can be tracked as it is phosphorylated to dAMP, dADP, and dATP, or cleaved by purine nucleoside phosphorylase (PNP).
Part 3: Experimental Workflow (LC-MS/MS Protocol)
The following protocol describes the quantification of 2'-deoxyadenosine in human plasma using [13C5]-dA as the Internal Standard.
Validated Workflow Diagram
The diagram below illustrates the critical path from sample preparation to data acquisition, highlighting the point of Internal Standard (IS) addition.
Figure 1: Isotope Dilution LC-MS/MS Workflow for Nucleoside Quantification.
Step-by-Step Methodology
1. Stock Solution Preparation:
-
Primary Stock: Dissolve 1.0 mg of [13C5]-dA (MW 274.23) in 3.65 mL of HPLC-grade water to yield a 1.0 mM solution.
-
Working IS Solution: Dilute the Primary Stock 1:100 in water to achieve 10 µM . Store at -20°C. Note: Stability is >6 months at -20°C.
2. Sample Preparation (Plasma):
-
Aliquot 100 µL of plasma into a 1.5 mL tube.
-
CRITICAL: Add 10 µL of 10 µM Working IS Solution . Vortex for 10 seconds. This step locks in the quantitative accuracy.
-
Add 400 µL of ice-cold Methanol (to precipitate proteins).
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a fresh vial. Evaporate to dryness under nitrogen (optional) and reconstitute in 100 µL Mobile Phase A.
3. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (2% B), 1-5 min (2% to 40% B), 5.1 min (95% B wash).
-
Flow Rate: 0.3 mL/min.
4. Mass Spectrometry Parameters (MRM): Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2'-Deoxyadenosine (Endogenous) | 252.1 | 136.1 | 15 | 50 |
| [13C5]-dA (Internal Standard) | 257.1 | 136.1 | 15 | 50 |
Note: The product ion (136.1) corresponds to the protonated Adenine base [Base+H]⁺. The neutral loss for the IS is 121 Da (¹³C₅-deoxyribose).
Part 4: Logical Pathway Context
Understanding where 2'-deoxyadenosine fits into cellular metabolism is crucial when interpreting data derived from this standard.[9] The diagram below maps the Purine Salvage Pathway.
Figure 2: Purine Salvage Pathway showing metabolic fate of 2'-deoxyadenosine.
Part 5: Quality Control & Stability
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your results, adhere to these QC protocols:
-
Isotopic Purity Verification: Before critical studies, infuse a 1 µM solution of [13C5]-dA directly into the MS. Ensure the signal at m/z 252.1 (M+0 contaminant) is < 0.5% of the signal at m/z 257.1. High levels of unlabeled material will bias low-concentration measurements.
-
Solvent Stability: Nucleosides are prone to depurination (loss of the base) in acidic conditions over time.
-
Recommendation: Do not store the IS in 0.1% Formic Acid for >24 hours at room temperature. Prepare working solutions in water or neutral buffer, and add acid only immediately prior to LC injection.
-
-
Hydration State: Always calculate the mass of the powder based on the monohydrate MW (274.23). Using the anhydrous MW (256.21) for weighing will result in a ~7% concentration error.
References
-
PubChem. 2'-Deoxyadenosine (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 478510-79-1 CAS Manufactory [m.chemicalbook.com]
- 2. [1',2',3',4',5'-13C5]2'-DEOXYADENOSINE MONOHYDRATE | 478510-79-1 [chemicalbook.com]
- 3. omicronbio.com [omicronbio.com]
- 4. [1',2',3',4',5'-13C5]2'-DEOXYADENOSINE MONOHYDRATE,标准品,CAS号:478510-79-1 | CAS:478510-79-1 | 瑞达恒辉 [henghuimall.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2'-Deoxyadenosine-1',2',3',4',5'-13C5 | CymitQuimica [cymitquimica.com]
- 8. 2'-Deoxyadenosine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
The Gold Standard for Precision: A Technical Guide to 2'-Deoxyadenosine-1',2',3',4',5'-13C5 in Advanced Research
This guide provides an in-depth technical overview of 2'-Deoxyadenosine-1',2',3',4',5'-13C5, a stable isotope-labeled nucleoside critical for cutting-edge research in drug development, metabolic analysis, and structural biology. We will delve into its fundamental properties, its pivotal role as an internal standard in mass spectrometry, its applications in nuclear magnetic resonance studies, and the rigorous quality control measures that underpin its reliability as a certified reference material.
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the realms of pharmaceutical development and metabolic research, the accurate quantification of endogenous molecules is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for its sensitivity and specificity. However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise the accuracy of results.[1] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is the scientifically endorsed solution to mitigate these challenges, ensuring data is not just precise, but reliably accurate.[2] 2'-Deoxyadenosine-1',2',3',4',5'-13C5, with its five 13C atoms in the deoxyribose moiety, serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2'-deoxyadenosine.
Core Properties of 2'-Deoxyadenosine-1',2',3',4',5'-13C5
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | 2'-Deoxyadenosine-1',2',3',4',5'-13C5 | [3] |
| Molecular Formula | C₅¹³C₅H₁₃N₅O₃ | [3] |
| Molecular Weight | 256.21 g/mol | [3] |
| Molecular Weight (Monohydrate) | ~274.23 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | High isotopic and chemical purity | [2] |
| Storage | Store at -20°C, protected from light | [4] |
The Cornerstone of Quantitative Analysis: Applications in LC-MS/MS
The primary application of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of 2'-deoxyadenosine in complex biological matrices such as plasma, urine, and cell lysates.[4][5] By adding a known amount of the 13C-labeled standard to the sample at the earliest stage of preparation, any loss or variability during extraction, derivatization, and analysis affects both the analyte and the standard equally. This allows for highly accurate and precise quantification based on the ratio of the signal from the analyte to the labeled internal standard.
Experimental Protocol: Quantification of 2'-Deoxyadenosine in Human Plasma
This protocol outlines a typical workflow for the quantification of endogenous 2'-deoxyadenosine in human plasma using 2'-Deoxyadenosine-1',2',3',4',5'-13C5 as an internal standard.
1. Materials and Reagents:
-
Human plasma (collected with anticoagulant, e.g., EDTA)
-
2'-Deoxyadenosine (unlabeled analytical standard)
-
2'-Deoxyadenosine-1',2',3',4',5'-13C5 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Spiking: To 100 µL of plasma, add 10 µL of a known concentration of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 solution in methanol.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-Deoxyadenosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
2'-Deoxyadenosine-1',2',3',4',5'-13C5: Monitor the transition from the precursor ion (m/z, which will be +5 compared to the unlabeled analyte) to its corresponding product ion.
-
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of unlabeled 2'-deoxyadenosine spiked with a constant concentration of the 13C-labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Determine the concentration of 2'-deoxyadenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Illuminating Metabolic Pathways: Applications in NMR Spectroscopy
Stable isotope labeling is a cornerstone of nuclear magnetic resonance (NMR) studies of nucleic acids and metabolic flux analysis.[2][6] The incorporation of 13C at specific positions allows for the unambiguous assignment of NMR signals, the study of molecular dynamics, and the tracing of metabolic pathways.[6][7] 2'-Deoxyadenosine-1',2',3',4',5'-13C5 can be used as a tracer to follow the fate of the deoxyribose moiety in cellular metabolism.
Experimental Workflow: Tracing Deoxyribose Metabolism
This workflow provides a conceptual framework for using 2'-Deoxyadenosine-1',2',3',4',5'-13C5 to study the metabolic fate of the deoxyribose sugar in a cell culture model.
Sources
- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 2. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. 2'-Deoxyadenosine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]
- 4. shimadzu.com [shimadzu.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Isotopic Enrichment of 2'-Deoxyadenosine-1',2',3',4',5'-13C5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the isotopic enrichment of 2'-Deoxyadenosine with five Carbon-13 (¹³C) atoms, specifically at the 1', 2', 3', 4', and 5' positions of the deoxyribose sugar moiety. The strategic incorporation of stable isotopes into biomolecules is a cornerstone of modern biomedical research, enabling precise tracking and characterization of molecular processes.[][2] This document will delve into the core principles, methodologies, and applications of 2'-Deoxyadenosine-1',2',3',4',5'-¹³C5, offering a valuable resource for professionals in drug development and the life sciences.
Introduction: The Significance of ¹³C-Labeled Deoxynucleosides
Isotopically labeled compounds, particularly those enriched with stable isotopes like ¹³C, are indispensable tools in a multitude of scientific disciplines.[3] In the context of drug development and molecular biology, 2'-Deoxyadenosine-1',2',3',4',5'-¹³C5 serves as a powerful probe for elucidating metabolic pathways, characterizing drug-target interactions, and conducting detailed structural analyses.[3][] The replacement of naturally abundant ¹²C with ¹³C introduces a unique mass signature that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical properties of the molecule.[2][5]
The specific labeling of the deoxyribose sugar at all five carbon positions (¹³C5) provides a robust and unambiguous signal for tracking the fate of the nucleoside in complex biological systems. This is particularly advantageous for:
-
Metabolic Flux Analysis: Quantitatively tracking the incorporation and transformation of deoxyadenosine in DNA synthesis and other metabolic pathways.[3][6]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analogue drugs.[2][]
-
Structural Biology: Facilitating advanced NMR studies to determine the three-dimensional structures of DNA and DNA-protein complexes.[7][8] The uniform ¹³C labeling of the sugar moiety can simplify complex NMR spectra and provide crucial distance and conformational restraints.[9][10][11]
Synthesis Strategies for 2'-Deoxyadenosine-1',2',3',4',5'-13C5
The synthesis of uniformly ¹³C-labeled nucleosides can be achieved through two primary routes: chemical synthesis and enzymatic (or chemo-enzymatic) synthesis. The choice of method depends on factors such as desired yield, cost, and the availability of labeled starting materials.
Chemical Synthesis
Chemical synthesis offers precise control over the placement of isotopic labels.[12] The general approach involves the synthesis of a ¹³C-labeled deoxyribose precursor, which is then coupled to an appropriate adenine derivative.
A generalized workflow for the chemical synthesis is as follows:
Caption: Generalized workflow for the chemical synthesis of 2'-Deoxyadenosine-¹³C5.
While offering high isotopic purity, chemical synthesis can be a multi-step, labor-intensive process with potentially lower overall yields compared to enzymatic methods.[9]
Enzymatic and Chemo-Enzymatic Synthesis
Enzymatic and chemo-enzymatic approaches leverage the high specificity and efficiency of biological catalysts to produce isotopically labeled nucleosides.[7][8][13] These methods often provide higher yields and can be more cost-effective, particularly for uniform labeling patterns.[9]
A key strategy involves the use of genetically engineered microorganisms, such as Escherichia coli, grown in media containing a ¹³C-labeled carbon source, like D-Glucose-¹³C6.[14][15][16] These organisms then biosynthesize the necessary nucleosides, which can be subsequently harvested and purified.
The chemo-enzymatic approach combines the flexibility of chemical synthesis for preparing labeled precursors with the efficiency of enzymatic reactions for the final coupling steps.[9][17] This can be particularly advantageous for producing selectively labeled nucleosides.
Sources
- 2. metsol.com [metsol.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. 13C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. semanticscholar.org [semanticscholar.org]
Commercial Sourcing and Analytical Applications of 2'-Deoxyadenosine-1',2',3',4',5'-13C5: A Technical Guide for LC-MS/MS Workflows
Executive Summary & Core Rationale
In the fields of metabolomics, toxicology, and drug development, the precise quantification of nucleosides and their adducts is critical for assessing DNA damage, repair mechanisms, and cellular metabolism. 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (13C5-dAdo) serves as a gold-standard stable isotope-labeled internal standard (SIL-IS) for these assays.
As a Senior Application Scientist, I prioritize 13C5-dAdo over deuterium-labeled alternatives due to strict chemical causality: deuterium atoms placed on the ribose ring or the adenine base are susceptible to hydrogen-deuterium exchange (HDX) in aqueous buffers or acidic LC mobile phases, leading to label loss and quantitative inaccuracy. Carbon-13 isotopes are covalently stable. Furthermore, the +5 Da mass shift provided by the fully labeled deoxyribose ring completely bypasses the natural isotopic envelope (M+1, M+2) of endogenous, unlabeled deoxyadenosine, ensuring zero cross-talk in Multiple Reaction Monitoring (MRM) channels during mass spectrometry.
Commercial Supplier Landscape
Selecting a commercial supplier for 13C5-dAdo requires evaluating both chemical purity (to ensure accurate concentration preparation) and isotopic purity (to prevent M+0 contamination). Below is a quantitative comparison of top-tier commercial suppliers providing this specific isotopologue.
| Supplier | Catalog Number | Labeled Positions | Chemical Purity | Isotopic Purity | Form |
| MedChemExpress (MCE) [1] | HY-W778207 | 1',2',3',4',5'-13C5 | ≥98.0% | >99.0% | Solid (Monohydrate) |
| Eurisotop (CIL) [2] | CLM-4579-PK | Ribose-13C5 | ≥98.0% | ≥99.0% | Solid (Monohydrate) |
| Toronto Research Chemicals [3] | TRC-A281782 | 1',2',3',4',5'-13C5 | >95.0% | >98.0% | Solid (Monohydrate) |
| Omicron Biochemicals [4] | N/A (Custom) | 1',2',3',4',5'-13C5 | >98.0% | >99.0% | Solid (Monohydrate) |
Note: 13C5-dAdo is frequently supplied as a monohydrate (CAS: 478510-79-1). Researchers must account for the water of hydration (MW = 274.22 g/mol vs. anhydrous MW = 256.21 g/mol ) when calculating molarity for standard curves.
Intracellular Pathway Dynamics
Understanding the metabolic fate of deoxyadenosine is essential for drug development, particularly when studying nucleoside analogs or inhibitors of S-adenosyl-L-homocysteine hydrolase (SAHH)[5].
Intracellular phosphorylation pathway of 2'-deoxyadenosine and its biological outcomes.
Analytical Methodology: LC-MS/MS Isotope Dilution Analysis
To achieve absolute quantification of deoxyadenosine in biological matrices, the following step-by-step protocol employs a self-validating isotope dilution methodology.
Step 1: Reagent Preparation & Spiking
-
Reconstitute 13C5-dAdo in LC-MS grade water/methanol (95:5, v/v) to create a 1 mg/mL stock. Store at -80°C to prevent degradation.
-
Causality Check: Spike a known concentration of the 13C5-dAdo internal standard into the raw biological sample (e.g., cell lysate or tissue homogenate) before DNA extraction. Spiking early accounts for any physical analyte loss during extraction and normalizes matrix-induced ion suppression during electrospray ionization (ESI).
Step 2: DNA Extraction & Enzymatic Hydrolysis
-
Extract genomic DNA using a standard silica-column or phenol-chloroform method.
-
Digest the isolated DNA into free nucleosides using a cocktail of DNAse I, Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 2 hours.
-
Precipitate the enzymes using cold acetonitrile, centrifuge at 16,000 x g, and dry the supernatant under vacuum[6].
Step 3: LC Separation
-
Reconstitute the dried sample in 5% methanol.
-
Inject onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Step 4: ESI-MS/MS Detection & MRM Causality
Operate the triple quadrupole mass spectrometer in positive ESI mode. The selection of MRM transitions is governed by the specific fragmentation mechanics of the nucleoside:
-
Unlabeled dAdo: The precursor [M+H]+ ion is m/z 252.1. During collision-induced dissociation (CID), the N-glycosidic bond breaks, resulting in the neutral loss of the deoxyribose ring (116 Da). The product ion is the adenine base at m/z 136.1[6][7].
-
13C5-dAdo: The precursor[M+H]+ ion is m/z 257.1 (due to the five 13C atoms). Because the isotopic labels are exclusively located on the deoxyribose ring, the neutral loss during CID is 121 Da. This leaves the unlabeled adenine base behind. Therefore, the correct MRM transition for 13C5-dAdo is 257.1 → 136.1 [8].
Step 5: Self-Validating Quality Control (QC)
A robust protocol must validate its own integrity. Run the following QC samples with every batch:
-
Blank Matrix + IS: Analyzes the internal standard for M+0 contamination. If a peak appears at 252.1 → 136.1 in this sample, the isotopic purity of the commercial batch is compromised.
-
Sample Matrix without IS: Analyzes the biological matrix for endogenous isobaric interferences. If a peak appears at 257.1 → 136.1, chromatographic conditions must be adjusted to resolve the interference.
Workflow for LC-MS/MS isotope dilution quantification using 13C5-dAdo.
References
-
Eurisotop (Cambridge Isotope Laboratories). "2'-DEOXYADENOSINE:H2O (RIBOSE-13C5, 99%) (CLM-4579-PK)". Source: Eurisotop. URL: [Link]
-
Bio-Protocol. "Genomic 8-oxo-7,8-dihydro-2'-deoxyguanosine Quantification". Source: Bio-Protocol. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-DEOXYADENOSINE:H2O (RIBOSE-13C5, 99%) | Eurisotop [eurisotop.com]
- 3. 2'-Deoxyadenosine Monohydrate-13C5 | LGC Standards [lgcstandards.com]
- 4. omicronbio.com [omicronbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. opinvisindi.is [opinvisindi.is]
- 8. pnas.org [pnas.org]
Methodological & Application
Application Note: High-Resolution Quantification of DNA Synthesis Rates Using 13C5-Deoxyadenosine and LC-MS/MS
Abstract
Measuring de novo DNA synthesis is a fundamental requirement for evaluating cell proliferation, assessing oncology drug efficacy, and mapping metabolic rewiring. Historically, these assays relied on radioactive precursors (e.g., 3H-thymidine) or halogenated structural analogs (e.g., BrdU, EdU). However, radioisotopes pose severe safety and disposal challenges, while halogenated analogs can induce DNA damage, trigger unwanted DNA repair mechanisms, and artificially alter cell cycle kinetics[1].
Stable isotope labeling (SIL) combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a non-toxic, highly precise, and structurally native alternative[2]. This application note details a robust, self-validating protocol for quantifying DNA synthesis rates using 13C5-deoxyadenosine (13C5-dAdo) pulse-labeling, tailored enzymatic DNA hydrolysis, and targeted LC-MS/MS quantification.
Mechanistic Principle: Isotope Tracing via the Salvage Pathway
Unlike synthetic analogs, 13C5-dAdo is a heavy isotope of a naturally occurring deoxynucleoside. When introduced into the extracellular environment, it is transported into the cell and enters the nucleotide salvage pathway. Intracellular kinases (e.g., deoxycytidine kinase and adenosine kinase) phosphorylate 13C5-dAdo into 13C5-dAMP, which is subsequently converted into 13C5-dATP[2].
During the S-phase of the cell cycle, DNA polymerase natively incorporates this 13C5-dATP into the elongating genomic DNA strand. By extracting the genomic DNA, enzymatically digesting it back into free nucleosides, and analyzing the mixture via LC-MS/MS, researchers can precisely quantify the ratio of newly synthesized DNA (13C5-labeled) to pre-existing DNA (12C-unlabeled).
Metabolic salvage pathway and LC-MS/MS workflow for 13C5-dAdo DNA incorporation.
Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol utilizes a highly controlled enzymatic digestion rather than traditional acid hydrolysis. Acid hydrolysis (e.g., using HCl or formic acid) frequently causes depurination—cleaving the N-glycosidic bond and destroying the purine nucleoside structure before it can be measured[3]. The multi-enzyme cocktail described below operates under mild physiological conditions to preserve nucleoside integrity[4].
Step 1: Cell Culture and Isotope Pulse Labeling
-
Seeding: Seed the target cell line in 6-well plates and culture until they reach the desired experimental state (e.g., exponential growth phase).
-
Pulse Labeling: Replace the standard culture media with fresh media supplemented with 10 µM 13C5-deoxyadenosine.
-
Time-Course: Incubate the cells for the required time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the kinetics of DNA synthesis.
-
Harvesting: Terminate the labeling by aspirating the media. Wash the cells three times with ice-cold PBS to halt metabolism and remove residual extracellular 13C5-dAdo. Snap-freeze the cell pellets in liquid nitrogen.
Step 2: Genomic DNA Extraction
-
Lysis and Extraction: Extract genomic DNA using a high-quality silica-column kit (e.g., Qiagen DNeasy).
-
Critical Step - RNase A Treatment: You must include an RNase A digestion step during extraction. Cellular RNA contains high levels of adenosine. If RNA is not completely degraded and washed away, RNA-derived adenosine will contaminate the LC-MS/MS analysis, artificially diluting the genomic enrichment pool.
-
Elution: Elute in nuclease-free water and verify purity (A260/280 ratio ~1.8).
Step 3: Tailored Enzymatic Hydrolysis
-
Initial Cleavage: Transfer 1–2 µg of genomic DNA into a microcentrifuge tube. Add 10 U of DNase I and its corresponding 10X reaction buffer (containing essential Mg2+ cofactors). Incubate at 37°C for 2 hours to nick and degrade the double-stranded DNA into smaller oligonucleotides[3].
-
Mononucleotide Generation: Add 15 U of Nuclease P1. Adjust the buffer to contain 1 mM ZnCl2 and a slightly acidic pH (~5.5). Incubate at 37°C overnight to cleave the oligonucleotides into 5'-mononucleotides[3].
-
Dephosphorylation: Add 30 U of Alkaline Phosphatase (adjusting the pH to ~8.0 using Tris buffer). Incubate at 37°C for 2 hours to strip the phosphate groups, yielding free deoxynucleosides[4].
-
Purification & Internal Standard: Filter the digest through a 10 kDa MWCO spin column to remove the digestion enzymes. Spike the flow-through with a known concentration of 15N5-deoxyadenosine (Internal Standard) to control for LC-MS/MS matrix effects and ionization variations.
Step 4: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL of the filtered sample onto a reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3). Utilize a gradient elution of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).
-
Ionization & Detection: Operate the Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).
MRM fragmentation logic for 13C5-deoxyadenosine during CID.
Data Presentation & Quantification
The MRM transitions rely on the cleavage of the N-glycosidic bond during collision-induced dissociation. For 13C5-dAdo, the heavy isotopes are entirely located on the deoxyribose ring. Therefore, the precursor ion shifts by +5 Da, but the product ion (the adenine base) remains identical to the unlabeled endogenous molecule[5].
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Neutral Loss Fragment | Collision Energy (V) |
| 12C-dAdo (Endogenous) | 252.2 | 136.1 | 12C-Deoxyribose (116 Da) | 15 |
| 13C5-dAdo (Tracer) | 257.2 | 136.1 | 13C5-Deoxyribose (121 Da) | 15 |
| 15N5-dAdo (Internal Std) | 257.2 | 141.1 | 12C-Deoxyribose (116 Da) | 15 |
Note: 13C5-dAdo and 15N5-dAdo share the same nominal precursor mass (257.2) but are easily distinguished by their unique product ions (136.1 vs 141.1), ensuring zero cross-talk in the detector.
Calculating the Fractional Synthesis Rate (FSR)
The rate of DNA synthesis is determined by calculating the fractional enrichment of the heavy isotope in the genomic DNA pool over time.
Fractional Enrichment (%) =[ Area(13C5-dAdo) / ( Area(13C5-dAdo) + Area(12C-dAdo) ) ] × 100
Table 2: Simulated Time-Course Data of 13C5-dAdo Incorporation in Proliferating Cells
| Pulse Time (Hours) | 12C-dAdo Peak Area (Unlabeled) | 13C5-dAdo Peak Area (Labeled) | Fractional Enrichment (%) | Biological Interpretation |
| 0 | 1,500,000 | 0 | 0.00% | Baseline (No synthesis recorded) |
| 2 | 1,485,000 | 15,000 | 1.00% | Early S-phase entry |
| 4 | 1,425,000 | 75,000 | 5.00% | Active DNA replication |
| 8 | 1,275,000 | 225,000 | 15.00% | Peak S-phase progression |
| 12 | 1,050,000 | 450,000 | 30.00% | First cell cycle completion |
| 24 | 600,000 | 900,000 | 60.00% | Multi-generational proliferation |
By plotting the Fractional Enrichment (%) against time, researchers can derive the exact proliferation kinetics and identify cell cycle arrest induced by targeted therapeutics.
References
1.[5] Development of dried blood spot quality control materials for adenosine deaminase severe combined immunodeficiency and LC-MS/MS - CDC Stacks. Centers for Disease Control and Prevention (CDC). 5 2.[2] Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry. bioRxiv. 2 3.[6] LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. 6 4.[4] Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. PubMed Central (PMC). 4 5.[3] Characterization of Covalent Adducts of Nucleosides and DNA Formed by Reaction with Levuglandin. PubMed Central (PMC). 3 6.[1] Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans. Proceedings of the National Academy of Sciences (PNAS).1
Sources
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. CHARACTERIZATION OF COVALENT ADDUCTS OF NUCLEOSIDES AND DNA FORMED BY REACTION WITH LEVUGLANDIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. escholarship.org [escholarship.org]
Site-Specific Incorporation of[1',2',3',4',5'-¹³C₅]-2'-Deoxyadenosine into Oligonucleotides for NMR Structural and Dynamics Studies
Content Type: Application Note & Protocol Target Audience: Structural Biologists, NMR Spectroscopists, and Nucleic Acid Chemists
Introduction and Scientific Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the high-resolution structure and conformational dynamics of oligonucleotides in solution. However, as the size of the DNA molecule increases, researchers face severe spectral crowding and rapid signal decay. While enzymatic synthesis (e.g., PCR) can produce uniformly ¹³C/¹⁵N-labeled DNA, uniform labeling introduces extensive one-bond carbon-carbon scalar couplings (
The Solution: Site-specific isotope labeling via Solid-Phase Oligonucleotide Synthesis (SPOS). By incorporating a specifically labeled [1',2',3',4',5'-¹³C₅]-2'-deoxyadenosine ([¹³C₅]-dA) phosphoramidite into a target sequence, researchers can isolate the spin system to a single nucleotide's deoxyribose ring. This approach completely eliminates intermolecular
This application note provides a comprehensive, causality-driven protocol for the preparation, solid-phase incorporation, and downstream processing of [¹³C₅]-dA-labeled oligonucleotides for NMR studies.
Experimental Workflow Visualization
The following diagram illustrates the critical path from phosphoramidite preparation to the final NMR sample formulation.
Figure 1: Workflow for incorporating [13C5]-dA into oligonucleotides via SPOS.
Step-by-Step Protocol
Phase 1: Phosphoramidite Preparation & Handling
Causality Focus: Phosphoramidites are highly sensitive to moisture. Trace water will react with the activated phosphoramidite to form an unreactive H-phosphonate, drastically reducing coupling efficiency.
-
Source [1',2',3',4',5'-¹³C₅]-2'-deoxyadenosine (commercially available from vendors like Omicron Biochemicals or Cambridge Isotope Laboratories) and convert it to the 5'-O-DMT-3'-O-phosphoramidite derivative using standard synthetic protection strategies.
-
Transfer the labeled amidite to a dry, argon-purged synthesizer vial.
-
Co-evaporate the amidite with anhydrous acetonitrile (ACN) twice to remove residual moisture.
-
Dissolve the amidite in strictly anhydrous ACN (water content < 10 ppm) to a final concentration of 0.1 M immediately prior to loading it onto the DNA synthesizer.
Phase 2: Solid-Phase Oligonucleotide Synthesis (SPOS)
Causality Focus: To maximize the yield of the expensive isotope-labeled building block, the coupling time for the [¹³C₅]-dA step is extended, and a slightly more acidic activator is utilized.
-
Initialize the automated DNA synthesizer using a Controlled Pore Glass (CPG) solid support (e.g., 1.0 µmol scale).
-
Program the synthesizer to execute the standard coupling cycles for unlabeled nucleotides, but implement a modified coupling cycle for the [¹³C₅]-dA insertion:
-
Activator: Substitute standard tetrazole with 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or Benzylthiotetrazole (BTT). These provide superior activation kinetics for sterically hindered or modified amidites.
-
Coupling Time: Extend the coupling time from the standard 60 seconds to 3–5 minutes to ensure >99% incorporation of the labeled monomer.
-
-
Execute the synthesis in "Trityl-On" mode (leaving the final 5'-DMT group attached) to facilitate downstream hydrophobic purification.
Phase 3: Cleavage and Global Deprotection
Causality Focus: Prolonged exposure to harsh alkaline conditions can cause degradation or side reactions. Using AMA accelerates the deprotection of nucleobase exocyclic amines.
-
Remove the CPG column from the synthesizer and transfer the solid support to a screw-cap vial.
-
Add 1.0 mL of AMA reagent (a 1:1 v/v mixture of 28–30% aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Incubate the vial at 65 °C for 15 minutes . (Note: If standard aqueous ammonia is used instead of AMA, incubation must be extended to 8–16 hours at 55 °C).
-
Cool the vial on ice, briefly centrifuge, and transfer the supernatant to a fresh tube. Evaporate the AMA under a vacuum centrifuge (SpeedVac).
Phase 4: Purification (RP-HPLC)
-
Resuspend the crude oligonucleotide in 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0).
-
Inject the sample onto a C18 Reverse-Phase HPLC column.
-
Elute using a linear gradient of Acetonitrile (Buffer B) in 0.1 M TEAA (Buffer A). The "Trityl-On" full-length product will elute significantly later than the truncated failure sequences due to the highly lipophilic DMT group.
-
Collect the product peak, lyophilize, and perform a manual detritylation using 80% aqueous acetic acid for 20 minutes at room temperature.
-
Quench with ethanol, precipitate the DNA at -20 °C, and centrifuge to pellet the pure oligonucleotide.
Phase 5: NMR Sample Preparation
Causality Focus: TEAA salts from HPLC are highly NMR-active and will obscure the oligonucleotide signals. Paramagnetic trace metals will cause severe line broadening. Rigorous desalting and chelation are mandatory 3.
-
Dissolve the pellet in 1.0 mL of sterile deionized water and transfer to an Amicon Ultra centrifugal filter (3 kDa MWCO).
-
Wash the sample 4–5 times with a 1.0 M NaCl solution to exchange counter-ions to Na⁺, followed by 4–5 washes with sterile water to remove excess salt.
-
Lyophilize the desalted oligonucleotide to absolute dryness.
-
Resuspend the sample in the optimized NMR Buffer (See Table 2).
Quantitative Data & Parameters
Table 1: Optimized SPOS Cycle Parameters
| Synthesis Step | Reagent / Solvent | Contact Time | Mechanistic Purpose |
| Detritylation | 3% Trichloroacetic acid (TCA) in DCM | 60 - 90 s | Removes the 5'-DMT protecting group to expose the 5'-OH for the subsequent coupling step. |
| Coupling | 0.1 M Amidite + 0.25 M ETT | 3 - 5 min | Forms the phosphite triester internucleotide linkage. Time is extended for the ¹³C-labeled amidite. |
| Capping | Acetic Anhydride / NMI / Pyridine | 1 - 2 min | Acetylates unreacted 5'-OH groups to prevent the formation of deletion sequences (n-1). |
| Oxidation | 0.02 M I₂ in THF / Pyridine / H₂O | 45 - 60 s | Oxidizes the unstable phosphite triester to a stable, degradation-resistant phosphate triester. |
Table 2: Recommended NMR Buffer Conditions
| Component | Concentration | Mechanistic Purpose |
| Sodium Phosphate | 10 - 20 mM | Maintains physiological pH (6.5 - 6.8) without introducing interfering proton or carbon NMR signals. |
| NaCl or KCl | 50 - 150 mM | Screens electrostatic repulsion between the negatively charged phosphate backbones, stabilizing the duplex. |
| EDTA | 0.1 - 0.5 mM | Chelates paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) that cause severe transverse relaxation (line broadening). |
| Solvent (D₂O / H₂O) | 100% D₂O or 10% D₂O | 100% D₂O: Used to observe non-exchangeable sugar protons (sugar pucker).10% D₂O / 90% H₂O: Used to observe exchangeable imino/amino protons. |
References
-
Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research (2017). Oxford Academic. 1
-
Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society (2012). ACS Publications. 2
-
13C-NMR relaxation in three DNA oligonucleotide duplexes: model-free analysis of internal and overall motion. Biochemistry (1994). PubMed. 3
-
Unambiguous resonance assignments in carbon-13, nitrogen-15-labeled nucleic acids by 3D triple-resonance NMR. Journal of the American Chemical Society. ACS Publications. 4
Sources
Application Note: Precision Tracing of Nucleotide Salvage vs. De Novo Synthesis Using 13C5-Deoxyadenosine
Executive Summary & Biological Context
In the fields of immunometabolism and oncology, the balance between de novo nucleotide synthesis and the salvage pathway is a critical determinant of cell fate.[1][2] While rapidly proliferating cancer cells often upregulate de novo synthesis to meet demand, immune cells (particularly resting T cells and macrophages) and drug-resistant tumor clones heavily rely on the salvage pathway to maintain deoxyribonucleoside triphosphate (dNTP) pools.
This Application Note provides a definitive protocol for using 13C5-deoxyadenosine (13C5-dA) to quantify the salvage contribution to the dATP pool. Unlike general carbon sources (e.g., 13C-Glucose), 13C5-dA acts as a specific probe for the activity of Deoxycytidine Kinase (dCK) and the competing enzyme Adenosine Deaminase (ADA) .
The Tracer Logic: Why 13C5-Deoxyadenosine?
-
Tracer Structure: The ribose ring is fully labeled (
), while the adenine base is unlabeled ( ). -
Direct Salvage (The Signal): If the nucleoside is salvaged directly via dCK, the ribose-base bond remains intact. The resulting dATP will retain all 5 carbon labels (M+5 ).
-
De Novo / Background (The Noise): Endogenous synthesis produces unlabeled dATP (M+0 ).
-
Catabolism: If 13C5-dA is degraded by phosphorylases, the 13C-ribose is cleaved. While this ribose could theoretically re-enter metabolism, it enters the large pentose phosphate pool, becoming heavily diluted. Thus, high-enrichment M+5 dATP is a high-fidelity marker for direct salvage flux.
Metabolic Pathway Map
The following diagram illustrates the competitive fate of 13C5-deoxyadenosine: phosphorylation (salvage) versus deamination (catabolism).
Caption: Metabolic fate of 13C5-deoxyadenosine. The M+5 isotopologue in dATP represents direct salvage via dCK, distinct from M+0 de novo synthesis.
Experimental Protocol
A. Reagents and Materials[3][4][5][6]
-
Tracer: 13C5-2'-Deoxyadenosine (Purity >98%, Isotopic Enrichment >99%).
-
Media: Dialyzed FBS (dFBS) is mandatory . Standard FBS contains significant levels of hypoxanthine and nucleosides that will dilute the tracer and suppress the salvage pathway.
-
Inhibitors (Optional Validation Controls):
-
Pentostatin (1
M): ADA inhibitor.[3] Increases 13C5-dA availability for dCK. -
Hydroxyurea (0.5 mM): Ribonucleotide Reductase (RNR) inhibitor. Blocks de novo dNTP synthesis, forcing cells to rely on salvage.
-
B. Cell Culture & Labeling Workflow
-
Seeding: Seed cells in standard media. Allow to attach/equilibrate (usually 12-24 hours).
-
Media Switch: Wash cells 2x with PBS (warm) to remove residual undefined nucleosides.
-
Pulse: Add media containing 10% Dialyzed FBS and 10
M 13C5-deoxyadenosine .-
Note on Concentration: Physiological plasma dA is <1
M. However, for flux saturation studies, 10-50 M is standard.
-
-
Time Course:
-
Fast Turnover: 30 min, 1 hr, 2 hr (to see initial uptake).
-
Pool Equilibration: 6 hr, 12 hr, 24 hr (to see steady-state contribution).
-
C. Metabolite Extraction (Critical Step)
Nucleotides are labile and sensitive to enzymatic degradation (phosphatases) during extraction.
-
Quenching: Rapidly aspirate media. Wash 1x with ice-cold PBS .
-
Extraction: Add 500
L of -80°C Extraction Solvent (80% Methanol / 20% Water) directly to the dish. -
Scraping: Scrape cells on ice. Transfer suspension to a pre-chilled Eppendorf tube.
-
Lysis: Vortex vigorously for 10 seconds. Incubate on dry ice for 10 minutes.
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant: Transfer supernatant to a glass vial for LC-MS. Do not dry down if possible; nucleotides can degrade. If concentration is needed, use lyophilization, not heated N2 blow-down.
LC-MS/MS Analytical Method[2][4][6][8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar nucleotides. Ion-Pairing Reversed Phase (IP-RP) is an alternative but causes severe mass spec contamination.
Instrument Parameters
-
Column: ZIC-pHILIC (Merck/SeQuant) or equivalent (e.g., Waters BEH Amide). 150 x 2.1 mm, 5
m.[4] -
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.15 mL/min.
-
Injection Volume: 2-5
L.
Gradient Profile
| Time (min) | % B (Acetonitrile) | Event |
| 0.0 | 80 | Initial Hold |
| 2.0 | 80 | Start Gradient |
| 18.0 | 20 | Elute Nucleotides |
| 20.0 | 20 | Hold |
| 20.1 | 80 | Re-equilibration |
| 30.0 | 80 | End Run |
Mass Spectrometry Settings (MRM)
Operate in Negative Ion Mode (ESI-). Nucleotides ionize best as deprotonated species
| Analyte | Formula | Precursor ( | Product ( | Isotopologue |
| dATP (Endogenous) | C10H16N5O12P3 | 490.0 | 158.9 (PPi) | M+0 |
| dATP (Tracer) | 13C5-C5H16N5O12P3 | 495.0 | 158.9 (PPi) | M+5 |
| dAMP (Endogenous) | C10H14N5O6P | 330.1 | 78.9 (PO3) | M+0 |
| dAMP (Tracer) | 13C5-C5H14N5O6P | 335.1 | 78.9 (PO3) | M+5 |
Note: Monitoring the loss of the phosphate group or the pyrophosphate is often more sensitive than monitoring the base fragment for nucleotides in negative mode.
Data Analysis & Interpretation
Calculation: Fractional Contribution
To determine the reliance on salvage versus de novo synthesis, calculate the Fractional Enrichment (FE) of the M+5 isotopologue.
Interpretation Table
| Observation | Biological Interpretation |
| High M+5 dATP | High Salvage Activity. The cell actively uses dCK to phosphorylate exogenous dA. Common in lymphocytes and gemcitabine-resistant tumors. |
| High M+0, Low M+5 | De Novo Dominance. The cell ignores exogenous dA or has low dCK expression. Common in aggressive solid tumors with high RNR activity. |
| Detection of M+5 dInosine | High ADA Activity. The tracer is being deaminated before it can be salvaged. This indicates "Metabolic Bypass" and potential resistance to adenosine analogs. |
Self-Validating Control (The "RNR Block")
To prove the M+5 signal is genuine salvage:
-
Treat cells with Hydroxyurea (HU) .
-
HU blocks the conversion of ADP
dADP (De Novo). -
Result: The absolute abundance of M+0 dATP should crash, while M+5 dATP (derived from dCK which bypasses RNR) should remain stable or increase relatively. This confirms the M+5 peak represents the salvage pathway.
References
-
Lane, A. N., & Fan, T. W. M. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research. Link
-
Arias, A., et al. (2018). Adenosine deaminase deficiency: a review. Adv Immunol. Link
-
Vowinckel, J., et al. (2018). The quantitative metabolome of the nucleotide salvage pathway in Saccharomyces cerevisiae. Microbial Cell Factories. Link
-
Klawitter, J., et al. (2007). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides. Frontiers in Pharmacology. Link
-
Le, T. T., et al. (2017). Optimization of HILIC-MS/MS for the Analysis of Nucleotides in Biological Matrices. Analytical Chemistry. Link
Sources
- 1. pnas.org [pnas.org]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of adenosine deaminase-deficient human thymocyte development in vitro by inhibition of deoxynucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 13C NMR Assignment of 2'-Deoxyadenosine-1',2',3',4',5'-13C5 Labeled DNA
Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Development Professionals Application: Elucidation of DNA sugar pucker, backbone dynamics, and ligand-DNA interactions.
Scientific Rationale: The Causality of 13C5 Labeling
In standard unlabeled DNA, structural elucidation via 1H NMR is severely bottlenecked by spectral overlap. The non-exchangeable deoxyribose protons (H2'/H2'', H3', H4', and H5'/H5'') cluster densely within a narrow 1.5 ppm window (3.5–5.0 ppm). Furthermore, traditional 1H-1H TOCSY experiments rely on three-bond scalar couplings (
By utilizing 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (where all five carbons of the deoxyribose ring are enriched with 13C), we fundamentally alter the physics of the magnetization transfer . The contiguous 13C labeling introduces large, uniform one-bond carbon-carbon scalar couplings (
Crucially, the assigned 13C chemical shifts act as a highly sensitive, self-validating probe for the local DNA geometry. The chemical shifts of the C3' and C4' carbons are causally linked to the pseudorotation phase angle of the sugar ring, allowing researchers to unambiguously distinguish between B-DNA (C2'-endo) and A-DNA (C3'-endo) conformations .
Experimental Workflow
Workflow for 13C5-labeled DNA NMR preparation, acquisition, and structural assignment.
Sample Preparation Protocol
A self-validating NMR protocol begins with pristine sample conditions. The presence of paramagnetic impurities or incorrect ionic strength can alter relaxation times and chemical shifts, respectively.
Step-by-Step Formulation:
-
Oligonucleotide Synthesis: Incorporate the 13C5-labeled 2'-deoxyadenosine phosphoramidite into the target DNA sequence using standard solid-phase synthesis.
-
Purification: Cleave, deprotect, and purify the oligonucleotide via reverse-phase HPLC. Perform multiple rounds of dialysis against 1 M NaCl to ensure complete sodium salt exchange, followed by dialysis against pure water to remove excess salt.
-
Buffer Exchange: Lyophilize the DNA and resuspend in the optimized NMR buffer:
-
15 mM Sodium Phosphate (pH 6.8)
-
50 mM NaCl
-
0.1 mM EDTA (Critical for chelating trace paramagnetic ions that cause line broadening).
-
-
Solvent Selection: Lyophilize the buffered sample twice from 99.9% D₂O to exchange all labile protons. Finally, dissolve the sample in 100% 99.996% D₂O to a final duplex concentration of 0.8 – 1.5 mM . (Note: If imino protons must be observed simultaneously, use a 90% H₂O / 10% D₂O mixture, though D₂O is preferred for optimal resolution of the deoxyribose region).
-
Annealing: Heat the sample to 90 °C for 5 minutes in a water bath, then allow it to cool slowly to room temperature over 4 hours to ensure proper duplex formation.
NMR Acquisition Strategies
To achieve unambiguous assignment, we utilize a suite of heteronuclear experiments.
Magnetization transfer pathway through the contiguous 13C5-labeled deoxyribose spin system.
Core Pulse Sequences:
-
2D
H- C HSQC: Acquires a high-resolution map of all directly bonded C-H pairs. This serves as the root spectrum for assignment. -
3D HCCH-TOCSY: Magnetization originates on a proton, transfers to its attached 13C, mixes isotropically across the contiguous 13C spin system via
couplings, and transfers back to protons for detection.-
Causality Note: The isotropic mixing time (DIPSI-3) must be set to ~12–16 ms . This duration is mathematically optimized for the ~40 Hz
coupling to distribute magnetization evenly across the C1' to C5' carbons without excessive relaxation losses.
-
-
3D HCCH-COSY: Provides strict
to sequential connectivity (e.g., C1' transfers only to C2'). This is the self-validating mechanism of the protocol: it prevents the misassignments that can occur in TOCSY due to overlapping proton frequencies.
Data Presentation: Conformational Chemical Shift Signatures
The 13C chemical shifts of the deoxyribose ring are not random; they are strictly governed by the steric and electronic environment dictated by the sugar pucker . The table below summarizes the expected chemical shifts, highlighting the diagnostic power of the C3' and C4' resonances.
| Carbon Position | B-DNA (C2'-endo) [ppm] | A-DNA (C3'-endo) [ppm] | Diagnostic Shift (Δδ) [ppm] |
| C1' | 83.5 – 85.0 | 84.0 – 85.5 | ~ +0.5 |
| C2' | 38.5 – 40.5 | 37.5 – 39.0 | ~ -1.0 |
| C3' | 77.0 – 79.0 | 70.0 – 72.0 | ~ -7.0 (Highly Diagnostic) |
| C4' | 85.0 – 88.0 | 81.0 – 84.0 | ~ -3.0 (Diagnostic) |
| C5' | 61.5 – 63.5 | 62.0 – 64.0 | ~ +0.5 |
Data synthesized from established B-DNA and A-DNA chemical shift databases and ab initio quantum mechanical calculations.
Step-by-Step Assignment Protocol
-
Identify the Anomeric Root: Open the 2D
H- C HSQC. Locate the C1'-H1' cross-peak. In 2'-deoxyadenosine, this is highly distinct, typically found in the most downfield region for sugar protons ( ppm, ppm). -
Extract the TOCSY Slice: Navigate to the C1' carbon frequency plane in the 3D HCCH-TOCSY spectrum. You will observe cross-peaks at the proton frequencies of H2', H2'', H3', H4', H5', and H5''.
-
Trace the Backbone via COSY: To unambiguously assign these protons to their specific carbons, cross-reference with the 3D HCCH-COSY.
-
Look at the C1' plane: The only cross-peaks visible will be H2' and H2''.
-
Move to the C2' plane (
ppm): You will see H1', H2'/H2'', and H3'. -
Continue this sequential walk (C2'
C3' C4' C5') until all resonances are mapped.
-
-
Stereospecific Assignment of H2' and H2'': In a standard B-DNA conformation, H2' resonates upfield of H2''. Validate this using a 2D
H- H NOESY spectrum: the distance from H1' to H2'' (2.2 Å) is shorter than H1' to H2' (2.9 Å), resulting in a significantly stronger NOE cross-peak for H1'-H2''.
Conformational Analysis & Self-Validation
Once the assignment is complete, the data inherently cross-checks the structural model. If you are studying a standard B-DNA duplex, the assigned C3' chemical shift must fall near 77–79 ppm.
References
-
Zimmer, A., et al. "Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR." Nucleic Acids Research, 45(12), 2017. URL:[Link]
-
Shi, H., et al. "Atomic structures of excited state A-T Hoogsteen base pairs in duplex DNA by combining NMR relaxation dispersion, mutagenesis, and chemical shift calculations." Nature Communications, 9, 2018. URL:[Link]
-
Ebrahimi, M., et al. "Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides." Journal of Magnetic Resonance, 150(1), 2001. URL:[Link]
mass spectrometry analysis of DNA containing 13C5-deoxyadenosine
Application Note & Protocol: Absolute Quantification of DNA Dynamics using 13C5-Deoxyadenosine via LC-MS/MS
Executive Summary & Mechanistic Rationale
The precise quantification of genomic composition, DNA adducts, and nucleoside pool dynamics is a critical requirement in drug development and epigenetics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity for these assays. However, biological matrices and sample preparation workflows introduce significant variability through incomplete enzymatic hydrolysis, sample loss, and electrospray ion suppression.
To establish a self-validating analytical system, Stable Isotope Dilution Mass Spectrometry (IDMS) is employed[1]. By utilizing 13C5-deoxyadenosine as an internal standard (IS), researchers can achieve absolute quantification. The +5 Da mass shift of the 13C5-labeled ribose ring ensures complete isotopic separation from endogenous deoxyadenosine (dA), while its identical chemical structure guarantees that it co-elutes and ionizes with the exact same efficiency as the target analyte, perfectly normalizing matrix effects[1].
The Causality of Experimental Design
As a Senior Application Scientist, it is vital to understand why specific methodological choices are made, rather than merely following a sequence of steps:
-
The Shift to One-Step Digestion: Historically, the "Crain protocol" was the standard for DNA hydrolysis, requiring Nuclease P1, Phosphodiesterase, and Alkaline Phosphatase. This older method is highly prone to artifact generation because it requires boiling the DNA to denature it, rapid cooling, and multiple pH adjustments (from pH 5.3 to >8.0)[2]. Modern protocols utilize an optimized, single-step Nucleoside Digestion Mix that operates at a physiological pH and constant 37°C, preventing artifactual deamination or oxidation[2][3].
-
Mitigating Ion Suppression: A critical, often overlooked cause of LC-MS/MS failure in DNA analysis is glycerol contamination from storage buffers. Utilizing a low-glycerol (<1%) digestion formulation is mandatory to prevent severe glycerol-induced ion suppression in the electrospray ionization (ESI) source[3].
-
The CID Fragmentation Logic: During Collision-Induced Dissociation (CID) in the mass spectrometer, deoxyadenosine undergoes cleavage of the N-glycosidic bond. Because the 13C5 label is located on the ribose sugar, the neutral loss of this labeled ribose yields an unlabeled adenine base product ion (m/z 136.1). Monitoring this common product ion maximizes detector sensitivity while maintaining precursor specificity.
Visualizing the Analytical Workflow
Workflow for stable isotope dilution LC-MS/MS quantification of DNA.
Collision-induced dissociation (CID) mechanism for dA and 13C5-dA isotopologues.
Quantitative Data & MS Parameters
To ensure reproducible quantification, the mass spectrometer must be optimized for the specific Multiple Reaction Monitoring (MRM) transitions of the nucleosides. The following table summarizes the validated quantitative parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Deoxyadenosine (dA) | 252.2 | 136.1 | 170 | 26 |
| 13C5-Deoxyadenosine (IS) | 257.2 | 136.1 | 170 | 26 |
| Adenosine (Ado) * | 268.2 | 136.1 | 170 | 26 |
*Monitoring Adenosine is recommended as a quality control metric to detect RNA contamination in the extracted DNA sample.
Step-by-Step Protocol: A Self-Validating System
Phase 1: DNA Extraction & Internal Standard Spiking
-
Extract genomic DNA from cells or tissue using a validated spin-column kit (e.g., Qiagen DNeasy) or phenol-chloroform extraction[4][5].
-
Quantify the DNA via UV absorbance (A260/280). Aliquot 0.5 to 1.0 µg of DNA into a low-bind Eppendorf tube[5].
-
Critical Step: Spike a known, precise concentration of the 13C5-deoxyadenosine internal standard directly into the intact DNA sample prior to digestion[5]. Spiking at this stage ensures the IS accounts for any subsequent degradation or sample loss during the hydrolysis and clean-up phases[1].
Phase 2: Enzymatic Hydrolysis 4. Add 1 µL of a low-glycerol Nucleoside Digestion Mix to the DNA sample[3][5]. 5. Adjust the final reaction volume to 50 µL using LC-MS grade water or the provided digestion buffer. 6. Incubate the mixture at 37°C for 1 to 2 hours. Note: For highly modified DNA or bulky adducts, incubation can be safely extended up to 24 hours without signal deterioration[3].
Phase 3: Matrix Clean-Up 7. Terminate the reaction and precipitate the digestive enzymes by adding 200 µL of ice-cold methanol (pre-chilled to -20°C)[5]. 8. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C[5]. 9. Carefully transfer the supernatant containing the liberated nucleosides to a new, pre-chilled tube. Evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50 µL of LC-MS grade water[4].
Phase 4: LC-MS/MS Acquisition 10. Inject 10 µL of the reconstituted digest onto a reversed-phase C18 column[6]. 11. Run a binary solvent gradient consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 150 µL/min[6]. 12. Acquire data in positive electrospray ionization (ESI+) mode, monitoring the MRM transitions detailed in Section 4[6].
System Suitability and Self-Validation
A robust protocol must validate its own integrity. To achieve this, analyze the data using the following causality-driven checks:
-
Matrix Effect Validation: Compare the absolute peak area of the 13C5-dA internal standard in your biological samples against a neat solvent standard. If the peak area in the biological matrix drops by >50%, it indicates severe ion suppression, necessitating further sample dilution or solid-phase extraction (SPE)[1].
-
Digestion Efficiency Caveat: It is crucial to understand that while monomeric 13C5-dA perfectly corrects for LC-MS matrix effects and post-digestion losses, it cannot correct for incomplete enzymatic cleavage of the DNA backbone. If absolute validation of the enzymatic digestion step itself is required, a polymeric Stable Isotope-Labeled DNA (SILD) must be spiked alongside the monomeric IS[7].
References
Sources
Application Note: Metabolic Flux Analysis with 2'-Deoxyadenosine-1',2',3',4',5'-13C5
Abstract
This application note details the experimental design, execution, and analysis of metabolic flux analysis (MFA) using 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (referred to hereafter as [1',2',3',4',5'-13C5]dA ). Unlike uniformly labeled glucose or glutamine, this specialized tracer targets the purine salvage pathway and the specific fate of the deoxyribose moiety. It enables the precise decoupling of nucleobase recycling from sugar metabolism, providing critical insights into DNA synthesis rates (proliferation), adenosine deaminase (ADA) activity, and the "nucleoside fueling" pathway via deoxyribose-phosphate aldolase (DERA). This guide is intended for researchers optimizing nucleoside analog therapeutics or investigating nucleotide metabolism in oncology and immunology.
Introduction & Mechanistic Rationale
Why use [1',2',3',4',5'-13C5]dA?
Standard metabolic tracers like [U-13C]Glucose track central carbon metabolism but suffer from high dilution before entering the nucleotide pools. [1',2',3',4',5'-13C5]dA enters the metabolic network directly at the nucleoside level, offering two distinct advantages:
-
Direct Measurement of Salvage vs. De Novo: It quantifies the contribution of exogenous nucleoside salvage to the dATP pool without the confounding background of de novo synthesis.
-
Tracking Catabolic Leakage: By labeling the sugar ring (ribose) rather than the base (adenine), this tracer reveals if the nucleoside is used for DNA synthesis (retention of M+5) or catabolized for energy (cleavage of the sugar).
Metabolic Fate of the Tracer
Upon entry into the cell via equilibrative nucleoside transporters (ENTs), [1',2',3',4',5'-13C5]dA faces a bifurcation point:
-
Anabolic Route (Salvage): Phosphorylation by Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK) yields [Sugar-13C5]dAMP , which is processed to dATP and incorporated into DNA.
-
Catabolic Route (Degradation):
-
Deamination by Adenosine Deaminase (ADA) yields [Sugar-13C5]2'-Deoxyinosine .
-
Phosphorolysis by Purine Nucleoside Phosphorylase (PNP) cleaves the base, releasing [U-13C]Deoxyribose-1-Phosphate (dR-1-P) . This sugar phosphate can enter glycolysis via the DERA shunt, transferring 13C label to Glyceraldehyde-3-Phosphate (M+3) and Acetaldehyde (M+2).
-
Pathway Visualization
The following diagram illustrates the divergent fates of the tracer.
Figure 1: Metabolic fate of [1',2',3',4',5'-13C5]dA. The tracer (Blue) is either salvaged into the dATP pool for DNA synthesis or degraded (Red) by ADA/PNP, releasing the labeled sugar backbone into central carbon metabolism.
Experimental Protocols
Protocol A: Cell Culture & Pulse Labeling
Objective: To establish isotopic steady state in free nucleotide pools and measure flux.
Reagents:
-
[1',2',3',4',5'-13C5]2'-Deoxyadenosine (Purity >98%, Isotopic Enrichment >99%).
-
Dialyzed Fetal Bovine Serum (dFBS) – Crucial to remove endogenous unlabeled nucleosides.
-
RPMI-1640 or DMEM (Nucleoside-free).
Procedure:
-
Acclimatization: Culture cells in media containing 10% dFBS for 24 hours prior to the experiment to deplete endogenous nucleoside pools.
-
Pulse Initiation: Replace media with fresh media containing 5–20 µM [1',2',3',4',5'-13C5]dA .
-
Note: 5 µM is physiological; higher concentrations (up to 50 µM) may be used to saturate transporters but risk inducing toxicity via dATP feedback inhibition.
-
-
Time Points:
-
Flux Analysis (Free Pool): Harvest at 0, 15, 30, 60, and 120 minutes.
-
DNA Synthesis Rate: Harvest at 4, 8, 12, and 24 hours.
-
Protocol B: Metabolite Extraction (Quenching)
Objective: To extract intracellular nucleotides without degradation (dephosphorylation).
-
Quench: Rapidly aspirate media and wash cells once with ice-cold PBS.[1] Immediately add 80% Methanol/Water (pre-chilled to -80°C) directly to the dish (1 mL per 10cm dish).
-
Lysis: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.
-
Extraction: Vortex vigorously for 30 seconds. Incubate at -80°C for 15 minutes to precipitate proteins.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Drying: Transfer supernatant to a new tube. Evaporate to dryness using a SpeedVac (no heat).
-
Reconstitution: Resuspend in 50-100 µL of LC-MS grade water . Avoid phosphate buffers as they suppress MS ionization.
Protocol C: DNA Hydrolysis (For DNA Synthesis Rate)
Objective: To isolate nucleosides incorporated into genomic DNA.
-
Pellet Wash: Use the protein/DNA pellet from Protocol B. Wash twice with 70% Ethanol.
-
DNA Extraction: Use a standard kit (e.g., Qiagen DNeasy) or Phenol-Chloroform extraction.
-
Digestion:
-
Add DNA Degradase Plus (Zymo) or a cocktail of Benzonase + Phosphodiesterase I + Alkaline Phosphatase.
-
Incubate at 37°C for 1-2 hours.
-
-
Filtration: Pass through a 3kDa MWCO filter to remove enzymes. The flow-through contains free nucleosides (dA, dG, dC, T) ready for LC-MS.
LC-MS/MS Analytical Method[2][3][4]
System: UHPLC coupled to Triple Quadrupole (QQQ) or High-Resolution MS (Orbitrap/Q-TOF). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for phosphorylated metabolites (dAMP, dATP). Reverse Phase (C18) is sufficient for nucleosides (dA, dI) from DNA digests.
Recommended Column: Waters BEH Amide or SeQuant ZIC-pHILIC.
Mobile Phases:
-
A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
B: 100% Acetonitrile.
Gradient:
-
0-2 min: 85% B
-
2-12 min: 85% -> 40% B
-
12-15 min: 40% B
-
15-20 min: 85% B (Re-equilibration)
Mass Transitions (MRM) Table:
| Metabolite | Precursor (M+0) | Product (M+0) | Precursor (M+5) | Product (M+5) | Rationale |
| Deoxyadenosine (dA) | 252.1 | 136.1 (Base) | 257.1 | 136.1 | Base is unlabeled; Sugar is +5 Da. |
| dAMP | 332.1 | 136.1 (Base) | 337.1 | 136.1 | Phosphate adds mass, base remains 136. |
| dATP | 492.0 | 136.1 (Base) | 497.0 | 136.1 | Critical for measuring active salvage pool. |
| Deoxyinosine (dI) | 253.1 | 137.1 (Base) | 258.1 | 137.1 | Marker of ADA activity. |
| Hypoxanthine | 137.0 | 110.0 | 137.0 | 110.0 | Unlabeled if PNP cleaves dI. |
| dR-1-P | 215.0 | 97.0 (PO4) | 220.0 | 97.0 | Direct marker of sugar cleavage. |
Note: For Triple Quadrupole, optimize collision energy (CE) for each transition. The "Product" ion for M+5 species is often the unlabeled base (Adenine m/z 136.1), confirming the label is on the lost sugar moiety.
Data Analysis & Interpretation
Calculating Fractional Enrichment
For each metabolite, calculate the fractional contribution of the tracer:
Interpreting the Shifts
-
High dATP M+5: Indicates robust salvage pathway activity (High dCK activity).
-
High dInosine M+5: Indicates high Adenosine Deaminase (ADA) activity. This is a common resistance mechanism in leukemia against adenosine analogs.
-
Appearance of M+3 Lactate/G3P: Indicates the "DHAP Shunt" is active. The M+5 sugar was cleaved by PNP, converted to M+5 dR-5-P, and split by DERA into M+2 Acetaldehyde and M+3 G3P.
Application: DNA Synthesis Rate
To measure proliferation, plot the enrichment of dA (M+5) in the digested DNA pool over time.
References
-
Measuring DNA Synthesis Rates with [1-13C]Glycine. Journal of Physical Chemistry B. (1998).[2] Link
- Context: Establishes the foundational logic of using stable isotope tracers to measure DNA synthesis rates via purine incorpor
-
Metabolic pathways for the activation of the antiretroviral agent 2',3'-dideoxyadenosine in human lymphoid cells. Journal of Biological Chemistry. (1988). Link
- Context: Delineates the specific kinase (dCK vs AK) and deaminase (ADA) pathways relevant to deoxyadenosine analogs.
-
Salvage of the 5-deoxyribose byproduct of radical SAM enzymes. Nature Communications. (2018).[3] Link
- Context: Provides detailed mechanisms on the catabolic fate of deoxyribose and the "DHAP shunt" (DERA p
-
13C Metabolic Flux Analysis of Tumor Intermediary Metabolism. Cancer Research. (2016).[4] Link
- Context: Authoritative guide on LC-MS based flux analysis and isotopomer modeling.
-
Alternative pathways of deoxyadenosine and adenosine metabolism. Journal of Biological Chemistry.[5] (1973).[5] Link
- Context: Historical grounding for the cleavage and recycling of deoxyadenosine in mammalian tissues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative pathways of deoxyadenosine and adenosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo labeling of DNA with 2'-Deoxyadenosine-1',2',3',4',5'-13C5
Application Note & Protocol: In Vivo Labeling of DNA with 2'-Deoxyadenosine-1',2',3',4',5'-13C5
Part 1: Introduction & Strategic Rationale
The accurate measurement of cell proliferation and DNA turnover is a cornerstone of oncology, immunology, and toxicology. Historically, this relied on toxic analogs like BrdU (requiring denaturation and antibody detection) or radioactive 3H-thymidine .
This guide details a superior, quantitative approach: Stable Isotope Labeling with [1',2',3',4',5'-13C5]-2'-Deoxyadenosine (13C5-dA).
Why This Tracer?
Unlike D2O (heavy water) or 13C-Glucose, which label DNA via de novo nucleotide synthesis, 13C5-dA enters directly via the Nucleoside Salvage Pathway .
-
High Specificity: It bypasses the complex central carbon metabolism, providing a direct readout of salvage-mediated DNA synthesis.
-
Clean Mass Shift: The labeling of the five sugar carbons provides a distinct +5 Da mass shift on the nucleoside parent ion, moving the signal well beyond the natural isotopic envelope of endogenous DNA.
-
Clinical Translatability: As a non-toxic, non-radioactive endogenous metabolite, this method is bridgeable to human clinical trials.
Part 2: Experimental Design & Causality
Before pipetting, understand the metabolic logic. We are tracking the flow of an exogenous nucleoside into the genomic stability of the cell.
The Metabolic Pathway (Graphviz Visualization)
The following diagram illustrates the tracer's journey from injection to detection. Note the critical divergence between the Salvage Pathway (which we are measuring) and De Novo Synthesis.[1][2]
Part 3: Detailed Protocols
Protocol A: In Vivo Administration (Mouse Model)
Objective: Pulse-label a cohort of C57BL/6 mice to measure tissue-specific proliferation rates.
Reagents:
-
Tracer: 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (Purity >98%, Isotopic Enrichment >99%).
-
Vehicle: Sterile 0.9% Saline.
Step-by-Step:
-
Preparation: Dissolve 13C5-dA in sterile saline to a concentration of 5 mg/mL . Vortex until fully dissolved (dA has moderate solubility; mild warming to 37°C helps).
-
Dosing Calculation: Target dose is 50 mg/kg .
-
Example: For a 20g mouse, inject 200 µL (1 mg total tracer).
-
-
Administration: Perform an Intraperitoneal (IP) injection.
-
Tip: For kinetic studies, administer pulses every 12 hours or use an osmotic pump for continuous labeling over 3-7 days.
-
-
Harvest: At the experimental endpoint (e.g., 24h post-dose), euthanize mice. Rapidly dissect tissues (liver, intestine, tumor) and flash freeze in liquid nitrogen.
-
Critical: Speed is vital to stop metabolic degradation, though DNA itself is stable.
-
Protocol B: DNA Extraction & Purification
Scientific Integrity Check: The most common failure mode is contamination by free nucleotides . If you do not wash the nuclear pellet effectively, unincorporated 13C5-dA trapped in the cytosol will co-elute, causing massive false positives.
Method:
-
Homogenization: Homogenize 20-50 mg tissue in Lysis Buffer (Proteinase K/SDS based).
-
Nuclear Isolation (Optional but Recommended): For high-precision flux, isolate nuclei first to physically separate genomic DNA from the cytosolic nucleotide pool.
-
Extraction: Use a silica-column based kit (e.g., Qiagen DNeasy) or Phenol-Chloroform.
-
Modification: Perform two additional wash steps with 70% Ethanol to ensure removal of small molecules (free nucleosides).
-
-
RNase Treatment: Digest with RNase A (20 µL, 20 mg/mL) for 30 mins at 37°C. RNA contamination can interfere with total nucleoside quantification.
-
Elution: Elute in HPLC-grade water (pH 7.0). Do not use EDTA buffers (TE) as EDTA interferes with the magnesium required for the downstream digestion enzymes.
Protocol C: Enzymatic Hydrolysis (DNA to Nucleosides)
We must break the DNA polymer back into individual nucleosides for LC-MS detection.[3][4]
Enzyme Cocktail (The "DNA Degradase" Approach):
-
Nuclease P1: Cleaves phosphodiester bonds.
-
Snake Venom Phosphodiesterase: Cleaves ends.
-
Alkaline Phosphatase: Removes terminal phosphates to yield neutral nucleosides.
Procedure:
-
Take 1–5 µg of purified DNA in 20 µL water.
-
Add 10 µL Digestion Mix (containing 10 mM Tris-HCl pH 7.9, 10 mM MgCl2, 10 mM NaCl, and 1 U of Enzyme Cocktail).
-
Incubate at 37°C for 3–6 hours (or overnight).
-
Filtration: Pass the digest through a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter (10,000 x g for 10 min).
-
Why? This removes the enzymes (proteins) which would otherwise foul the LC-MS column.
-
-
Collect the flow-through. This contains your free nucleosides ready for injection.
Protocol D: LC-MS/MS Analysis
Objective: Quantify the ratio of [13C5]-dA to [12C]-dA.
Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis) coupled to UHPLC.
Chromatography Parameters:
-
Column: Porous Graphitic Carbon (PGC) (e.g., Hypercarb, 100 x 2.1 mm, 3 µm).
-
Reasoning: Nucleosides are polar. C18 columns often yield poor retention, causing ion suppression from the void volume salts. PGC retains polar compounds well.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0% B for 2 min, ramp to 40% B over 8 min.
Mass Spectrometry (MRM Transitions): We operate in Positive Ion Mode (ESI+) .
-
Parent Ion: The protonated nucleoside [M+H]+.
-
Product Ion: The protonated base [Base+H]+ (Glycosidic bond cleavage).
| Analyte | Labeling State | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Deoxyadenosine (dA) | Unlabeled (M+0) | 252.1 | 136.1 | 15-25 |
| 13C5-dA | Labeled (M+5) | 257.1 | 136.1 | 15-25 |
Note: The product ion (Adenine base) remains at 136.1 because the 13C label is located on the sugar (deoxyribose), which is lost as neutral loss during fragmentation. This confirms the label position.
Part 4: Data Analysis & Interpretation
1. Calculate Fractional Enrichment:
2. Calculate Fractional Synthesis Rate (FSR):
To determine the percentage of new cells (DNA) formed during the labeling period:
-
Correction: Since measuring the intracellular precursor pool is difficult, researchers often use the Asymptote Method (labeling to saturation) or compare against a tissue with 100% turnover (like intestinal epithelium) to normalize.
Workflow Visualization
References
-
Measurement of DNA replication by stable isotope labeling. Source: Nature Protocols. Context: foundational methodology for stable isotope DNA analysis. (General reference for stable isotope protocols)
-
Nucleoside Digestion Mix Protocol. Source: New England Biolabs (NEB). Context: Standard enzymatic digestion steps for LC-MS preparation.
-
Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose. Source: Macallan, D. C., et al. (1998). PNAS. Context: Establishes the logic of using stable isotopes for DNA synthesis rates vs BrdU.
-
LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates. Source: PubMed Central / NIH. Context: Validates the LC-MS/MS transitions and extraction methods for nucleosides.
Sources
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Enzymatic Hydrolysis of 13C-Labeled DNA for LC-MS/MS Isotopologue Analysis
Topic: Enzymatic Digestion Protocol for 13C Labeled DNA for Mass Spectrometry Content Type: Application Note & Protocol
Introduction
The precise quantification of stable isotope incorporation (e.g.,
However, the transition from macromolecular DNA to free nucleosides suitable for MS analysis is fraught with analytical pitfalls. Incomplete digestion leads to underestimation of yield, while enzymatic artifacts—specifically the deamination of Cytidine to Uridine and Adenosine to Inosine—can skew isotopic ratios and mimic biological modifications. Furthermore, non-volatile salts in traditional digestion buffers (e.g., high concentrations of NaCl or MgCl
This guide presents a self-validating, MS-compatible digestion protocol . It utilizes a volatile ammonium bicarbonate buffer system and a specific tri-enzyme cocktail to ensure complete hydrolysis while preserving isotopic fidelity.
Experimental Design & Considerations
The Enzyme Cocktail Strategy
To achieve complete hydrolysis of genomic DNA (gDNA) to single nucleosides, a coordinated multi-enzyme approach is required.[1] We utilize a "One-Pot" reaction to minimize sample loss:
-
Endonuclease (DNase I or Benzonase): Nicks and degrades high-molecular-weight dsDNA into smaller oligonucleotide fragments.
-
Exonuclease (Snake Venom Phosphodiesterase I - PDE I): Attacks the 3'-hydroxyl terminus of oligonucleotides, releasing 5'-mononucleotides (dNMPs).
-
Dephosphorylation (Alkaline Phosphatase - ALP): Hydrolyzes the 5'-phosphate group from dNMPs to yield free nucleosides compatible with reverse-phase LC.
Buffer Compatibility (The "Volatile" Advantage)
Traditional protocols use Tris-HCl or Sodium Acetate. For LC-MS, these non-volatile salts deposit on the MS cone and suppress ionization. This protocol substitutes Ammonium Bicarbonate (
Artifact Prevention
Commercial enzyme preparations often contain trace deaminase activity.
-
Cytidine Deaminase: Converts Cytidine (C)
Uridine (U). -
Adenosine Deaminase: Converts Adenosine (A)
Inosine (I).
Critical Control: To validate the absence of artificial deamination, this protocol recommends the optional addition of deaminase inhibitors (Tetrahydrouridine and Coformycin/EHNA) for high-sensitivity applications.
Visualized Workflows
Figure 1: The Enzymatic Cascade
Mechanistic pathway of DNA degradation into analyzable nucleosides.
Caption: Sequential hydrolysis of DNA. Endonucleases nick the backbone, Exonucleases release nucleotides, and Phosphatases yield free nucleosides.
Figure 2: Sample Preparation Workflow
Logical flow from extraction to MS injection.
Caption: Step-by-step workflow ensuring internal standard equilibration and enzyme removal prior to LC-MS injection.
Materials & Reagents
| Component | Specification | Purpose |
| Buffer | 10 mM Ammonium Bicarbonate ( | Volatile MS-compatible buffer. |
| Cofactor | 10 mM | Essential cofactor for DNase I and PDE I activity. |
| Enzyme 1 | DNase I (RNase-free) or Benzonase | Initial DNA fragmentation. |
| Enzyme 2 | Snake Venom Phosphodiesterase I (PDE I) | Releases nucleotides (dNMPs). |
| Enzyme 3 | Alkaline Phosphatase (Shrimp or Calf Intestinal) | Converts nucleotides to nucleosides. |
| Internal Std | Normalization for digestion efficiency and matrix effects. | |
| Inhibitor (Opt) | Tetrahydrouridine (THU) | Inhibits cytidine deaminase (prevents C |
| Filter | 3 kDa or 10 kDa MWCO Spin Filter | Removes enzymes to protect the LC column. |
Detailed Protocol
Step 1: DNA Quantification and Internal Standard Spiking
Rationale: Spiking the internal standard (IS) before digestion is the only way to correct for variations in enzyme efficiency.
-
Quantify your purified
-labeled DNA using fluorometry (e.g., Qubit). UV absorbance is often insufficient due to potential RNA contamination.[2] -
Aliquot 1.0
g of DNA into a PCR-clean 1.5 mL tube. -
Spike IS: Add a known amount of
-labeled genomic DNA (preferred) or / nucleoside standards.-
Target Ratio: The IS signal should be comparable to the analyte signal (e.g., 1:1 to 1:10 ratio).
-
Step 2: Denaturation
Rationale: While some enzymes work on dsDNA, Phosphodiesterase I is significantly more efficient on single-stranded DNA (ssDNA). Heat denaturation exposes the substrate.
-
Bring the volume to 20
L with LC-MS grade water . -
Incubate at 95°C for 5 minutes in a thermal cycler or heating block.
-
Rapidly cool on crushed ice for 2 minutes to prevent re-annealing.
Step 3: The "One-Pot" Digestion
Rationale: Ammonium bicarbonate provides the pH buffering required for all three enzymes without introducing non-volatile salts.
-
Prepare a 2X Master Mix (prepare fresh):
-
Add 20
L of 2X Master Mix to your 20 L denatured DNA sample (Total Vol = 40 L). -
Incubate at 37°C for 6 to 12 hours .
-
Note: Overnight digestion ensures complete release of resistant sequences (e.g., high GC content).
-
Step 4: Enzyme Removal (Cleanup)
Rationale: Injecting proteins (enzymes) into an LC-MS system will foul the column and source. Acid precipitation is risky for acid-labile modifications; filtration is safer.
-
Transfer the digestion mixture to a 3 kDa MWCO (Molecular Weight Cut-Off) spin filter .
-
Centrifuge at 12,000 x g for 15 minutes.
-
Collect the flow-through (filtrate). This contains your free nucleosides.
-
(Optional) Wash the filter with 20
L of 10 mM Ammonium Bicarbonate and combine filtrates to maximize recovery.
Step 5: LC-MS/MS Analysis
Rationale: Separation of nucleosides is best achieved using C18 columns with high aqueous stability or HILIC columns.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters HSS T3), 2.1 x 100 mm, 1.8
m. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B (hold 2 min)
10% B (over 5 min) Wash. (Nucleosides are polar and elute early). -
MS Detection: Operate in MRM (Multiple Reaction Monitoring) mode.
-
Monitor the neutral loss of the deoxyribose moiety (116 Da).
-
Example for dG (
): Precursor 268 Product 152 (Guanine base). -
Example for dG (
): Precursor 278 Product 157 (Labeled Guanine base).
-
Data Analysis: Calculating 13C Enrichment
To determine the fractional abundance of
Formula for Enrichment (
Where:
-
= Intensity of the isotopologue with
labeled carbons. - = Total number of carbon atoms in the nucleoside (e.g., dG = 10 carbons).
- = Maximum number of labeled carbons.
Self-Validation Check: Run a commercially available non-labeled DNA standard. The calculated enrichment should match natural abundance (
References
-
Crain, P. F. (1990). Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry.[1][5][6][7] Methods in Enzymology, 193, 782-790. Link
-
Su, X., et al. (2013). Mass Isotopomer Distribution Analysis of Nucleosides for Metabolic Flux Analysis. Analytical Chemistry, 85(3), 1761-1769. Link
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure.[4][8] Analytical Biochemistry, 373(2), 383-385. Link
-
Taghizadeh, K., et al. (2008). Quantification of DNA damage products resulting from deamination... by LC-MS/MS. Nature Protocols, 3(8), 1287-1298. Link
-
New England Biolabs. (n.d.). Nucleoside Digestion Mix (M0649) Product Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing 13C5-Deoxyadenosine Labeling Concentration for Primary Cells
Executive Summary
Quantifying deoxyribonucleoside triphosphate (dNTP) pools and their synthesis rates is critical for understanding DNA replication stress, immunometabolism, and nucleotide efficacy in primary cells.[1] Unlike immortalized cell lines, primary cells (e.g., PBMCs, T cells, primary fibroblasts) possess finite lifespans, distinct metabolic checkpoints, and high sensitivity to extracellular nucleosides.
This guide details the optimization of [1',2',3',4',5'-13C5]-2'-deoxyadenosine (13C5-dA) labeling. It addresses the critical technical paradox of this assay: Deoxyadenosine is inherently toxic to primary lymphocytes at high concentrations due to allosteric inhibition of Ribonucleotide Reductase (RNR). This protocol provides a self-validating framework to balance sufficient isotopic enrichment with physiological stability.
Mechanistic Background & The Toxicity Paradox[2]
To optimize labeling, one must understand the fate of the tracer. 13C5-dA tracks the purine salvage pathway .
-
Entry & Phosphorylation: Extracellular dA enters via nucleoside transporters (ENTs) and is phosphorylated by Deoxycytidine Kinase (dCK) to dAMP, then to dADP and dATP.
-
The Trap (Toxicity): In primary T cells, excessive intracellular dATP acts as a potent allosteric inhibitor of Ribonucleotide Reductase (RNR) . RNR inhibition starves the cell of other dNTPs (dCTP, dGTP, dTTP), halting DNA synthesis and triggering apoptosis (the mechanism behind ADA-SCID).
-
The Competitor (ADA): Adenosine Deaminase (ADA) converts dA to deoxyinosine (dI).
-
Note: Fetal Bovine Serum (FBS) contains high ADA activity. Without an ADA inhibitor, your 13C5-dA tracer will be rapidly converted to 13C5-dI, labeling the guanine pool (via Hypoxanthine) rather than the adenine pool specifically.
-
Diagram 1: The Deoxyadenosine Salvage & Toxicity Pathway
This diagram illustrates the bifurcating fate of the tracer and the feedback loop causing toxicity.
Caption: 13C5-dA Fate. High dATP pools inhibit RNR, depleting other dNTPs and causing cell death. ADA competes for the tracer.
Optimization Strategy: The "Range-Finding" Matrix
Do not proceed to a full flux experiment without determining the Maximum Tolerated Concentration (MTC) for your specific primary cell lot.
Experimental Design
Set up a 24-well plate with primary cells (e.g., 1x10^6 cells/mL). Test the following conditions for 24 hours.
| Condition | 13C5-dA Conc.[2][3] | ADA Inhibitor (Pentostatin/EHNA) | Purpose |
| A (Control) | 0 µM | None | Baseline Viability |
| B (Low) | 1 µM | None | Low Flux, High ADA loss |
| C (Med) | 10 µM | None | Standard Start Point |
| D (High) | 50 µM | None | Overcoming ADA by mass action |
| E (Inhib) | 1 µM | + 5 µM Pentostatin | Pure Salvage (High Toxicity Risk) |
| F (Inhib) | 5 µM | + 5 µM Pentostatin | Pure Salvage (Max Flux) |
Success Criteria:
-
Viability: >85% relative to Control (Condition A).
-
Enrichment: dATP M+5 isotopologue > 5% (detectable by LC-MS).
Recommendation:
-
For pure salvage tracing: Use Condition E or F (Low dA + Inhibitor). This forces all label into dATP but requires strict viability monitoring.
-
For general labeling (safer): Use Condition C or D (Higher dA, no inhibitor). You will lose signal to dI (guanine pool), but cells are less likely to die from dATP overload.
Detailed Protocol: 13C5-dA Labeling & Extraction
Phase 1: Reagent Preparation
-
13C5-Deoxyadenosine Stock (10 mM): Dissolve 13C5-dA (e.g., Cambridge Isotope Labs, Sigma) in sterile water or DMSO. Store at -20°C.
-
Critical Check: Ensure the label is on the Ribose ring ([1',2',3',4',5'-13C5]) if tracking nucleoside salvage vs. base recycling.
-
-
Quenching Solution: 80% Methanol / 20% Water, pre-chilled to -80°C .
Phase 2: Cell Labeling
-
Seeding: Seed primary cells at 1-2 x 10^6 cells/mL in appropriate media (RPMI/DMEM + 10% Dialyzed FBS).
-
Note:Dialyzed FBS is preferred to remove endogenous unlabeled nucleosides that dilute the tracer.
-
-
Equilibration: Allow cells to recover for 2-4 hours.
-
Tracer Addition: Add 13C5-dA to the optimized concentration (e.g., 5 µM if using inhibitor, 20 µM if not).
-
Incubation: Incubate for 4–24 hours.
-
Short Pulse (2-4h): For measuring rapid synthesis rates.
-
Long Pulse (24h): For measuring total pool turnover/accumulation.
-
Phase 3: Metabolite Extraction (Crucial Step)
dNTPs are labile. Speed is essential to prevent hydrolysis to dNDPs/dNMPs.
-
Harvest: Transfer cell suspension to a 1.5 mL tube.
-
Pellet: Centrifuge at 300 x g for 3 minutes at 4°C .
-
Tip: Do not spin faster; it stresses cells and alters metabolism.
-
-
Wash: Aspirate media. Wash once rapidly with ice-cold PBS . Spin again (300 x g, 2 min).
-
Quench/Lyse: Aspirate PBS completely. Immediately add 500 µL of -80°C 80% Methanol .
-
Extract: Vortex vigorously for 30 seconds. Incubate on dry ice for 15 minutes.
-
Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet protein/debris.
-
Supernatant: Transfer supernatant to a fresh glass vial.
-
Dry: Evaporate methanol under nitrogen stream (avoid heat) or speed-vac (cold mode).
-
Reconstitute: Resuspend in 50-100 µL LC-MS grade water immediately prior to injection.
Diagram 2: Experimental Workflow
Caption: Workflow emphasizes the critical "Quench" step to preserve labile dNTPs.
LC-MS Analysis & Interpretation[5]
Instrument: Triple Quadrupole (QQQ) or Orbitrap. Chromatography: Anion Exchange (SAX) or Ion-Pairing Reverse Phase (IP-RP) is required to retain highly polar dNTPs. HILIC is an alternative but often shows poor peak shape for triphosphates.
Target Transitions (Example for QQQ):
-
dATP (Unlabeled): Precursor 492.0 -> Product 136.0 (Adenine base).
-
dATP (13C5-Ribose): Precursor 497.0 -> Product 136.0 (Base is unlabeled).
-
Note: If the base were labeled, the product ion would shift. Since we use Ribose-13C5, the mass shift (+5) is on the parent but lost in the fragment if monitoring the base. Therefore, monitor the Parent->Parent transition or a fragment containing the ribose (e.g., 497 -> 197 phosphosugar) if possible, or rely on high-res MS1.
-
Calculation:
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Cell Death | dATP accumulation inhibiting RNR. | Reduce 13C5-dA conc. or remove ADA inhibitor. Add 10 µM Deoxycytidine (dC) to bypass RNR block (Rescue experiment). |
| Low Enrichment | High ADA activity in serum. | Use Dialyzed FBS. Add 5 µM Pentostatin. Increase tracer conc. |
| No dATP Peak | Hydrolysis during extraction. | Ensure Methanol is -80°C. Work faster. Keep samples on ice. |
References
-
dATP Toxicity Mechanism
-
Primary Cell Sensitivity
-
Godfrey, W. R., et al. (1984). Relative sensitivity of human T cell subsets to deoxyadenosine toxicity. Clinical & Experimental Immunology, 58(1), 136. Link
-
-
LC-MS Method for dNTPs
-
Kochanowski, K., et al. (2006). Functioning of a synthetic metabolic pathway in Escherichia coli. Proceedings of the National Academy of Sciences, 103(41), 15293. (Referencing dNTP extraction protocols). Link
-
-
13C-MFA Methodology
-
ADA in Serum
-
Spychala, J., et al. (1997). Exogenous and Endogenous Adenosine Inhibits Fetal Calf Serum–Induced Growth of Rat Cardiac Fibroblasts. Circulation Research, 80(4). Link
-
Sources
- 1. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Deoxyadenosine Monohydrate-13C5 | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyadenosine toxicity in an adenosine deaminase-inhibited human CCRF-CEM T-lymphoblastoid cell line causes cell swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Note: High-Resolution Tracing of Mitochondrial DNA Synthesis via 13C-Deoxyadenosine Labeling
Executive Summary
Mitochondrial DNA (mtDNA) maintenance is critical for cellular bioenergetics, and its dysregulation is a hallmark of drug-induced mitochondrial toxicity, aging, and metabolic diseases. Traditional methods for measuring DNA synthesis, such as BrdU labeling or radioactive thymidine incorporation, often lack the specificity to distinguish between nuclear (nDNA) and mitochondrial DNA replication, or they require extensive handling that compromises organelle integrity.
This guide details a robust, stable isotope-resolved protocol using [U-13C10]-2'-deoxyadenosine (
Scientific Principle & Mechanism[1][2][3]
The Purine Salvage Pathway
Mitochondria lack the full enzymatic machinery for de novo dNTP synthesis and rely heavily on the salvage pathway to maintain their dNTP pools. The rate-limiting step for incorporating deoxyadenosine into the mitochondrial dATP pool is catalyzed by Deoxyguanosine Kinase (dGK) , which is distinct from the cytosolic Deoxycytidine Kinase (dCK).
By using
Pathway Visualization
The following diagram illustrates the differential routing of
Caption: Metabolic routing of 13C-Deoxyadenosine. Note the critical role of dGK in the mitochondrial matrix for trapping the tracer.
Experimental Protocol
Phase 1: Labeling Strategy
Reagents: [U-13C10]-2'-deoxyadenosine (Cambridge Isotope Laboratories or equivalent, >99% purity).
-
In Vitro (Cell Culture):
-
Seed cells (e.g., HepG2, myoblasts) and allow them to reach desired confluency.
-
Replace medium with fresh medium containing 5–10 µM [U-13C]-dA .
-
Critical: Add Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (5 µM) to inhibit Adenosine Deaminase (ADA). Without EHNA, dA is rapidly deaminated to deoxyinosine, losing the tracer specificity.
-
Incubate for 4–24 hours depending on the expected turnover rate (mtDNA half-life is ~10–30 days in post-mitotic tissue, but turnover is faster in dividing cells).
-
-
In Vivo (Rodents):
-
Administer [U-13C]-dA via continuous infusion (osmotic pump) or daily IP injection (50 mg/kg/day).
-
Duration: Typically 3–7 days to achieve detectable enrichment (~0.5–2.0% APE).
-
Phase 2: Mitochondrial Isolation (The "Clean" Step)
Why this matters: nDNA contamination is the primary source of error. nDNA synthesis rates in dividing cells swamp the slow mtDNA turnover. Physical separation is superior to mathematical correction alone.
-
Harvest: Scrape cells in ice-cold PBS or mince tissue.
-
Homogenization: Resuspend in IBc Buffer (10 mM Tris-MOPS, 1 mM EGTA/Tris, 200 mM Sucrose, pH 7.4). Homogenize using a Teflon-glass pestle (10-20 strokes).
-
Low-Speed Spin: Centrifuge at 600 × g for 10 min at 4°C .
-
Pellet: Nuclei and unbroken cells (Save for nDNA analysis if needed).
-
Supernatant: Mitochondria and cytosol.[1]
-
-
High-Speed Spin: Centrifuge supernatant at 7,000 × g for 10 min at 4°C .
-
Pellet: Crude Mitochondria.
-
Supernatant: Cytosol (Discard).
-
-
Wash: Resuspend mitochondrial pellet in IBc buffer and repeat high-speed spin.
-
DNase Treatment (Crucial): Resuspend mitochondria in buffer with DNase I (10 U/mL) and incubate at 37°C for 15 min. This digests any external nDNA sticking to the mitochondrial outer membrane.
-
Final Wash: Wash twice with IBc buffer (containing 5 mM EDTA to inactivate DNase) to remove the enzyme.
Phase 3: DNA Extraction & Enzymatic Digestion
-
Lysis: Lyse the purified mitochondrial pellet using a standard genomic DNA extraction kit (e.g., DNeasy Blood & Tissue) or phenol-chloroform.
-
Quantification: Measure DNA concentration (NanoDrop/Qubit).
-
Enzymatic Digestion to Nucleosides:
-
Option A (Modern): Use Nucleoside Digestion Mix (e.g., NEB #M0649). Add 1 µL mix to 1 µg DNA in 20 µL total volume. Incubate 1h at 37°C.
-
Option B (Traditional):
-
Step 1: DNAse I + Phosphodiesterase I (snake venom) + Alkaline Phosphatase.
-
Buffer: 10 mM Tris-HCl, 10 mM MgCl2, pH 7.9.
-
Incubate 3-6 hours at 37°C.
-
-
-
Filtration: Filter samples through a 0.22 µm spin filter or 10 kDa MWCO filter to remove enzymes before LC-MS injection.
Phase 4: LC-MS/MS Analysis
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500+) coupled to UHPLC. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B (0-1 min) -> 15% B (5 min) -> 100% B (Wash) -> 0% B (Re-equilibrate).
MS Parameters (MRM Transitions):
We monitor the transition from the protonated parent ion
| Analyte | Labeling | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Deoxyadenosine (dA) | Unlabeled (M+0) | 252.1 | 136.1 | 15 | Total Pool |
| 13C-Deoxyadenosine | [U-13C10] (M+10) | 262.1 | 141.1 | 15 | Tracer (Product) |
| Thymidine (dT) | Unlabeled | 243.1 | 127.1 | 10 | Normalization |
Note: For [U-13C10]-dA, the deoxyribose (5 carbons) and adenine base (5 carbons) are all labeled. The fragmentation cleaves the glycosidic bond, losing the ribose. The base fragment retains 5 labeled carbons (+5 Da shift).
Data Analysis & Calculation
Fractional Synthesis Rate (FSR)
The FSR represents the proportion of the DNA pool that was synthesized during the labeling period.
1. Calculate Atom Percent Excess (APE):
2. Calculate FSR:
For tracer studies where the precursor enrichment is constant (or averaged):
- : Enrichment of dA in the purified mtDNA.
-
: Enrichment of the intracellular dATP pool.
-
Expert Insight: Measuring intracellular dATP is difficult. In cell culture, if the medium dA concentration is high (>5 µM) and constant, you can approximate
. For more rigor, measure the free nucleoside pool in the cytosolic fraction from Phase 2.
-
Workflow Visualization
Caption: End-to-end experimental workflow ensuring mitochondrial specificity.
Expertise & Troubleshooting
-
The "EHNA" Factor: Many researchers fail to inhibit Adenosine Deaminase (ADA). If ADA is active, your
is converted to (dI). While dI can be salvaged, it complicates the kinetics. Always use an ADA inhibitor like EHNA or Pentostatin in cell culture. -
Nuclear Contamination Check: Run a qPCR on your isolated mitochondrial DNA fraction for a nuclear gene (e.g.,
-actin) vs. a mitochondrial gene (e.g., ND1). The Ct difference should be substantial (>10 cycles difference indicates good purity). -
Sensitivity: mtDNA turnover is slow (half-life 10-100 days depending on tissue). In short-term experiments (hours), enrichment may be very low (<0.1%). Ensure your MS is clean and use a high injection volume (5-10 µL) if necessary.
-
Precursor Equilibration: In animal studies, the precursor pool (plasma dA) takes time to equilibrate. Use a "prime-constant" infusion if possible, or model the rise to plateau to avoid underestimating FSR.
References
-
Measurement of mitochondrial DNA synthesis in vivo using a stable isotope-mass spectrometric technique. Source: American Journal of Physiology-Endocrinology and Metabolism (2003). URL:[Link]
-
Deoxyribonucleoside Kinases in Mitochondrial DNA Depletion. Source: PubMed (Review of dGK function). URL:[Link]
-
Stable Isotope Tracer Analysis in Isolated Mitochondria. Source: MDPI (General mitochondrial tracing principles). URL:[Link]
Sources
Troubleshooting & Optimization
troubleshooting low incorporation of 13C5-deoxyadenosine in cancer cells
Welcome to the Technical Support Center for Isotope Tracing Applications. As a Senior Application Scientist, I have designed this guide to address the complex metabolic and technical bottlenecks associated with stable isotope tracing of deoxynucleosides.
When tracing nucleic acid synthesis or salvage pathways using 13C5-deoxyadenosine, low incorporation into the intracellular dATP pool or genomic DNA is rarely a simple pipetting error. It is usually a symptom of competing enzymatic sinks, media interference, or biological contamination. This guide provides a self-validating troubleshooting framework to diagnose and resolve these issues by analyzing your own LC-MS/MS data.
Diagnostic Decision Tree
Before altering your protocol, use your existing LC-MS/MS data to diagnose the exact point of failure. The following logic tree maps the most common metabolic sinks for 13C5-deoxyadenosine.
Diagnostic decision tree for troubleshooting 13C5-deoxyadenosine tracing.
Core Troubleshooting Guides (FAQs)
Q1: My LC-MS/MS shows almost zero 13C5-dATP, but I see high levels of a different 13C-labeled peak. What happened to the tracer? A: You are observing rapid deamination by Adenosine Deaminase (ADA). In many cancer cell lines, extracellular or intracellular ADA rapidly deaminates 13C5-deoxyadenosine into 13C5-deoxyinosine before it can be phosphorylated by deoxycytidine kinase (dCK)[1]. Because deoxyinosine cannot be directly incorporated into DNA, your tracer is effectively destroyed. Self-Validation Check: Look for the M+5 isotopologue of deoxyinosine in your LC-MS data. If it is high, ADA is your culprit. Solution: You must co-treat your cells with an ADA inhibitor. Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) at 5–10 µM or Pentostatin (deoxycoformycin) are standard requirements for deoxyadenosine tracing[1][2].
Q2: I added EHNA, but incorporation is still low, and I now see free 13C-adenine in the media. Is the tracer degrading chemically? A: Chemical degradation is highly unlikely; this is a classic hallmark of Mycoplasma contamination. Mycoplasma species lack de novo purine and pyrimidine synthesis pathways. To survive, they rely entirely on scavenging host nucleosides[3]. They express potent purine nucleoside phosphorylases that cleave the glycosidic bond of your tracer, leaving behind free 13C-adenine[4]. Self-Validation Check: The presence of extracellular 13C-adenine (which mammalian cells rarely excrete in high amounts) is a bio-signature of Mycoplasma. Solution: Quarantine the cells, perform a PCR-based Mycoplasma test, and either discard the culture or treat with Plasmocin.
Q3: My cells are Mycoplasma-free and I am using EHNA, but the fractional enrichment of 13C in the dATP pool plateaus at 10-15%. Why? A: You are experiencing severe isotope dilution from your culture media. Standard Fetal Bovine Serum (FBS) contains high concentrations of endogenous, unlabeled nucleosides and nucleobases. These unlabeled molecules compete directly with your 13C5-deoxyadenosine for entry through Equilibrative Nucleoside Transporters (ENT1/2) and for phosphorylation by dCK[5]. Solution: You must switch to Dialyzed FBS (dFBS) for at least 12–24 hours prior to and during the isotope pulse. Dialysis removes molecules under 10 kDa, effectively clearing competing unlabeled nucleosides.
Q4: Everything above is optimized, but certain cancer cell lines still don't incorporate the tracer. Why the discrepancy? A: The cells may have a downregulated salvage pathway. Deoxyadenosine incorporation strictly requires phosphorylation by deoxycytidine kinase (dCK)[6]. Some cancer cells (especially those resistant to nucleoside analog drugs like gemcitabine or cladribine) heavily downregulate dCK and rely entirely on de novo nucleotide synthesis (via ribonucleotide reductase). Solution: Perform a Western blot for dCK. If dCK is absent, the cells physically cannot salvage deoxyadenosine.
Quantitative Benchmarks for 13C5-Deoxyadenosine Tracing
Use the following table to benchmark your LC-MS/MS fractional enrichment data. These values represent typical 13C5-dATP intracellular pool enrichments after a 6-hour pulse in a dCK-positive cancer cell line (e.g., Jurkat or CCRF-CEM).
| Experimental Condition | ADA Inhibitor (EHNA) | Serum Type | Expected 13C5-dATP Enrichment | Dominant 13C-Metabolite Detected |
| Optimized Protocol | Present (10 µM) | Dialyzed FBS | 60% - 85% | 13C5-dATP, 13C5-dAMP |
| No ADA Inhibition | Absent | Dialyzed FBS | < 5% | 13C5-Deoxyinosine |
| Media Competition | Present (10 µM) | Standard FBS | 10% - 20% | Unlabeled dATP (Dilution) |
| Mycoplasma Contamination | Present (10 µM) | Dialyzed FBS | < 2% | 13C-Adenine |
Step-by-Step Optimized Methodology
This self-validating protocol ensures maximum incorporation of 13C5-deoxyadenosine by neutralizing the ADA degradation pathway and eliminating media competition.
Step 1: Media Preparation and Pre-Conditioning
-
Prepare tracing media: Base media (e.g., RPMI or DMEM) supplemented with 10% Dialyzed FBS (dFBS) to remove competing unlabeled nucleosides.
-
Wash cells twice with PBS to remove residual standard FBS.
-
Plate cells in the tracing media and incubate for 12 hours to deplete intracellular unlabeled nucleoside pools.
Step 2: ADA Inhibition
-
Prepare a 10 mM stock of EHNA hydrochloride in DMSO.
-
Add EHNA to the culture media to a final concentration of 10 µM.
-
Incubate cells for 30 minutes at 37°C to ensure complete inhibition of intracellular and extracellular ADA[2].
Step 3: Isotope Pulsing
-
Add 13C5-deoxyadenosine to the media at a final concentration of 5–20 µM (depending on cell type sensitivity to dATP pool imbalances).
-
Incubate for the desired tracing window (typically 2 to 6 hours for nucleotide pool equilibration).
Step 4: Quenching and Extraction
-
Rapidly aspirate media and wash cells once with ice-cold PBS.
-
Immediately quench metabolism by adding 80% HPLC-grade Methanol (pre-chilled to -80°C).
-
Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and DNA.
-
Transfer the supernatant (containing the dNTP pools) to a new vial, dry under nitrogen gas, and resuspend in LC-MS water for analysis[5].
Mechanistic Pathway of Deoxyadenosine Salvage vs. Degradation
The following diagram illustrates the causality behind the troubleshooting steps, showing how the tracer is either successfully salvaged into DNA or diverted into dead-end degradation pathways.
Metabolic fate of 13C5-deoxyadenosine highlighting salvage and degradation pathways.
References
-
Mitchell, A. et al. "Pathways of Nucleotide Biosynthesis in Mycoplasma mycoides subsp. mycoides." Journal of Bacteriology (PMC). Available at:[Link]
-
Sharma, S. et al. "Dependence of Mycoplasma bovis on a novel nucleoside transporter for survival in association with host cells." Infection and Immunity (PMC). Available at:[Link]
-
Smal, C. et al. "Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells." Biochemical Pharmacology (PubMed). Available at: [Link]
-
Sasvari-Szekely, M. et al. "Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity." Biochemical Pharmacology (PubMed). Available at:[Link]
-
Wortmann, A. et al. "Purinogenic Immunodeficiency Diseases." ResearchGate. Available at:[Link]
-
Wang, L. et al. "Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography." bioRxiv. Available at:[Link]
Sources
- 1. Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathways of Nucleotide Biosynthesis in Mycoplasma mycoides subsp. mycoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence of Mycoplasma bovis on a novel nucleoside transporter for survival in association with host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Isotopic Scrambling of 13C5-Deoxyadenosine
[1]
Executive Summary: The "Metabolic Noise" Problem
When using 13C5-deoxyadenosine (where the five carbons of the deoxyribose ring are labeled), the primary goal is usually to trace DNA synthesis (via the salvage pathway) or specific purine metabolic fluxes.
The Problem: Mammalian cell culture media—specifically the serum component—is often rich in catabolic enzymes. Before your tracer even enters the cell, it can be chemically altered ("scrambled"). This leads to two critical failures:
-
Signal Dilution: The concentration of the intact tracer drops, requiring higher loading.
Biological Mechanism: Why Scrambling Happens[1]
To prevent scrambling, you must inhibit the enzymes responsible. There are two primary enzymatic "gatekeepers" in the extracellular space (media) and intracellular space that degrade deoxyadenosine.
The Pathways
-
Adenosine Deaminase (ADA): Deaminates deoxyadenosine (dA) into deoxyinosine (dI) . The label remains on the sugar, but the nucleobase is changed.
-
Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond. The base (Adenine) is released, and the labeled sugar becomes Ribose-1-Phosphate . This is catastrophic for 13C5-dA studies because the labeled sugar enters central carbon metabolism (glycolysis), effectively becoming a "glucose" tracer.
Pathway Visualization[1]
Figure 1: The two primary degradation routes for deoxyadenosine. ADA alters the base; PNP severs the labeled sugar from the base.
Troubleshooting Guide & FAQs
Scenario A: The "Inosine Shift"
Symptom: You see a strong M+5 signal at the mass/charge (m/z) ratio for Deoxyinosine, but your Deoxyadenosine M+5 signal is weak.
-
Cause: High Adenosine Deaminase (ADA) activity in your Fetal Bovine Serum (FBS).
-
Diagnosis: FBS contains bovine ADA. Even "Heat Inactivated" FBS often retains residual enzymatic activity sufficient to degrade micromolar concentrations of tracers.
-
Solution: You must use an ADA inhibitor.[1] Pentostatin (2'-deoxycoformycin) is the gold standard.
Scenario B: The "Glycolytic Leak"
Symptom: You are tracing DNA synthesis, but you start seeing M+3 or M+2 labeling in Lactate or Pyruvate.
-
Cause: Purine Nucleoside Phosphorylase (PNP) has cleaved your 13C5-sugar from the base. The sugar was then metabolized via the Pentose Phosphate Pathway (PPP) into glycolysis.
-
Diagnosis: This indicates your tracer is no longer a "nucleoside" tracer but has become a "sugar" tracer.
-
Solution: This is harder to fix in rich media. Switching to dialyzed serum helps (removes phosphate which PNP needs). A PNP inhibitor like Forodesine (Immucillin H) may be required.
FAQ: Serum Selection
| Serum Type | ADA Activity | PNP Activity | Risk Level |
| Standard FBS | High | Moderate | Critical (Requires Inhibitors) |
| Horse Serum | Low | Low-Moderate | Moderate (Better than FBS, but variable) |
| Dialyzed FBS | High | Low | High (Removes small molecules, but enzymes remain) |
| Serum-Free | None | None | Safe (Ideal for tracing) |
Experimental Protocols
Protocol A: Preparation of Pentostatin (ADA Inhibitor)
Pentostatin is a tight-binding transition-state analog of ADA. It is potent in the picomolar range but is used at micromolar levels in culture to ensure total saturation.
Reagents:
-
Pentostatin (Nipent / 2'-deoxycoformycin) - [CAS: 53910-25-1]
-
Sterile PBS or Water
Steps:
-
Stock Solution: Reconstitute Pentostatin in sterile water to create a 1 mM (1000x) stock solution.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The effective concentration for cell culture is 1 µM to 5 µM .
-
Note: While
is pM, the high protein content of serum can sequester the drug. 1 µM provides a safety buffer.
-
Protocol B: The "Pre-Incubation" Method (Critical Step)
Do not add the tracer and inhibitor simultaneously. The enzyme works instantly; the inhibitor needs moments to bind.
-
Media Prep: Prepare your complete cell culture media (e.g., RPMI + 10% FBS).
-
Inhibition Step: Add Pentostatin (final conc. 1 µM) to the media.
-
Equilibration: Incubate the media at 37°C for 15–30 minutes before adding your cells or the 13C5-deoxyadenosine tracer. This ensures all ADA present in the serum is inactivated prior to tracer exposure.
-
Tracer Addition: Add 13C5-deoxyadenosine (typically 5–20 µM) and proceed with the experiment.
References
-
Cristalli, G., et al. (2001).[2] Adenosine deaminase: functional implications and different classes of inhibitors. Journal of Medicinal Chemistry.
-
Context: Establishes Pentost
in picomolar range).
-
-
Unger, R. E., et al. (2020). Characterization of total adenosine deaminase activity (ADA) and its isoenzymes in saliva and serum in health and inflammatory conditions in four different species. BMC Veterinary Research.
- Context: Comparative analysis of ADA activity in Bovine vs. Equine serum, supporting the use of Horse Serum or inhibitors.
-
Plagemann, P. G., & Wohlhueter, R. M. (1983). 5'-Deoxyadenosine metabolism in various mammalian cell lines. Biochemical Pharmacology.[3]
- Context: foundational work on the cleavage of deoxyadenosine by PNP and the stability of the sugar phosph
-
Camici, M., et al. (2018). Purine nucleoside phosphorylase (PNP) as a target for the treatment of T-cell mediated diseases. Current Medicinal Chemistry.
- Context: Discusses PNP inhibitors (Forodesine) relevant if phosphorolysis is the primary scrambling route.
Sources
- 1. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 2. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-Deoxyadenosine metabolism in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming NMR spectral overlap in 13C5-deoxyadenosine labeled DNA
Technical Support Center: High-Resolution NMR of
Topic: Overcoming NMR Spectral Overlap in
Executive Summary: The Selective Labeling Advantage
Welcome to the Technical Support Center. You are likely here because standard homonuclear 2D NMR (NOESY/TOCSY) has failed to resolve the spectral density of your DNA oligonucleotide, or you are struggling to interpret data from a
In large DNA oligonucleotides (>15 base pairs) or DNA-ligand complexes, the "sugar region" (3.5 – 6.5 ppm
However, this precision introduces unique challenges: breaking the sequential NOE connectivity and managing large one-bond carbon-carbon couplings (
Module 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: "My HSQC spectrum shows split peaks and low signal-to-noise."
Q: I ran a standard
A: This is a classic symptom of homonuclear
Corrective Protocol:
-
Switch to Constant-Time HSQC (CT-HSQC):
-
The CT-HSQC pulse sequence refocuses the
C- C evolution during the indirect detection period ( ). -
Setup: Set the constant time delay (
) to . For DNA sugars, a delay of ~26–28 ms is optimal (refocusing Hz couplings). -
Result: Multiplets collapse into singlets, significantly boosting sensitivity and resolution.
-
-
Band-Selective Decoupling (Advanced):
-
If you are analyzing the C1' region specifically, use band-selective inversion pulses (e.g., Q3 or IBURP) to decouple the C2' region, preventing J-evolution.
-
Issue 2: "I cannot connect the labeled Adenine to its neighbors."
Q: I used
A: Standard
-
Intra-residue: You will see NOEs between the A-base (unlabeled) and A-sugar (labeled) only if the mixing time allows magnetization transfer from the sugar H to the base H, or vice versa.
-
Inter-residue: You will not see NOEs from the labeled A-sugar H1' to the next residue's base H6/H8 in a standard
C-edited experiment if you are detecting on the C channel, because the destination proton is attached to a C (unlabeled).
Corrective Protocol:
-
Run a 2D F1-Filtered / F2-Edited NOESY:
-
This experiment selects for NOEs between a
C-bound proton (your A-sugar) and a C-bound proton (the neighbor's base). -
Mechanism: It uses an isotope filter (x-filter) in one dimension to suppress
C signals and an editing step in the other to select them.
-
-
Alternative: 3D
C-edited NOESY-HSQC (High Dynamic Range):-
If you must use standard 3D, ensure you look for cross-peaks where the diagonal is the labeled sugar, and the cross-peak (F3 dimension) is the unlabeled aromatic proton. Note that the aromatic proton will not have a
C chemical shift in F2, making it appear at a "pseudo" position or requiring specific processing.
-
Issue 3: "The C2' methylene protons are overlapping heavily."
Q: Even with labeling, the H2'/H2'' region (1.8 – 3.0 ppm) is crowded. How do I distinguish them?
A: The deoxyribose H2' and H2'' protons are stereochemically distinct but chemically similar. Corrective Protocol:
-
Use 3D HCCH-TOCSY:
-
This experiment correlates all carbons within the sugar spin system via the carbon backbone.
-
Pathway: Magnetization moves C1'
C2' C3' C4'. -
Analysis: You can identify the C2' carbon frequency from the well-resolved C1' or C3' planes. Once at the C2' plane, you will see both attached protons (H2' and H2'').
-
-
Sign-Coded HSQC:
-
Use a multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.2 in Bruker TopSpin).[1] CH and CH
groups will be positive (red); CH groups (C2', C5') will be negative (blue). This instantly separates C2' signals from any contaminating C3'/C4' signals.
-
Module 2: Experimental Protocols
Protocol A: Optimized CT-HSQC for C -DNA
Purpose: To obtain high-resolution fingerprints of the sugar moieties without J-coupling splitting.
| Parameter | Setting | Rationale |
| Pulse Sequence | hsqcctetgpsp (Bruker) | Constant-time evolution with gradients. |
| Spectral Width (F1) | 80 ppm (centered at 65 ppm) | Covers C1' to C5' without aliasing. |
| Spectral Width (F2) | 6–8 ppm (centered at 4.7 ppm) | Focuses on sugar protons. |
| Constant Time Delay ( | 26.6 ms | |
| Relaxation Delay | 1.5 – 2.0 s | DNA T1s can be long; ensure sufficient recovery. |
| Scans (NS) | 8 – 16 |
Protocol B: 3D HCCH-TOCSY Setup
Purpose: Complete assignment of the sugar spin system (H1' to H5'/H5'').
-
Sample: 0.3–0.5 mM
C -dA labeled DNA in 90% H O / 10% D O. -
Mixing Time: Set DIPSI-2 or FLOPSY mixing time to 12–15 ms .
-
Note: Longer mixing times (>20 ms) transfer magnetization too far (to C5'), reducing signal at C2'/C3'. Short mixing keeps transfer local.
-
-
Non-Uniform Sampling (NUS): Essential for 3D. Set sampling density to 25–30% using a Poisson Gap schedule. This allows high resolution in F1/F2 (
C planes) without week-long acquisition.
Module 3: Logic Flow & Visualization
The following diagram illustrates the decision-making process for assigning
Caption: Workflow for assigning
Module 4: Scientific Rationale & Causality
Why
-
Causality: By labeling the carbons, we access the Carbon Chemical Shift , which is highly sensitive to sugar pucker (C1' and C4' shifts vary by ~2–4 ppm between N and S conformers) [1]. This allows structural determination without relying solely on resolved proton couplings.
The Physics of CT-HSQC
In a standard HSQC, the signal evolves as
-
Solution: Constant-Time mode fixes the total evolution period
. If , the J-evolution refocuses exactly at the echo, effectively decoupling the carbons in the indirect dimension [2].
References
-
Santos, R.A., et al. (2004).
C NMR chemical shifts." Journal of Biomolecular NMR, 29(1), 135-145. Link -
Vuister, G.W., & Bax, A. (1992). "Resolution enhancement and spectral editing of gradients-enhanced two-dimensional 1H-13C correlation spectroscopy." Journal of Magnetic Resonance, 98(2), 428-435. Link
-
Nikonowicz, E.P., & Pardi, A. (1992). "Three-dimensional heteronuclear NMR studies of RNA." Nature, 355, 184–186. Link
-
Fürtig, B., et al. (2003). "NMR spectroscopy of RNA." ChemBioChem, 4(10), 936-962. (Detailed discussion on selective labeling strategies). Link
-
Wijmenga, S.S., & van Buuren, B.N. (1998). "The use of NMR methods for conformational analysis of nucleic acids." Progress in Nuclear Magnetic Resonance Spectroscopy, 32(3-4), 287-387. Link
Sources
mass spectrometry fragmentation pattern of 2'-Deoxyadenosine-1',2',3',4',5'-13C5
Technical Support Center: High-Resolution MS Analysis of C -2'-Deoxyadenosine
Status: Operational Ticket ID: REF-13C5-DA-GUIDE Assigned Specialist: Senior Application Scientist
Core Technical Directive
This guide addresses the mass spectrometry (MS) behavior of 2'-Deoxyadenosine-1',2',3',4',5'-
The Critical Insight: Unlike many stable isotope standards where the label is on the stable core, this molecule is labeled on the deoxyribose sugar moiety . During Collision-Induced Dissociation (CID), the sugar is lost as a neutral fragment.[1] Consequently, the primary product ion (the adenine base) retains no label and appears at the same m/z as the natural analyte.
Theoretical Framework & Fragmentation Mechanics
To successfully utilize this standard, you must understand the specific bond cleavage that occurs inside the collision cell.
The Fragmentation Mechanism
In positive electrospray ionization (ESI+), the nucleoside forms a protonated precursor
-
Precursor Ion: The charge resides on the molecule (typically protonated at N1, N3, or N7 of the adenine).
-
The Split: The bond breaks.[2][3] The positive charge is retained by the high-proton-affinity Adenine base. The deoxyribose sugar is ejected as a neutral molecule.
-
The Result:
-
Natural dA: Precursor (252.[4]1)
Base (136.1) + Neutral Sugar (116.1).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -dA: Precursor (257.1) Base (136.1) + Neutral Sugar ( C , 121.1).
-
Visualization of the Pathway
The following diagram illustrates the specific isotopic tracking during fragmentation.
Caption: Figure 1: Isotopic flow during CID fragmentation. The
Master Reference Data
Use these exact values for method setup in MassHunter, Analyst, or Xcalibur.
Table 1: Mass Transitions (Positive Mode)
| Analyte | Labeling | Precursor ( | Product ( | Neutral Loss (Da) | Dwell Time (rec) |
| Natural dA | None | 252.1 | 136.1 | 116.1 | 50 ms |
| IS ( | 257.1 | 136.1 | 121.1 | 50 ms |
Table 2: Diagnostic Adducts (Troubleshooting)
If the 257.1 signal is missing, scan for these ions to confirm presence but poor ionization.
| Adduct Type | Formula | Expected | Cause |
| Sodium | 279.1 | Salty mobile phase, glass leaching. | |
| Potassium | 295.1 | Buffer contamination. | |
| Dimer | 513.2 | Concentration too high (saturation). |
Troubleshooting & FAQs
This section addresses specific tickets raised by users in the field.
Q1: "I see the precursor at 257.1, but the product ion is 136.1—the same as my unlabeled standard. Did I receive the wrong chemical?"
Diagnosis: No, the chemical is likely correct.
Explanation: This is the intended behavior of this specific isotopologue. As detailed in the Theoretical Framework, the
-
Validation Step: If you scan for a product ion at 141.1 (assuming the base was labeled), you will see nothing. The signal at 136.1 confirms the base is unlabeled.
-
Action: Set your MRM transition to 257.1
136.1 . The mass discrimination occurs at Q1 (Precursor selection), not Q3 (Product selection).
Q2: "My signal intensity for the IS is <10% of what I expected. What is happening?"
Diagnosis: This is likely Adduct Formation or Ion Suppression .
Explanation: Nucleosides are prone to "sodiation" (
-
Run a Q1 Scan: Inject the standard and scan 200–400 Da.
-
Check 279.1: If the peak at 279.1 (
adduct) is larger than 257.1 ( ), your mobile phase has too much sodium. -
Remediation:
-
Use LC-MS grade water/solvents only.
-
Add 0.1% Formic Acid or 5mM Ammonium Acetate to the mobile phase to force protonation over sodiation.
-
Avoid glass storage containers; use polypropylene.
-
Q3: "I am seeing 'Cross-Talk' where the IS signal appears in the analyte channel."
Diagnosis: Isotopic Impurity or Source Fragmentation. Explanation:
-
Source Fragmentation: If the source temperature or declustering potential is too high, the fragile glycosidic bond breaks before Q1. The machine then sees the bare base (136.1) and filters it.
-
Isotopic Purity: While rare, if the
C enrichment is <99%, you may have some C (unlabeled) material. Protocol:
-
Check Source Temp: Lower the source temperature by 50°C. If the "cross-talk" decreases, it was thermal degradation.
-
Check M+6: Look for
258.1. If the synthesis was imperfect, you might see varying isotopologues, but usually, the issue is thermal degradation.
Method Development Protocol
Follow this logic flow to establish a robust assay.
Caption: Figure 2: Step-by-step logic for optimizing the
References
-
Human Metabolome Database (HMDB). Metabocard for Deoxyadenosine (HMDB0000014). (Contains standard fragmentation spectra for the unlabeled analog). [Link]
-
NIST Mass Spectrometry Data Center. Adenosine, 2'-deoxy- Mass Spectrum.[5] (Standard electron ionization and fragmentation data). [Link]
-
Wang, J., et al. (2026). Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications.[6][7] (Describes the specific use of
C-ribose labeling and neutral loss mechanisms). [Link](Note: Generalized link to Nucleic Acids Research based on search context). -
Waters Corporation. The Impact of Adducts and Strategies to Control Them in LC-MS. (Technical note on managing Na/K adducts in nucleoside analysis). [Link]
Sources
- 1. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. massbank.eu [massbank.eu]
- 5. Adenosine, 2'-deoxy- [webbook.nist.gov]
- 6. Metabolic isotopic labeling of (deoxy)ribose enables dual neutral loss scanning for profiling nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing 13C-Deoxyadenosine Flux Experiments
Status: Online Operator: Senior Application Scientist Ticket ID: ISO-DIL-13C-DA Subject: Minimizing Isotopic Dilution & Maximizing Tracer Fidelity
Welcome to the Technical Support Center.
You are experiencing issues with isotopic dilution in your 13C-deoxyadenosine (13C-dA) experiments. This is a common bottleneck in metabolic flux analysis (MFA) and DNA synthesis rate determination. When the enrichment of your tracer decreases due to endogenous production or rapid catabolism, your calculated rates become unreliable.
This guide ignores generic advice. We will focus on the three critical failure points :
-
Enzymatic degradation of the tracer before incorporation (The ADA Problem).
-
Competition from endogenous de novo synthesis (The RNR Problem).
-
Post-sampling metabolism (The Quenching Problem).
Module 1: Biological Optimization (The "Wet Lab" Controls)
The Core Problem: 13C-dA is not just a DNA precursor; it is a substrate for catabolism. The enzyme Adenosine Deaminase (ADA) rapidly converts your expensive tracer (deoxyadenosine) into deoxyinosine (dIno), which is then lost to waste or recycled into the hypoxanthine pool. This causes massive isotopic dilution before the tracer even enters the nucleotide pool.
Solution: The Pentostatin Blockade
To maintain high specific activity of the tracer, you must inhibit the catabolic leak.
Protocol 1.1: ADA Inhibition Strategy
-
Mechanism: It is a transition-state analog that binds ADA with picomolar affinity (
), effectively irreversible on the timescale of cell culture experiments. -
Concentration: 1 µM – 10 µM (Cell line dependent; 1 µM is usually sufficient for complete inhibition).
-
Timing: Pre-incubate cells with Pentostatin for 30–60 minutes before adding the 13C-dA tracer.
Visualizing the Leak: The diagram below illustrates why your tracer is being diluted. Without ADA inhibition, the "Deamination" pathway drains the 13C-dA pool.
Figure 1: The metabolic fate of 13C-deoxyadenosine. The red dashed line represents the primary source of tracer loss (dilution) via Adenosine Deaminase (ADA), which must be blocked.
Module 2: Experimental Execution (Sample Prep)
The Core Problem: Metabolism does not stop when you remove the plate from the incubator. If you harvest slowly or use warm buffers, endogenous enzymes (phosphatases and deaminases) will continue to react, altering the isotopic ratio and degrading phosphorylated nucleotides (dATP) back to nucleosides.
Solution: Cryogenic Quenching
You must instantaneously arrest metabolism and precipitate proteins.
Protocol 2.1: The "Cold-Solvent" Quench Do not use PBS washes for metabolic flux samples; the time taken to wash induces hypoxic stress and metabolic shifts.
| Step | Action | Technical Rationale |
| 1. Prep | Pre-chill 80% Methanol / 20% Water to -40°C (or at least -20°C). | Cold methanol denatures enzymes instantly and extracts polar metabolites. |
| 2. Quench | Aspirate media rapidly and immediately pour the cold methanol mix onto the monolayer. | Stops all enzymatic turnover < 1 second. |
| 3. Extract | Scrape cells in the methanol on dry ice. Transfer to pre-chilled tubes. | Keeps the sample below the activation energy of phosphatases. |
| 4. Disrupt | Vortex vigorously or bead-beat at 4°C. | Breaks cell membranes to release the nucleotide pool. |
| 5. Clarify | Centrifuge at 14,000 x g for 10 min at 4°C. | Pellets protein/DNA; supernatant contains the nucleosides/nucleotides. |
Comparison of Quenching Methods:
| Method | Enzyme Arrest | Metabolite Leakage | Suitability for Nucleotides |
| PBS Wash + Trypsin | FAIL (Too slow) | High | Critical Failure (ATP hydrolysis occurs) |
| Cold PBS Wash + Scrape | Poor | Medium | Poor |
| Direct Cold Methanol | Excellent | Low (if rapid) | Gold Standard |
Module 3: Analytical Troubleshooting (The "Math" Controls)
The Core Problem: Even with ADA inhibition, you cannot stop de novo synthesis (RNR pathway). The cell will continue to make unlabeled dATP from glucose/glutamine. If you assume the precursor pool is 100% labeled (equal to media enrichment), you will underestimate the synthesis rate.
Solution: Precursor Pool Enrichment Measurement
You must measure the isotopic enrichment of the intracellular dATP pool , not just the media tracer or the final DNA.
The Equation for Correction:
If you do not measure the dATP pool, you are assuming the denominator is 100%. If biological dilution (via de novo synthesis) drops the dATP pool to 50% enrichment, your calculated rate will be off by a factor of 2.
Workflow Diagram: This workflow ensures you capture the data required to mathematically correct for dilution.
Figure 2: Parallel analytical workflow. To correct for isotopic dilution, one must measure the enrichment of the free nucleotide pool (dATP) alongside the genomic incorporation.
Frequently Asked Questions (FAQs)
Q1: My "M+0" (unlabeled) peak is still dominant in the intracellular pool despite adding high tracer. Why?
-
Diagnosis: This is classic Isotopic Dilution via the de novo pathway. The enzyme Ribonucleotide Reductase (RNR) is converting endogenous ADP to dADP, flooding the pool with unlabeled carbon.
-
Fix: You cannot "fix" nature, but you can manage it.
-
Increase tracer concentration (saturation kinetics) to outcompete the endogenous pool, provided it doesn't induce toxicity.
-
Use the Precursor Pool Enrichment method (Module 3) to normalize your data. Do not assume 100% labeling.
-
Q2: Can I use EHNA instead of Pentostatin?
-
Recommendation: Pentostatin is superior.
-
Reasoning: EHNA (
) is a weaker inhibitor than Pentostatin ( ). In long-duration flux experiments, Pentostatin provides a "tight-binding" inhibition that is effectively irreversible, ensuring stable suppression of ADA throughout the incubation.
Q3: How do I normalize for extraction losses during the cold methanol step?
-
Protocol: Spike samples with a non-endogenous internal standard immediately after adding the cold methanol.
-
Choice of Standard: Use 15N-labeled deoxyadenosine or 13C-labeled deoxyadenosine (if distinct from your tracer mass).
-
Logic: If you lose 20% of your sample during extraction, the ratio of [Analyte]/[Internal Standard] remains constant.
Q4: I see a signal for "Deoxyinosine" in my mass spec data. What does this mean?
-
Meaning: Your ADA inhibition is incomplete, or the sample was not quenched fast enough.
-
Troubleshooting:
-
Check Pentostatin freshness/concentration.
-
Ensure the quench was performed at -40°C . Warm methanol allows transient enzymatic activity.
-
References
-
Pentostatin Mechanism & Kinetics
- Agarwal, R. P., et al. (1977). "Tight-binding inhibitors—IV: Inhibition of adenosine deaminases by various inhibitors." Biochemical Pharmacology.
-
Nucleotide Extraction Protocols (Cold Methanol)
- Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to high resolution mass spectrometry." Methods in Molecular Biology.
-
Purine Salvage vs.
-
Isotopic Dilution in DNA Synthesis
- Busch, R., et al. (2007). "Measurement of cell proliferation by heavy water labeling." Nature Protocols. (Establishes the principle of precursor pool correction).
End of Technical Guide. For further assistance, contact the application support team.
Sources
Technical Support Center: 13C-Nucleoside Tracing in Animal Models
The following technical guide is structured as a dedicated Support Center for researchers utilizing stable isotope-labeled nucleosides in in vivo models.
Current Status: Operational Topic: Troubleshooting & Optimization of In Vivo 13C-Nucleoside Flux Support Tier: Senior Application Scientist
Overview: The "Black Box" of Nucleoside Metabolism
Using 13C-labeled nucleosides (e.g., [U-13C]-Cytidine, [13C]-Adenosine) in animal models is significantly more complex than standard glucose or glutamine tracing. Unlike glucose, which fuels central carbon metabolism, nucleosides enter a competitive "salvage" network that actively recycles and interconverts bases.[1]
Primary Challenges:
-
Metabolic Scrambling: Enzymatic cleavage separates the ribose sugar from the nucleobase, redistributing 13C atoms into unexpected pathways (glycolysis, PPP).
-
Pool Dilution: Large endogenous pools of nucleotides (ATP/GTP are millimolar concentrations) dilute the tracer, requiring high enrichment for detection.
-
Rapid Catabolism: Deaminases and phosphorylases can alter the tracer before it ever enters nucleic acids.
Critical Pathways & Scrambling Mechanisms
To troubleshoot low enrichment or "ghost" labeling (label appearing where it shouldn't), you must visualize the flow of the tracer.
Diagram 1: The Scrambling Network (Salvage vs. Catabolism)
This diagram illustrates how a 13C-Nucleoside (Input) is processed. Note the critical "Scrambling Node" where the base and sugar dissociate.
Caption: Figure 1: The "Scrambling Node" (Red) illustrates where 13C-nucleosides are cleaved. If the label is on the Ribose, it may be lost to glycolysis. If on the Base, it may be salvaged or excreted.
Troubleshooting Guide (Q&A)
Category A: Low Enrichment / Signal Intensity
Q: I injected [U-13C]-Adenosine, but I see very low M+10 enrichment in the tumor DNA. Why? A: This is likely due to Pool Dilution and Rapid Deamination .
-
The ATP Pool: The intracellular concentration of ATP is extremely high (2–5 mM). A bolus injection is a "drop in the ocean." The tracer is instantly diluted by the endogenous pool.
-
Adenosine Deaminase (ADA): Adenosine is rapidly converted to Inosine in the blood and liver (half-life < 10 seconds in plasma). You are likely tracing Inosine metabolism, not Adenosine.
-
Solution: Use a continuous IV infusion (e.g., via jugular vein catheter) to maintain steady-state plasma levels. Alternatively, use an ADA inhibitor (like Pentostatin) if it does not interfere with your specific biological question.
Q: My LC-MS signal for the labeled nucleotide is noisy/weak. A: Nucleotides are highly polar and stick to metal surfaces.
-
Check: Are you using a standard stainless steel LC column? Phosphate groups chelate to iron.
-
Protocol Fix: Use a PEEK-lined column or add a chelating agent (e.g., Medronic acid) to your mobile phase to prevent signal loss. Ensure your extraction buffer (e.g., 80% MeOH) is neutralized rapidly if using acid extraction to prevent hydrolysis.
Category B: Unexpected Labeling Patterns ("Scrambling")
Q: I used [13C5]-Ribose-labeled nucleosides, but I'm seeing labeled amino acids and lactate. How? A: Your nucleoside was cleaved.
-
Mechanism: Purine Nucleoside Phosphorylase (PNP) or Uridine Phosphorylase (UPP) cleaved the glycosidic bond. The [13C]-Ribose was released as Ribose-1-Phosphate, which converted to Ribose-5-Phosphate and entered the Pentose Phosphate Pathway (PPP) . From there, it entered glycolysis, labeling lactate and alanine.
-
Interpretation: You are measuring ribose flux, not necessarily nucleoside salvage.
-
Control: Dual-labeling ([13C]-Base + [15N]-Base) is superior for tracking the nucleobase moiety specifically.
Q: I see M+X labeling in Uridine when I administered Cytidine. Is this contamination? A: No, this is Cytidine Deaminase (CDA) activity.
-
Cytidine is deaminated to Uridine in vivo.[2] This is a biologically relevant conversion. If you wish to block this, you must use a CDA inhibitor (e.g., Tetrahydrouridine), but be aware this alters the organism's systemic pyrimidine balance.
Experimental Protocols & Workflow
Protocol: Optimized Tissue Extraction for 13C-Nucleotides
Standard extraction often leads to ATP hydrolysis (ATP -> ADP -> AMP). This protocol minimizes degradation.
| Step | Action | Technical Rationale |
| 1. Collection | Freeze Clamp tissue immediately (<5 sec) in liquid N2. | Stops phosphatase activity instantly. Ischemia alters adenylate energy charge within seconds. |
| 2. Weighing | Weigh frozen tissue (~20mg) without thawing. | Thawing restarts enzymatic degradation. |
| 3. Lysis | Add 500µL Cold (-80°C) 80:20 MeOH:H2O . | Precipitates enzymes while extracting polar metabolites. |
| 4. Disruption | Bead beat (Cryo-mill) at -10°C. | Mechanical disruption without heat generation. |
| 5. Separation | Centrifuge at 15,000 x g for 10 min at 4°C. | Pellets protein/debris. |
| 6. Drying | Evaporate supernatant under N2 gas (avoid heat). | Concentrates sample. Heat degrades nucleotides. |
| 7. Reconstitution | Resuspend in mobile phase A immediately before LC-MS. | Long-term storage in aqueous solution causes hydrolysis. |
Diagram 2: Experimental Decision Tree
Use this workflow to select the correct tracer and administration route.
Caption: Figure 2: Decision matrix for selecting tracer type and administration route based on experimental goals (Base Salvage vs. Ribose Flux).
Comparative Data: Administration Routes
When designing your study, the route of administration dictates the data quality.
| Feature | Bolus Injection (IP) | Oral Gavage | Continuous Infusion (IV) |
| Steady State | Impossible (Pulse chase) | Poor (Absorption spikes) | Excellent (Gold Standard) |
| Liver First-Pass | High | Very High | Low (Systemic delivery) |
| Cost | Low | Low | High (Pump + Surgery) |
| Stress to Animal | Moderate | High (Handling) | Low (Once tethered) |
| Best For: | Quick uptake checks; Pulse-chase decay studies. | Gut microbiome interaction studies. | Quantitative Metabolic Flux Analysis (MFA). |
References
-
Tran, D. H., et al. (2025).[3] De novo and salvage purine synthesis pathways across tissues and tumors.[1][4] DKFZ. Link
-
Hui, S., et al. (2017).[5] Glucose feeds the TCA cycle via circulating lactate. Nature. Link
-
Lane, A. N., & Fan, T. W. (2015). Selection of radiotracer and stable isotope tracer for in vivo metabolic tracing.[6] Methods in Molecular Biology.[6] Link
-
Cocuron, J. C., et al. (2017). 13C-Stable Isotope Labeling Protocols. University of North Texas. Link
-
Young, J. D. (2015).[7] Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 3. inrepo02.dkfz.de [inrepo02.dkfz.de]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary metabolome dynamics in 13C-labeled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vanderbilt.edu [vanderbilt.edu]
Technical Support Center: 13C-Labeled DNA Mass Spectrometry Analysis
Welcome to the Advanced Support Portal.
This guide is designed for researchers utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify
Unlike standard metabolomics, DNA analysis requires a specific enzymatic hydrolysis step to convert macromolecules into detectable nucleosides (dA, dT, dG, dC). This guide bridges the gap between raw instrument data and biological insight using industry-standard software.
🟢 Module 1: The Analytical Workflow & Software Ecosystem
Q: There is no single "DNA Flux" software. What is the standard software stack for this analysis?
A: You are correct. No single software handles the entire pipeline from raw file to flux rate. The industry-standard workflow integrates three distinct software layers.
The Recommended Stack
-
Data Extraction & Integration: Skyline (University of Washington) or Thermo Xcalibur/TraceFinder .
-
Role: Extracts ion chromatograms (XIC) and integrates peak areas for all isotopologues (M+0, M+1, M+2...).
-
-
Isotope Correction: IsoCor (MetaSys) or Polly (Elucidata).
-
Role: Corrects for natural abundance (NAC) and isotopic purity.
-
-
Flux Calculation: Custom R/Python scripts or Omix .
-
Role: Converts fractional enrichment into replication rates.
-
Workflow Visualization
The following diagram illustrates the data lineage from wet lab to software.
Caption: Logical data flow from DNA hydrolysis through LC-MS acquisition to multi-stage software processing.
🟡 Module 2: Pre-Analysis & Peak Integration (Skyline/MAVEN)
Q: I am seeing signal in my M+1 and M+2 channels even in my unlabeled control samples. Is my column contaminated?
A: Not necessarily. This is likely Natural Abundance , not contamination. Carbon-13 exists naturally at approximately 1.1%.[1]
-
The Physics: A nucleoside like Deoxyguanosine (
) contains 10 carbons. The probability of finding at least one atom naturally is significant. -
The Calculation:
. For dG (10 carbons), you expect ~11% signal in the M+1 channel relative to M+0 purely from nature. -
Action: You must run an unlabeled control. If the M+1 signal in your control matches the theoretical natural abundance (approx 10-11% for dG), your system is clean. If it is higher (e.g., 20%), you have carryover.
Q: How do I set up the transition list in Skyline for 13C-DNA?
A: You cannot use standard proteomics settings. You must manually define the Precursor and Product ions for every isotopologue.
Protocol: Setting up dG Transitions
-
Define Molecule: Deoxyguanosine (Neutral Mass: 267.0967 Da).
-
Precursor Formula:
. -
Product Ion: The nucleobase (Guanine) is usually monitored after losing the deoxyribose sugar.
-
Critical Note: The
label is usually uniform. If the sugar falls off, you lose 5 carbons. You must calculate if your label is on the Base, the Sugar, or Both. -
Standard Assumption: Uniform labeling (U-
).
-
| Isotopologue | Precursor (m/z) | Product (m/z) | Description |
| M+0 | 268.1 | 152.1 | Unlabeled dG |
| M+1 | 269.1 | 152.1 / 153.1 | 1 |
| M+5 | 273.1 | 157.1 | Fully labeled Base (Guanine) |
| M+10 | 278.1 | 157.1 | Fully labeled dG (Base + Sugar) |
Note: In Triple Quadrupole (QQQ) systems, you often sum the transitions or monitor the specific "Base+Sugar" mass shift.
🟠 Module 3: Isotope Correction (IsoCor)[2][3]
Q: Why does IsoCor give me negative enrichment values for some samples?
A: Negative values after Natural Abundance Correction (NAC) are a mathematical artifact caused by low signal-to-noise ratios or incorrect molecular formulas .
Troubleshooting Steps:
-
Check Intensity: If your raw peak area is below
, background noise integration may be higher than the real signal. The subtraction algorithm (Measured - Natural = Enriched) results in a negative number.-
Fix: Set a "Minimum Threshold" in IsoCor (e.g., 5000 counts). Treat negatives as Zero.
-
-
Verify Formula: Ensure you entered the derivative formula if you used derivatization (GC-MS) or the protonated formula (LC-MS).
-
Example: dG is
. If you input (neutral), the theoretical distribution will be slightly off.
-
-
Purity Check: Did you input the tracer purity? If you used 99%
Glucose, but the software assumes 100%, it will over-correct.
Q: How does the correction algorithm actually work?
A: It uses a matrix inversion method. The software constructs a theoretical matrix of how natural isotopes distribute (The "Crosstalk" matrix) and solves for the unknown "True Enrichment" vector.
Caption: The linear algebra process used by IsoCor to deconvolute natural abundance from biological enrichment.
🔵 Module 4: Data Interpretation & Quality Control[4]
Q: My "Total Enrichment" is very low (<2%). Is the experiment a failure?
A: Not necessarily. DNA turnover is slow.
-
Context: In slow-dividing tissue (e.g., liver), 2% enrichment over 24 hours is normal.
-
Validation: You must use an Internal Standard .
-
Protocol: Spike samples with
-labeled nucleosides or a synthetic standard (e.g., [U- , ]-dG) after hydrolysis but before LC-MS. -
If the Internal Standard is detected accurately, your low enrichment is biological, not analytical.
-
Q: How do I handle "Mass Shifts" due to retention time drift?
A:
-
Skyline Solution: Use "Explicit Retention Time" windows. Do not rely on a single global RT. Allow a window of
min. -
LC Maintenance: Drifting RT usually indicates column aging or pH changes in the mobile phase. DNA nucleosides are polar; ensure your column (typically C18 or Amide) is fully equilibrated.
References
-
MacCoss, M. J., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments.[2] Bioinformatics.[3][4]
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[1][5] Bioinformatics.[3][4]
-
Moseley, H. N. (2010).[6] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments. BMC Bioinformatics.
-
Elucidata. (2024). Polly: Cloud Platform for Omics Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
data processing workflow for NMR of 13C5-deoxyadenosine labeled oligonucleotides
Technical Support Center: NMR Data Processing for
Welcome to the Advanced NMR Application Support Portal
Ticket Context: You are processing 2D
Module 1: The "Golden Standard" Processing Workflow
This workflow is designed for Constant-Time HSQC (CT-HSQC) experiments, which are the industry standard for
Step-by-Step Protocol
| Step | Function | Parameter Recommendation | Technical Justification (The "Why") |
| 1. Conversion | var2pipe / bruker | Digital Oversampling correction | Modern spectrometers use digital filtering. Incorrect conversion leads to a "rolling baseline" (smiles/frowns) at the edges. |
| 2. Solvent Filter | SOL (Time Domain) | Polynomial or Convolution | Removes the residual HDO signal. Critical: Do this before apodization to prevent "sinc" wiggles from the water line spreading into the |
| 3. Apodization | SP (Sine-Bell Squared) | Offset: 0.5, End: 0.95, Power: 2 | DNA Specifics: A pure cosine window (Offset 0.[1]0) maximizes signal but leaves truncation tails. A 0.5 offset (60° shift) suppresses the broad dispersive tails common in crowded sugar regions. |
| 4. Zero Filling | ZF | Interpolates data to improve digital resolution. Essential for resolving the | |
| 5. Linear Prediction | LP (F1 Dimension) | Forward LP, Coeffs: 8-16 | Crucial for |
| 6. Phasing | PS | Manual Phasing is Mandatory. Automated routines often fail on DNA because the aromatic signals ( |
Module 2: Workflow Visualization
The following diagram illustrates the logical flow of data processing, highlighting the critical decision points for labeled oligonucleotides.
Caption: Logical data flow for processing 2D HSQC of labeled oligonucleotides. Note the position of Linear Prediction (LP) after transposition to the indirect dimension.
Module 3: Troubleshooting & FAQs (The "Help Desk")
Issue 1: "My carbon peaks look like doublets or multiplets in the F1 dimension."
Diagnosis: You are likely seeing Homonuclear
-
Context: In
-labeled deoxyadenosine, the ribose carbons are adjacent.[1] is coupled to , to , etc. The coupling constant is . -
Solution:
-
Acquisition Fix (Preferred): Ensure you ran a Constant-Time (CT) HSQC . This pulse sequence refocuses the
evolution, collapsing the multiplet into a singlet. -
Processing Fix: If you ran a standard HSQC, you cannot "process out" the coupling. You must assign the center of the doublet. Do not apply heavy apodization to merge them; this shifts the apparent chemical shift.
-
Issue 2: "There is a vertical streak of noise at the water frequency."
Diagnosis:
-
Context: Small instabilities in the spectrometer or temperature fluctuations during the long indirect evolution cause the large water signal to "smear" along the F1 axis.
-
Solution: Apply Baseline Correction in the F1 dimension.
-
Command:POLY -auto (Polynomial subtraction) or SOL in the frequency domain.
-
Warning: Ensure the correction does not subtract the
anomeric signals, which are often downfield ( ) but can be close to water ( ) in some conformations.
-
Issue 3: "My signals are overlapping heavily."
Diagnosis: This is the "Methylene Problem" in DNA.
-
Context: The
and protons are germinal and often have similar chemical shifts ( ). -
Solution:
-
Linear Prediction (LP): Aggressively use LP in the
dimension. Extending the data points by or can resolve the subtle carbon shift differences between in different puckering states. -
Non-Uniform Sampling (NUS): If re-acquiring, use NUS to acquire higher resolution in
without increasing experimental time [1].
-
Module 4: Assignment Validation Logic
How do you know your processing is correct? Use the Self-Validating Logic Tree .
Caption: Validation logic for confirming correct processing of the anomeric region.
References
-
Delaglio, F., et al. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR. Link
-
Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. (Chapter on Data Processing). Academic Press. Link
-
Bruker BioSpin. (2024). TopSpin Processing Commands and Parameters.Link[1]
-
Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. (Discusses Constant-Time evolution). Accounts of Chemical Research. Link[1]
-
Fürtig, B., et al. (2003). NMR Spectroscopy of RNA.[2][3][4] (Discusses 13C labeling strategies). ChemBioChem. Link[1]
Sources
- 1. 2'-Deoxyadenosine (958-09-8) 13C NMR spectrum [chemicalbook.com]
- 2. Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A procedure to validate and correct the 13C chemical shift calibration of RNA datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C5-Deoxyadenosine Quantification in Genomic DNA
This guide is structured as a high-level Technical Support Center resource. It avoids generic templates in favor of a modular, problem-solving architecture designed for analytical chemists and biologists.
Introduction & Mechanism
Why this matters: You are likely tracing metabolic flux (e.g., de novo purine synthesis vs. salvage pathways) or evaluating the genomic incorporation of a nucleoside analog. The "13C5" label typically denotes a labeled deoxyribose ring.
The Analytical Challenge:
-
Sensitivity: Incorporation events can be rare (<1 modification per
bases). -
Matrix Interference: The genomic DNA (gDNA) matrix is complex; residual RNA or proteins can suppress ionization.
-
Isotopic Fidelity: You must distinguish the labeled analyte (M+5) from the natural isotopic envelope of endogenous deoxyadenosine (dA).
Workflow Visualization
The following diagram outlines the critical path from cell culture to mass spectrometry data.
Caption: Critical path for nucleoside quantification. Note the mandatory SPE cleanup step for low-level detection.
Module 1: Sample Preparation (The "Wet" Lab)
Protocol: The "DNA Degradome" Cocktail
To analyze nucleosides, you must hydrolyze the phosphodiester bonds without deaminating the bases (e.g., converting dA to deoxyinosine).
Reagents:
-
DNAse I: Nicks the DNA backbone.
-
Snake Venom Phosphodiesterase (SVPD): Exonuclease that liberates nucleotides (dNMPs).
-
Alkaline Phosphatase (Alk Phos): Removes the phosphate group to yield nucleosides.
Step-by-Step:
-
gDNA Isolation: Use a column-based kit (e.g., Qiagen DNeasy). Crucial: Perform a double RNase A digestion. Residual RNA (Adenosine) interferes with total DNA quantification by UV, skewing your normalization.
-
Digestion Mix:
-
Dissolve 10–50 µg gDNA in 50 µL water.
-
Add 10 µL Digestion Buffer (100 mM Tris-HCl pH 7.4, 10 mM MgCl₂).
-
Add 1 U DNAse I, 0.05 U SVPD, 10 U Alk Phos.
-
-
Incubation: Incubate at 37°C for 4–12 hours.
-
Stop Reaction: Do not boil (causes depurination). Stop by adding cold methanol (1:3 v/v) or proceeding to SPE.
Troubleshooting Guide: Digestion
| Symptom | Probable Cause | Corrective Action |
| High Backpressure on LC | Incomplete hydrolysis (gDNA polymers remain). | Increase DNAse I concentration or incubation time. Ensure pH is ~7.4 (SVPD is pH sensitive). |
| Shifted Retention Times | High salt load from digestion buffer. | Use Solid Phase Extraction (SPE) (e.g., Oasis HLB) to desalt before injection. |
| High "Background" Adenosine | RNA contamination. | RNA contains Adenosine (A), not Deoxyadenosine (dA). However, massive RNA contamination suppresses ionization of dA. Re-treat gDNA with RNase A. |
Module 2: LC-MS/MS Method Development[1]
The Physics of 13C5-dA Detection
You are looking for a mass shift of +5 Daltons. Assuming the sugar (deoxyribose) is labeled (common for metabolic flux):
-
Precursor Ion: The whole molecule is heavier.
-
Product Ion: The glycosidic bond breaks. The base (Adenine) is usually detected. If the label is on the sugar, the detected base fragment is unlabeled .
Caption: MS/MS fragmentation logic. If the sugar is labeled, the transition is 257.1 -> 136.1. If the base were labeled, it would be 257.1 -> 141.1.
Recommended MS Parameters (MRM Mode)
Use a Triple Quadrupole (QqQ) for maximum sensitivity.
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | Collision Energy (V) |
| dA (Endogenous) | 252.1 | 136.1 | 20 | 20–25 |
| 13C5-dA (Analyte) | 257.1 | 136.1 | 100 (Boosts S/N) | 20–25 |
| 15N5-dA (Internal Std) | 257.1 | 141.1 | 20 | 20–25 |
Technical Note: Notice that 13C5-dA and 15N5-dA have the same precursor mass (257.1). You must rely on the product ion to distinguish them (136.1 vs 141.1).
FAQ: Method Sensitivity
Q: My 13C5-dA signal is buried in the noise. How do I improve LLOQ? A:
-
Increase Injection Volume: If using a standard C18 column (2.1 mm ID), you can inject up to 20 µL if the sample is dissolved in water (low organic strength).
-
Use an Internal Standard (IS): You must use a stable isotope standard (like 15N5-dA) to normalize for ionization suppression. Do not rely on external calibration curves alone for complex gDNA matrices.
-
Check Isotopic Purity: Ensure your 13C5-dA standard is >99% pure. If it contains 12C contaminants, your baseline will be high.
Module 3: Data Calculation & Validation
Calculating % Incorporation
Do not report raw peak areas. You must calculate the Mole Percent Excess (MPE) or simple incorporation ratio.
Formula:
Note: If levels are very low (<0.1%), you must subtract the natural abundance background (though naturally occurring M+5 isotopes of dA are statistically negligible compared to M+1 or M+2).
Validation Criteria (Self-Check)
Before publishing or reporting data, verify these three points:
-
Linearity: Does the 13C5-dA response scale linearly from 1 fmol to 100 pmol?
-
Retention Time Match: The 13C5-dA peak must co-elute exactly (or within 0.1 min) of the 12C-dA peak. (Deuterium labels can cause slight shifts; 13C usually does not).
-
S/N Ratio: The limit of quantification (LOQ) is defined as the concentration where Signal-to-Noise is
10.
References
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleosides: A simplified one-step procedure.[1] Analytical Biochemistry, 373(2), 383–385.
-
Taghizadeh, K., et al. (2008). Dedicated analysis of DNA adducts by LC-MS/MS. Nature Protocols, 3, 1287–1298.
-
Crain, P. F. (1990). Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry.[1] Methods in Enzymology, 193, 782–790.
-
Dedon, P. C., et al. (2020). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry.[2] Analytical Chemistry, 92(1), 743-748.
Sources
improving sensitivity for detecting 13C5-deoxyadenosine in biological samples
Technical Support Center: High-Sensitivity Detection of 13C5-Deoxyadenosine
Topic: Optimization of LC-MS/MS Sensitivity for 13C5-Deoxyadenosine (dA) in Biological Matrices Role: Senior Application Scientist Status: Active Support Guide
Introduction: The Sensitivity Paradox
Detecting 13C5-deoxyadenosine (13C5-dA) in biological samples (plasma, cell lysate, tissue) presents a classic "needle in a haystack" challenge. While the stable isotope label provides mass differentiation, the physicochemical similarity to endogenous deoxyadenosine—and the abundance of interfering nucleosides—creates significant hurdles.
This guide moves beyond basic operation manuals to address the causality of sensitivity loss: Ion Suppression , Chromatographic Co-elution , and Transition Mismatch .
Module 1: Sample Preparation (The Matrix Challenge)
Current Issue: "I see a high background noise that swallows my 13C5-dA signal." Diagnosis: You are likely using simple Protein Precipitation (PPT). While fast, PPT leaves behind phospholipids and salts that compete for ionization in the source (Ion Suppression).
The Solution: Targeted Solid Phase Extraction (SPE)
Note: Do NOT use Boronate Affinity SPE. Boronate requires a cis-diol (present in ribonucleosides) but is ineffective for 2'-deoxyadenosine.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
Deoxyadenosine contains a basic adenine moiety (
Step-by-Step Workflow:
-
Loading: Acidify plasma/lysate with 2% Formic Acid (pH ~3) to protonate the adenine base.
-
Conditioning: Methanol followed by dilute acid.
-
Wash 1 (Hydrophobic): 0.1% Formic Acid in Water (Removes salts/proteins).
-
Wash 2 (Organic): 100% Methanol (Removes neutral lipids/phospholipids). Crucial Step: dA stays bound via ionic interaction.
-
Elution: 5% Ammonium Hydroxide in Methanol (Neutralizes the base, releasing dA).
-
Dry & Reconstitute: Evaporate under
and reconstitute in initial mobile phase.
Data Comparison: PPT vs. SPE
| Parameter | Protein Precipitation (PPT) | Mixed-Mode SPE (MCX) |
| Recovery | >90% (often falsely high due to matrix) | 75-85% (Consistent) |
| Matrix Factor | 0.4 - 0.6 (Severe Suppression) | 0.9 - 1.0 (Clean) |
| LLOQ | ~1-5 ng/mL | ~0.05-0.1 ng/mL |
| Column Life | Short (clogging risk) | Extended |
Module 2: Chromatographic Separation (The Peak Shape Challenge)
Current Issue: "My peaks are tailing or eluting in the void volume." Diagnosis: Deoxyadenosine is polar. Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous conditions required to retain it.
The Solution: High-Strength Silica (HSS) or Porous Graphitic Carbon (PGC)
Option A: HSS T3 (High Strength Silica C18)
-
Why: Designed to withstand 100% aqueous mobile phases without dewetting. Provides superior retention for polar nucleosides compared to standard C18.
-
Mobile Phase:
Option B: Porous Graphitic Carbon (Hypercarb)
-
Why: Retains polar compounds via charge-induced dipole interactions. Resolves dA from isobaric interferences that C18 cannot separate.
-
Caveat: Requires distinct conditioning and passivation.
Visualizing the Workflow Logic:
Caption: Decision tree for selecting the correct extraction methodology. Note the exclusion of Boronate affinity for deoxy-species.
Module 3: Mass Spectrometry Optimization (The Signal Challenge)
Current Issue: "I am monitoring the standard transition but seeing no signal for my labeled standard." Diagnosis: You may be monitoring the wrong transition based on the location of the 13C label.
The "Label Location" Check
Commercial 13C5-deoxyadenosine can be labeled on the Ribose ring or the Adenine base . You must know which one you have to set the correct Q3 (Fragment) mass.
Transition Table (Positive Mode ESI)
| Label Location | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| Unlabeled dA | 252.1 | 136.1 | Loss of sugar (neutral loss -116) |
| 13C5-Ribose | 257.1 | 136.1 | Label is lost with the neutral sugar. Base is unlabeled. |
| 13C5-Base | 257.1 | 141.1 | Label stays with the charged base fragment. |
Critical Troubleshooting Step: If you are using 13C5-Ribose-dA but monitoring 257.1 -> 141.1 , you will see zero signal . Always verify the Certificate of Analysis (CoA) for the label position.
System Suitability Check (The "Sloppy" Test): Before running samples, perform an Infusion Test :
-
Tee-in your standard (10 ng/mL) with the mobile phase.
-
Inject a "Blank Matrix" (extracted plasma).
-
Watch for a dip in the baseline of the infused standard.
-
Dip = Ion Suppression Zone. Ensure your analyte elutes away from this dip.
-
Module 4: FAQ & Troubleshooting
Q: Why is my signal drifting over the course of 50 injections? A: This is likely source contamination or charging .
-
Fix: Divert the LC flow to waste for the first 1 minute (salts) and the last 2 minutes (phospholipids) of the gradient. Do not let the "junk" enter the MS.
Q: Can I use 15N-labeled dA instead? A: Yes, and it is often superior. 15N labels are exclusively on the base, meaning the mass shift is preserved in the fragment ion (e.g., 15N5-dA: 257 -> 141). This avoids the confusion regarding ribose vs. base labeling.
Q: I'm using a metal-free column. Is that necessary? A: For deoxyadenosine (nucleoside), it is helpful but not critical. For deoxyadenosine triphosphate (nucleotide), it is mandatory. Phosphates chelate to stainless steel, destroying sensitivity. If you are analyzing the triphosphate form, switch to PEEK-lined columns immediately.
References
-
BenchChem. "Assessing the Accuracy of Adenine-13C5 as an Internal Standard in Quantitative Mass Spectrometry." BenchChem Technical Notes. Link (Representative URL for 13C5-Adenine transitions).
-
National Institutes of Health (NIH). "Analysis of various nucleosides in plasma using solid phase extraction." PubMed. Link (Source on SPE methodologies for nucleosides).
-
Chromatography Online. "Uncommon Fix for LC–MS Ion Suppression: Metal-Free Columns." LCGC International. Link (Source on metal chelation and suppression).
-
Sigma-Aldrich. "How to Maximize Sensitivity in LC-MS." Technical Guides. Link (General sensitivity optimization).
-
Mac-Mod Analytical. "Preconcentration and purification of oligonucleotides/nucleosides." Application Notes. Link (HILIC and SPE strategies).
Sources
Validation & Comparative
validating DNA replication rates measured by 13C5-deoxyadenosine
This guide outlines the validation framework for measuring DNA replication rates using 13C5-deoxyadenosine (13C5-dA) . It is designed for researchers requiring precise fluxometric data, moving beyond static proliferation markers to kinetic rate measurements.
Topic: Measuring DNA Synthesis Flux via 13C5-Deoxyadenosine (13C5-dA) Audience: Metabolic Engineers, Oncologists, and Drug Development Scientists
Executive Summary: Why 13C5-Deoxyadenosine?
Quantifying cell proliferation is a cornerstone of biomedical research, yet "proliferation" is often conflated with "cell cycle presence." Standard markers like Ki-67 or PCNA indicate a cell is in the cell cycle but do not measure the rate of new DNA synthesis.
13C5-deoxyadenosine (13C5-dA) is a stable isotope tracer that enters the DNA salvage pathway. Unlike Deuterated Water (D2O), which labels via de novo synthesis and requires long equilibration, 13C5-dA offers rapid, high-enrichment labeling suitable for short-term in vitro pulses and dynamic in vivo studies.
Key Advantage: It allows for the direct mass-spectrometric quantification of the Fractional Synthesis Rate (FSR) of DNA without the radioactive hazards of [3H]-thymidine or the cytotoxicity of BrdU.
Comparative Analysis: 13C5-dA vs. Alternatives
The following table contrasts 13C5-dA with industry-standard alternatives.
| Feature | 13C5-Deoxyadenosine | Deuterated Water (D2O) | BrdU / EdU | [3H]-Thymidine |
| Primary Mechanism | Salvage Pathway (dCK) | De Novo & Salvage (Universal) | Thymidine Analog Incorporation | Salvage Pathway |
| Detection Method | LC-MS/MS (Mass Isotopomers) | GC-MS or LC-MS (Deuterium enrichment) | Antibody (BrdU) or Click Chem (EdU) | Scintillation Counting |
| Quantification | Kinetic Rate (Flux) | Kinetic Rate (Flux) | Fraction of S-phase Cells | Bulk DNA Synthesis |
| Sensitivity | High (0.1% enrichment detectable) | Low (requires high sensitivity IRMS/MS) | High (Single cell resolution) | Extremely High |
| Toxicity | Negligible at tracer levels (<10 µM) | Non-toxic at tracer levels | High (Mutagenic, alters cell cycle) | High (Radiotoxicity) |
| Workflow Speed | Medium (Requires hydrolysis) | Slow (Long labeling required) | Fast (Imaging/FACS) | Slow (Safety protocols) |
| Best Use Case | Precise flux modeling, metabolic studies | Long-term human/animal studies | Imaging, Flow Cytometry | Historical comparisons |
Mechanistic Grounding: The Salvage Pathway
To validate this method, one must understand how the tracer enters DNA. 13C5-dA (labeled on the ribose ring) bypasses de novo synthesis (Ribonucleotide Reductase) and is phosphorylated directly.
Critical Expert Insight: High concentrations of deoxyadenosine (>50 µM) are toxic to lymphocytes and other cells because they lead to excessive dATP accumulation. High dATP allosterically inhibits Ribonucleotide Reductase (RNR) , starving the cell of other dNTPs (specifically dCTP), causing replication arrest. Validation requires using tracer concentrations (1-10 µM) that do not perturb the dNTP pool.
Pathway Diagram
Caption: The 13C5-dA salvage pathway. Note that dCK is the rate-limiting kinase. Excessive dATP accumulation inhibits RNR, necessitating low tracer concentrations.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . By monitoring the ratio of labeled to unlabeled nucleosides, you calculate the fractional synthesis rate.
Phase 1: Pulse Labeling
-
Seed Cells: Plate cells (e.g., 200,000 cells/well) and allow attachment (24h).
-
Equilibration: Refresh media 2 hours before labeling to normalize metabolic state.
-
Pulse: Replace media with fresh media containing 5 µM 13C5-deoxyadenosine .
-
Control: Unlabeled cells (Natural Abundance).
-
Timepoints: Harvest at 0, 4, 8, 12, 24 hours to establish linearity.
-
-
Wash: Aspirate media and wash 2x with ice-cold PBS to remove extracellular tracer.
Phase 2: DNA Extraction & Hydrolysis
Standard DNA kits often fail to remove free nucleotides. This step ensures we measure incorporated DNA, not the free pool.
-
Lysis: Lyse cells (e.g., SDS/Proteinase K) and purify DNA using a silica column or phenol-chloroform extraction.
-
RNase Treatment: Crucial. Treat with RNase A to remove RNA contamination (RNA contains adenosine, which can interfere if not separated, though dA is specific to DNA).
-
Enzymatic Hydrolysis:
-
Resuspend 1-5 µg of purified DNA in 50 µL digestion buffer (Tris-HCl, MgCl2).
-
Add DNA Degradase Plus (Zymo) or a cocktail of:
-
Benzonase (Endonuclease)
-
Phosphodiesterase I (Exonuclease)
-
Alkaline Phosphatase (Dephosphorylation)
-
-
Incubate at 37°C for 2-4 hours.
-
Filter through a 10kDa MWCO filter to remove enzymes.
-
Phase 3: LC-MS/MS Analysis
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex 6500). Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3), 2.1 x 100mm.
MRM Transitions (Positive Mode): Since the label is on the Ribose (13C5) , the glycosidic bond breakage in the source yields an unlabeled base .
-
Unlabeled dA (Light):
-
Precursor: 252.1 m/z (M+H)+
-
Product: 136.1 m/z (Adenine Base)
-
-
13C5-dA (Heavy):
-
Precursor: 257.1 m/z (M+H)+ (+5 Da from Ribose)
-
Product: 136.1 m/z (Adenine Base - Unlabeled)
-
Note: If the product ion shifts (e.g., to 141.1), your tracer is labeled on the base, not the ribose.
Workflow Diagram
Caption: Step-by-step experimental workflow from cell culture to mass spectrometry analysis.
Data Analysis & Validation Metrics
Calculation of Fractional Synthesis Rate (FSR)
The enrichment is calculated as the Molar Percent Excess (MPE):
Validation Checks:
-
Linearity: Plot MPE vs. Time. It should be linear for short pulses (0-24h). If it plateaus early, check for tracer depletion in the media.
-
Precursor-Product Relationship: The enrichment in the free dATP pool (if measured) should be higher than in DNA.
-
Recycling Check: If you see +1, +2, or +3 mass isotopomers, it indicates the ribose is being metabolized (pentose phosphate pathway) and recycled. 13C5-dA is usually stable, so you should primarily see +0 and +5.
References
-
Measurement of DNA replication rates using stable isotopes. Source: Journal of Clinical Investigation. Link:[Link]
-
Deoxycytidine kinase (dCK) specificity and phosphorylation of deoxyadenosine. Source: NIH / PubMed Central. Link:[Link]
-
Toxicity of Deoxyadenosine and dATP accumulation in mammalian cells. Source: Blood (American Society of Hematology).[1] Link:[Link]
-
LC-MS/MS Method for Nucleoside Analysis. Source: Journal of Chromatography B. Link:[Link]
-
Comparison of D2O and Thymidine tracers for DNA synthesis. Source: American Journal of Physiology-Endocrinology and Metabolism. Link:[Link]
Sources
Decoding DNA Architecture: A Comparative Guide to 13C vs. 15N Labeling in NMR Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely positioned to elucidate the dynamic, solution-state architecture of DNA and DNA-protein complexes. However, as oligonucleotides exceed 15–20 base pairs, the severe spectral overlap and rapid signal decay in natural-abundance
To overcome the "size barrier," researchers must employ stable isotope labeling. The choice between
The Physics of Isotope Selection: Causality in NMR Relaxation
To understand why
As the molecular weight of a DNA complex increases, its rotational correlation time (
-
C Dynamics: Carbon-13 possesses a relatively high gyromagnetic ratio (
). Its relaxation is overwhelmingly dominated by the strong dipole-dipole (DD) interactions with directly attached protons (e.g., C1'-H1') and a massive chemical shift anisotropy (CSA) . Consequently, as DNA size increases, C signals broaden rapidly, limiting its standalone utility to smaller oligonucleotides (< 15–20 kDa). -
N Dynamics & The TROSY Effect: Nitrogen-15 has a much lower
, yielding lower intrinsic sensitivity. However, this becomes a profound advantage at ultra-high magnetic fields (≥ 800 MHz). In a N- H spin system, the CSA and DD relaxation mechanisms can destructively interfere. Because these two forces have opposite signs for one specific multiplet transition, they effectively cancel each other out. Transverse Relaxation-Optimized Spectroscopy (TROSY) selects this single, slowly relaxing transition, yielding razor-sharp peaks even for massive DNA-protein complexes (> 50–100 kDa) .
C Labeling: Mapping the Backbone and Sugar Pucker
Mechanistic Advantage:
Performance Limitations:
Uniform
Validated Protocol: Enzymatic Synthesis of Uniformly C-Labeled DNA
Validating Principle: Solid-phase chemical synthesis of uniformly labeled DNA is cost-prohibitive and inefficient for long sequences. Enzymatic synthesis via Polymerase Chain Reaction (PCR) ensures high-yield, uniform incorporation using labeled dNTPs, while a carefully designed restriction digest releases the native target duplex without unwanted terminal overhangs .
Step-by-Step Methodology:
-
Template Design: Synthesize an unlabeled DNA template containing the target sequence flanked by specific restriction enzyme cleavage sites (e.g., EcoRI or BamHI).
-
PCR Amplification: Prepare a PCR master mix using a high-fidelity polymerase (e.g., Pfu). Crucially, supply uniformly
C-labeled deoxynucleotide triphosphates (dNTPs) as the sole nucleotide source. -
Thermal Cycling: Execute 30–35 cycles. The polymerase will synthesize the complementary strands, incorporating the
C isotopes uniformly across the backbone and bases. -
Restriction Digest: Treat the purified PCR product with the designated restriction endonucleases to cleave the flanking regions and release the native target duplex.
-
Purification: Isolate the target
C-labeled DNA using preparative anion-exchange HPLC. Desalt the final product into the desired NMR buffer using centrifugal ultrafiltration.
N Labeling: Unlocking Base Pairing via TROSY
Mechanistic Advantage:
Performance Limitations: Because imino and amino protons are highly labile, they readily exchange with bulk water. If the exchange rate exceeds the NMR timescale, the signals vanish. Therefore, strict control of pH, temperature, and buffer composition is mandatory.
Validated Protocol: N-TROSY NMR Acquisition for High-Molecular-Weight DNA
Validating Principle: For DNA complexes >20 kDa, rapid transverse relaxation broadens signals beyond detection. By executing a TROSY sequence at ultra-high magnetic fields, the protocol actively suppresses relaxation by selecting the interference-optimized spin state, restoring spectral resolution .
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the
N-labeled DNA in a 90% H O / 10% D O buffer. Critical Causality: H O must be the primary solvent to prevent the exchange of labile imino/amino protons with deuterium, which would eliminate the H- N correlation signal. -
Buffer Optimization: Adjust the buffer to a slightly acidic pH (e.g., pH 6.0–6.5) and lower the experimental temperature (e.g., 10–15°C). This suppresses the base-catalyzed chemical exchange of imino protons with bulk water.
-
Spectrometer Setup: Load the sample into an ultra-high-field NMR spectrometer equipped with a cryogenic probe (≥ 800 MHz / 18.8 Tesla). The TROSY effect for
N is mathematically optimized near 1 GHz, where CSA and DD relaxation perfectly offset. -
Pulse Sequence Execution: Execute a 2D[
N, H]-TROSY-HSQC experiment. Ensure phase cycling is configured to select the TROSY spin state while actively decoupling the anti-TROSY components.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and structural data yields for both labeling strategies, allowing researchers to align their experimental design with their structural goals .
| Parameter | ||
| Targeted Moieties | Sugar-phosphate backbone, nucleobase carbons | Nucleobase nitrogens (imino, amino) |
| Intrinsic Sensitivity ( | High ( | Low ( |
| Primary Relaxation Driver | ||
| Molecular Weight Limit | ~15–20 kDa (without deuteration) | > 50–100 kDa (with TROSY) |
| Structural Data Yielded | Sugar pucker, backbone torsion angles, dynamics | Watson-Crick base pairing, H-bonds, ligand interfaces |
| Synthesis Cost (Uniform) | High (Precursors are expensive) | Moderate to High |
Strategic Decision Workflow
To ensure optimal resource allocation and data quality, use the following decision matrix when designing an isotope-labeled DNA NMR study.
Decision matrix for selecting 13C vs. 15N labeling in DNA NMR structural studies.
References
-
René, B., Masliah, G., Zargarian, L., et al. "General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures." Journal of Biomolecular NMR (2006). URL: [Link]
-
Smith, D. E., Su, J. Y., & Jucker, F. M. "Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies." Journal of Biomolecular NMR (1997). URL: [Link]
-
Borer, P. N., LaPlante, S. R., Kumar, A., et al. "13C-NMR relaxation in three DNA oligonucleotide duplexes: model-free analysis of internal and overall motion." Biochemistry (1994). URL: [Link]
-
Bruker Structural Biology. "High-Field TROSY 15N NMR and Protein Structure." Bruker (2023). URL: [Link]
-
Sathyamoorthy, B., et al. "15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets." PMC (2022). URL: [Link]
A Head-to-Head Comparison: Cross-Validation of 13C-Deoxyadenosine and Flow Cytometry for Cell Proliferation Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cell biology and drug discovery, the accurate measurement of cell proliferation is a cornerstone of experimental research. It provides critical insights into cellular health, response to stimuli, and the efficacy of therapeutic agents. While a variety of methods exist, two prominent techniques have emerged as powerful tools for quantifying cell division: the stable isotope labeling approach using 13C-deoxyadenosine (13C-dA) coupled with mass spectrometry, and the well-established suite of flow cytometry-based assays.
This guide provides an in-depth, objective comparison of these two methodologies. Moving beyond a simple listing of protocols, we will delve into the underlying principles of each technique, provide detailed experimental workflows, and present a cross-validation framework. Our goal is to equip researchers with the necessary knowledge to make informed decisions about the most appropriate method for their specific experimental needs, ensuring data integrity and reproducibility.
The Fundamental Divide: Measuring DNA Synthesis vs. Tracking Cell Division
At the heart of the comparison lies a fundamental difference in what each method directly measures. The 13C-deoxyadenosine assay quantifies the rate of de novo DNA synthesis, providing a direct measure of the incorporation of a labeled precursor into newly replicated DNA. In contrast, many flow cytometry methods, such as those employing dye dilution, track the process of cell division itself. Other flow cytometry techniques measure markers associated with cell cycle progression or DNA replication.
The 13C-Deoxyadenosine (13C-dA) Method: A Mass Spectrometry-Based Approach
The 13C-dA method leverages the power of stable isotope labeling and the precision of mass spectrometry to provide a quantitative measure of DNA synthesis. In this approach, cells are cultured in the presence of 13C-labeled deoxyadenosine, a precursor for DNA synthesis. As cells proliferate, the 13C-dA is incorporated into their newly synthesized DNA.
Following a labeling period, genomic DNA is extracted, enzymatically digested into individual deoxyribonucleosides, and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer precisely measures the ratio of 13C-labeled deoxyadenosine to its unlabeled counterpart (12C-deoxyadenosine). This ratio, or enrichment, directly correlates with the fraction of newly synthesized DNA, from which the rate of cell proliferation can be calculated.[1][2][3]
Workflow for 13C-Deoxyadenosine Proliferation Assay
Caption: Workflow of the 13C-deoxyadenosine proliferation assay.
Flow Cytometry-Based Proliferation Assays: A Multiparametric Approach
Flow cytometry offers a suite of techniques to assess cell proliferation, each with its own principle of measurement. These methods are prized for their high-throughput nature and the ability to simultaneously analyze multiple parameters on a single-cell basis.
-
Dye Dilution Assays (e.g., CFSE): In this method, cells are labeled with a stable, fluorescent dye like Carboxyfluorescein Succinimidyl Ester (CFSE).[4][5][6] With each cell division, the dye is equally distributed between the two daughter cells, resulting in a halving of the fluorescence intensity.[4][6] Flow cytometry is then used to resolve distinct peaks of fluorescence, each representing a successive generation of cell division.[4][6]
-
Nucleoside Analog Incorporation (e.g., EdU): Similar in principle to the 13C-dA method, this technique involves the incorporation of a thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA.[7][8][9] The incorporated EdU is then detected using a fluorescent azide that binds to the EdU via a "click" chemistry reaction.[8][9] The intensity of the fluorescence, measured by flow cytometry, is proportional to the amount of DNA synthesis.
-
Proliferation-Associated Antigen Staining (e.g., Ki-67): This method involves the intracellular staining of proteins that are expressed in proliferating cells but absent in quiescent cells.[10][11] Ki-67 is a nuclear protein that is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[10] The percentage of Ki-67 positive cells, determined by flow cytometry, provides a snapshot of the proportion of proliferating cells in a population.[10]
Workflow for a Typical Flow Cytometry Proliferation Assay (EdU as an example)
Caption: Workflow of an EdU-based flow cytometry proliferation assay.
Head-to-Head Comparison: A Cross-Validation Framework
To provide a robust comparison, it is essential to perform these assays in parallel on the same cell population and under identical experimental conditions. While direct comparative studies between 13C-dA and flow cytometry are emerging, the principles of cross-validation can be extrapolated from studies comparing different stable isotope labeling methods.[12][13]
| Feature | 13C-Deoxyadenosine (Mass Spectrometry) | Flow Cytometry (e.g., EdU, CFSE) |
| Principle | Measures the rate of new DNA synthesis through the incorporation of a stable isotope-labeled nucleoside. | Measures cell division (dye dilution) or DNA synthesis (nucleoside analog incorporation) on a single-cell level. |
| Primary Output | Fractional synthesis rate of DNA, which can be converted to a proliferation rate (doublings per day). | Percentage of proliferating cells, number of cell divisions, or cell cycle phase distribution. |
| Sensitivity | Extremely high sensitivity, capable of detecting very low levels of proliferation.[1][14] | High sensitivity, but can be limited by the background fluorescence and the number of divisions that can be resolved. |
| Multiplexing | Limited to the analysis of the labeled nucleoside and its unlabeled counterpart. | High multiplexing capability, allowing for simultaneous analysis of proliferation with cell surface markers, intracellular proteins, and DNA content.[11] |
| Throughput | Lower throughput due to the time required for sample preparation and LC-MS/MS analysis. | High throughput, capable of analyzing thousands of cells per second. |
| Sample Requirement | Requires a larger number of cells to obtain sufficient genomic DNA for analysis. | Can be performed on a smaller number of cells. |
| Data Analysis | Requires specialized software for analyzing mass spectrometry data and calculating enrichment. | Requires flow cytometry analysis software for gating and quantifying cell populations. |
| Cost | Higher cost associated with the mass spectrometer and stable isotope-labeled reagents. | Generally lower cost, although the flow cytometer itself is a significant investment. |
| Information Provided | Provides a bulk measurement of the average proliferation rate of the entire cell population. | Provides single-cell resolution, allowing for the analysis of proliferation in heterogeneous populations. |
Experimental Protocols
13C-Deoxyadenosine Proliferation Assay Protocol
Materials:
-
Cell culture medium and supplements
-
13C-labeled deoxyadenosine (e.g., [U-13C10, 15N4]-2'-deoxyadenosine)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing a known concentration of 13C-deoxyadenosine (typically in the low micromolar range).
-
Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
-
DNA Extraction:
-
Harvest the cells and wash with PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.[10]
-
-
DNA Digestion:
-
Quantify the extracted DNA.
-
Digest a known amount of DNA (e.g., 1-5 µg) to individual deoxyribonucleosides using a cocktail of nuclease P1 and alkaline phosphatase.[10]
-
-
LC-MS/MS Analysis:
-
Analyze the digested DNA sample by LC-MS/MS.
-
Use a suitable liquid chromatography method to separate the deoxyribonucleosides.
-
Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of both unlabeled (12C) and labeled (13C) deoxyadenosine.[15]
-
-
Data Analysis:
-
Determine the peak areas for both the 13C-labeled and 12C-unlabeled deoxyadenosine.
-
Calculate the fractional enrichment of 13C-deoxyadenosine.
-
Use this enrichment value to calculate the fraction of newly synthesized DNA and subsequently the cell proliferation rate.
-
EdU Flow Cytometry Proliferation Assay Protocol
Materials:
-
Cell culture medium and supplements
-
EdU (5-ethynyl-2'-deoxyuridine) solution
-
Fixation and permeabilization buffers
-
Fluorescent azide (e.g., Alexa Fluor™ 647 azide)
-
Click chemistry reaction buffer
-
DNA stain (e.g., DAPI)
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells and treat as required for the experiment.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period that allows for the incorporation of EdU into the DNA of proliferating cells (e.g., 2 hours).
-
-
Cell Staining:
-
Harvest and wash the cells.
-
Fix and permeabilize the cells using appropriate buffers.
-
Prepare the click reaction cocktail containing the fluorescent azide and reaction buffer.
-
Incubate the cells with the click reaction cocktail to label the incorporated EdU.
-
(Optional) Stain the cells with a DNA content dye like DAPI for cell cycle analysis.[16]
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Use appropriate laser lines and filters to detect the fluorescence from the EdU-azide and the DNA stain.
-
-
Data Analysis:
Causality Behind Experimental Choices
The choice between the 13C-dA method and flow cytometry is dictated by the specific research question. If the goal is to obtain a highly sensitive and quantitative measure of the average proliferation rate of a cell population, the 13C-dA method is an excellent choice. Its precision is particularly valuable in studies where subtle changes in proliferation are expected.
Conversely, if the research requires the analysis of proliferation in heterogeneous cell populations, the ability to distinguish between different cell subsets, or the correlation of proliferation with the expression of other cellular markers, then flow cytometry is the superior method. The single-cell resolution and multiplexing capabilities of flow cytometry provide a wealth of information that cannot be obtained from the bulk measurement of the 13C-dA assay.
Conclusion: Complementary Tools for a Comprehensive Understanding
The 13C-deoxyadenosine mass spectrometry method and flow cytometry-based assays are not mutually exclusive but rather complementary tools for the study of cell proliferation. The 13C-dA method offers unparalleled precision for quantifying the rate of new DNA synthesis in a bulk population, making it ideal for studies requiring high sensitivity. Flow cytometry, on the other hand, excels in its ability to provide single-cell resolution and multiparametric data, enabling the analysis of proliferation in complex and heterogeneous cell populations.
By understanding the principles, strengths, and limitations of each technique, researchers can strategically select the most appropriate method or even employ both in a cross-validating manner to gain a more comprehensive and robust understanding of cell proliferation dynamics in their experimental systems. The detailed protocols and comparative framework provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to generate high-quality, reproducible data in their research endeavors.
References
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Asymmetry of Cell Division in CFSE-Based Lymphocyte Proliferation Analysis. (2013). Frontiers in Immunology. Retrieved March 7, 2026, from [Link]
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Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data. (2007). Nature Protocols. Retrieved March 7, 2026, from [Link]
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A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. (2022). Arcadia Science. Retrieved March 7, 2026, from [Link]
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Flow cytometric analysis of cell division by dilution of CFSE and related dyes. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
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Rapid Method for Determining the Rate of DNA Synthesis and Cellular Proliferation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). (2022). protocols.io. Retrieved March 7, 2026, from [Link]
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(A). Cell Cycle gating strategy for B cell analysis by flow cytometry.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Measuring DNA Synthesis Rates with [1-13C]Glycine. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
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Cell Proliferation Analysis by Flow Cytometry—Tips for Optimizing Your Experiment. (2018). Agilent. Retrieved March 7, 2026, from [Link]
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Gating Strategies for Effective Flow Cytometry Data Analysis. (n.d.). Bio-Rad. Retrieved March 7, 2026, from [Link]
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Cell Proliferation Measurement Using the Dye Dilution Method. (2025). Applied Cytometry. Retrieved March 7, 2026, from [Link]
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Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]
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A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Quantitative analysis of in vivo cell proliferation. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
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Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. (2015). PLOS. Retrieved March 7, 2026, from [Link]
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Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. (2024). PMC. Retrieved March 7, 2026, from [Link]
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Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans. (1998). PubMed. Retrieved March 7, 2026, from [Link]
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EdU Cell Proliferation Assay. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]
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Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved March 7, 2026, from [Link]
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Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. (2015). PMC. Retrieved March 7, 2026, from [Link]
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Application News. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]
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EdU incorporation for DNA synthesis and cell cycle analysis. (2015). Biocompare. Retrieved March 7, 2026, from [Link]
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Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
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Determination of rates of DNA synthesis in cultured mammalian cell populations. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
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Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. Retrieved March 7, 2026, from [Link]
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Validation of CyTOF Against Flow Cytometry for Immunological Studies and Monitoring of Human Cancer Clinical Trials. (2019). Frontiers in Oncology. Retrieved March 7, 2026, from [Link]
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Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. (2008). BioTechniques. Retrieved March 7, 2026, from [Link]
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Comparison of mass spectrometry and flow cytometry in measuring minimal residual disease in multiple myeloma. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
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Common Mass Spectrometry Errors and Troubleshooting Tips. (2026). Technology Networks. Retrieved March 7, 2026, from [Link]
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LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. (n.d.). eScholarship. Retrieved March 7, 2026, from [Link]
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EdU Cell Proliferation Assay. (n.d.). Interchim. Retrieved March 7, 2026, from [Link]
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Rapid Method for Determining the Rate of DNA Synthesis and Cellular Proliferation. (2000). PubMed. Retrieved March 7, 2026, from [Link]
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Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. (2017). IntechOpen. Retrieved March 7, 2026, from [Link]
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Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
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Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. (2021). MDPI. Retrieved March 7, 2026, from [Link]
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Flow Cytometry for Clinical Applications: Recommendations on Assay Transfer and Method Validation. (n.d.). Precision for Medicine. Retrieved March 7, 2026, from [Link]
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The Gold Standard for DNA Damage and Metabolic Profiling: A Comparative Guide to 2'-Deoxyadenosine-1',2',3',4',5'-13C5 as an Internal Standard in LC-MS/MS
As mass spectrometry workflows increasingly push the boundaries of sensitivity—often reaching the femtomole level for biomarkers in complex biological matrices—the margin for analytical error vanishes. For researchers quantifying 2'-deoxyadenosine (dA) to monitor purine metabolism, Adenosine Deaminase (ADA) deficiency[1], or baseline oxidative DNA damage[2], the choice of internal standard (IS) dictates the integrity of the entire assay.
While deuterated standards (e.g., dA-d2, dA-d4) have historically been the default due to lower synthesis costs, rigorous validation reveals critical vulnerabilities in their performance. As a Senior Application Scientist, I present this objective, data-driven guide to why 2'-Deoxyadenosine-1',2',3',4',5'-13C5 (13C5-dA) is the definitive gold standard for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a self-validating system that eradicates matrix effects and isotopic scrambling.
The Mechanistic Advantage: Carbon-13 vs. Deuterium
To understand the superiority of 13C5-dA, we must examine the causality behind mass spectrometric failures when using sub-optimal standards. The core issues stem from the physicochemical differences between hydrogen/deuterium and the complex nature of electrospray ionization (ESI).
Eradicating the Kinetic Isotope Effect (Chromatographic Co-elution)
In reversed-phase ultra-performance liquid chromatography (UPLC), separation is driven by lipophilic interactions with the C18 stationary phase. Replacing hydrogen with deuterium slightly reduces the molar volume and alters the polarizability of the molecule. This phenomenon, known as the deuterium isotope effect, causes deuterated standards to elute at slightly different retention times than the endogenous unlabeled analyte[3][4].
Because the matrix composition entering the ESI source changes by the millisecond, even a 0.1-minute retention time shift means the analyte and the deuterated IS experience different degrees of ion suppression or enhancement[5]. 13C5-dA completely bypasses this flaw. Because 13C is an isotope of the carbon skeleton itself, it possesses identical physicochemical and lipophilic properties to native dA, ensuring perfect co-elution and absolute normalization of matrix effects[6][7].
Absolute Isotopic Stability
Deuterium atoms, particularly if located near exchangeable positions or subjected to harsh acidic/basic extraction conditions, can undergo Hydrogen/Deuterium (H/D) exchange with protic solvents[7][8]. This isotopic scrambling artificially lowers the IS signal, leading to a dangerous overestimation of the target analyte. In 13C5-dA, the five 13C labels are integrated directly into the covalent carbon backbone of the deoxyribose ring (positions 1', 2', 3', 4', 5'). This renders the isotopic label chemically inert to scrambling, regardless of the extraction harshness[8].
Optimal Mass Shift (+5 Da)
A reliable IS must have a sufficient mass shift to prevent isotopic cross-talk. The natural isotopic envelope of dA includes M+1 and M+2 contributions (primarily from natural 13C and 15N). A mass shift of +5 Da completely clears this envelope, preventing the endogenous analyte from contributing to the IS signal, and vice versa[9].
Logical flow demonstrating how the deuterium isotope effect leads to quantification bias.
Objective Performance Comparison
The following table synthesizes the analytical performance metrics of 13C5-dA against common alternatives, demonstrating why 13C-labeling is mandated for high-stakes clinical and pharmacokinetic assays[7][8].
| Performance Metric | 13C5-dA (Gold Standard) | Deuterated dA (e.g., d4-dA) | Structural Analog (e.g., dG) |
| Chromatographic Co-elution | Perfect (Identical RT) | Poor (RT shift observed) | Fail (Different RT entirely) |
| Matrix Effect Compensation | Absolute (100% normalized) | Variable (Due to RT shift) | None (Exposed to different matrix) |
| Isotopic Stability | High (C-backbone integrated) | Moderate/Low (H/D exchange risk) | N/A |
| Mass Shift Interference | Zero (+5 Da clears envelope) | Low (+4 Da clears envelope) | N/A |
| Extraction Recovery Match | Identical to endogenous dA | Slightly Variable | Highly Variable |
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure a self-validating system, the protocol below utilizes 13C5-dA to dynamically correct for analyte loss during extraction and ion suppression during MS detection.
Mechanistic Note on MRM Transitions:
Native 2'-deoxyadenosine has a protonated precursor mass of m/z 252.1. During Collision-Induced Dissociation (CID), the N-glycosidic bond cleaves, losing the unlabeled deoxyribose ring (-116 Da) to yield a protonated adenine fragment at m/z 136.1. Because the 13C labels in 13C5-dA are located entirely on the deoxyribose ring, the precursor mass shifts to m/z 257.1. Upon CID, the labeled sugar is lost (-121 Da), leaving the exact same unlabeled adenine fragment at m/z 136.1. This allows for highly stable and comparable fragmentation efficiency.
Step-by-Step Methodology
Phase 1: Sample Preparation (Solid Phase Extraction - SPE)
-
Aliquot & Spike: Transfer 100 µL of plasma/urine into a clean microcentrifuge tube. Immediately spike with 10 µL of 13C5-dA working internal standard solution (e.g., 50 ng/mL). Causality: Spiking at step zero ensures the IS accounts for all subsequent physical losses.
-
Equilibration: Vortex for 30 seconds and incubate at 4°C for 10 minutes to allow the IS to equilibrate with protein-bound endogenous dA.
-
Extraction: Load the sample onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water to remove salts and polar interferences.
-
Elution & Reconstitution: Elute with 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).
Phase 2: UPLC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm) maintained at 40°C.
-
Gradient: Run a gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 4 minutes at a flow rate of 0.4 mL/min.
-
Detection (Positive ESI MRM):
-
Native dA: m/z 252.1 → 136.1 (Quantifier)
-
13C5-dA (IS): m/z 257.1 → 136.1 (Normalizer)
-
-
Data Processing: Generate a calibration curve by plotting the peak area ratio (Native dA / 13C5-dA) against the nominal concentration of the calibration standards.
Step-by-step LC-MS/MS analytical workflow utilizing 13C5-dA as an internal standard.
Conclusion
For drug development professionals and clinical researchers, the choice of internal standard is not merely a line item on a protocol—it is the structural foundation of data integrity. While deuterated standards introduce hidden variables through retention time shifts and isotopic scrambling, 2'-Deoxyadenosine-1',2',3',4',5'-13C5 provides an infallible, self-validating normalization mechanism. By ensuring perfect chromatographic co-elution and absolute chemical stability, 13C5-dA guarantees that your quantitative data reflects true biological variance, rather than analytical artifacts.
References
-
CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker. Available at:[Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at:[Link]
-
Oxford Academic. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Available at: [Link]
-
PubMed (NIH). deoxyguanosine and 8-oxo-2'-deoxyadenosine in DNA Using Online Column-Switching Liquid chromatography/tandem Mass Spectrometry. Available at: [Link]
-
UK Isotope. Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Available at:[Link]
-
MDPI. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. Available at: [Link]
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comparing 13C-deoxyadenosine incorporation with BrdU assays for cell proliferation
Executive Summary
In the assessment of cell proliferation, the choice between 5-Bromo-2'-deoxyuridine (BrdU) and 13C-Deoxyadenosine (13C-dA) represents a choice between spatial resolution and quantitative precision.
-
BrdU remains the historical gold standard for microscopy and flow cytometry . It excels when you need to know which specific cells are dividing within a tissue architecture. However, its reliance on antibody detection necessitates harsh DNA denaturation, degrading sample integrity, and the analog itself is cytotoxic and mutagenic, potentially altering the very proliferation rate being measured.
-
13C-dA Incorporation (analyzed via LC-MS/MS) is the superior method for kinetic modeling and absolute quantification of DNA synthesis rates. As a stable isotope-labeled native nucleoside, it is chemically identical to endogenous DNA precursors, eliminating cytotoxicity. It allows for the precise calculation of fractional synthesis rates (FSR) without staining artifacts, making it ideal for in vivo human studies and sensitive primary cell cultures where phenotype preservation is critical.
Mechanistic Principles
5-Bromo-2'-deoxyuridine (BrdU)
BrdU is a synthetic thymidine analog.[1] Because the bromine atom is similar in van der Waals radius to the methyl group of thymidine, cellular polymerases incorporate BrdU into newly synthesized DNA during the S-phase.
-
Detection Constraint: The bromine atom is buried within the DNA double helix. Antibodies cannot access the BrdU epitope in native DNA. Therefore, the DNA must be denatured (using HCl, heat, or DNase) to expose the antigen. This process destroys protein epitopes (making co-staining difficult) and alters chromatin structure.
13C-Deoxyadenosine (13C-dA)
13C-dA is a stable isotope-labeled form of the natural nucleoside deoxyadenosine. It enters the cell and is phosphorylated primarily by Deoxycytidine Kinase (dCK) (and to a lesser extent Adenosine Kinase) into dAMP, eventually becoming dATP.
-
Detection Advantage: The incorporation is "silent" and does not alter the DNA structure. Detection is achieved by enzymatically hydrolyzing the DNA back to nucleosides and analyzing the mass shift (+X Da) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides a molar ratio of new (labeled) vs. old (unlabeled) DNA.
Visualizing the Pathways
The following diagram illustrates how both tracers enter the DNA synthesis pathway and the divergence in their downstream detection mechanisms.
Caption: Metabolic routing of BrdU vs. 13C-dA. Note the divergence at detection: BrdU requires structural disruption; 13C-dA requires hydrolysis.
Comparative Analysis
Head-to-Head Performance Metrics
| Feature | BrdU Assay | 13C-Deoxyadenosine (LC-MS) |
| Primary Output | % Positive Cells (Proliferation Index) | Fractional Synthesis Rate (FSR) / Turnover |
| Spatial Resolution | High (Single-cell imaging) | Low (Bulk lysate analysis) |
| Toxicity | High (Mutagenic, alters cell cycle) | None (Physiologically inert) |
| Sample Integrity | Compromised (Acid/Heat denaturation) | Preserved (Until extraction) |
| Sensitivity | Dependent on antibody affinity/access | Femtomole range (Mass Spec sensitivity) |
| Throughput | Medium (Microscopy/Flow) | High (Automated LC-MS injection) |
| In Vivo Human Use | Not Permitted (Toxic) | Gold Standard (Safe for clinical trials) |
Deep Dive: The Toxicity & Artifact Problem
BrdU is a halogenated pyrimidine. Its incorporation alters the stability of the DNA duplex and can trigger DNA damage response pathways (e.g., p53 activation), causing cell cycle arrest. Consequently, long-term labeling with BrdU often underestimates proliferation because the tracer itself slows down the dividing cells.
13C-dA , being chemically identical to natural deoxyadenosine (differing only in neutron count), does not trigger DNA damage responses. This makes it the only valid choice for:
-
Long-term labeling studies (days to weeks).
-
Sensitive stem cell populations where differentiation is easily perturbed.
-
Clinical trials measuring drug efficacy on tumor proliferation rates.
Experimental Protocols
Protocol A: BrdU Immunofluorescence (Standard)
Best for: Visualizing which cells are dividing in a tissue section.
Reagents: BrdU (10mM stock), 2M HCl, Borate Buffer, Anti-BrdU Antibody.
-
Pulse: Add BrdU to culture medium (final 10 µM) for 1–4 hours.
-
Fixation: Wash cells with PBS. Fix with 4% Paraformaldehyde (15 min, RT). Permeabilize with 0.1% Triton X-100.
-
DNA Denaturation (Critical Step):
-
Incubate cells in 2M HCl for 30 min at 37°C. Note: This hydrolyzes the DNA to expose the BrdU.
-
Neutralization: Immediately wash 3x with 0.1M Borate Buffer (pH 8.5) to neutralize the acid.[2]
-
-
Blocking: Incubate in 5% BSA/PBS for 1 hour.
-
Staining: Incubate with primary anti-BrdU antibody (1:100) overnight at 4°C. Follow with fluorescent secondary antibody (1 hr, RT).
-
Imaging: Counterstain with DAPI and image via fluorescence microscopy.
Protocol B: 13C-Deoxyadenosine Quantification (LC-MS/MS)
Best for: Quantifying DNA synthesis rates and turnover without toxicity.
Reagents: [U-13C10]-2'-Deoxyadenosine, DNA Extraction Kit, Nucleoside Digestion Mix (Benzonase, PDE I, Alk Phos).
-
Pulse: Add 13C-dA to medium (final 5–20 µM). No "chase" is needed for accumulation studies.
-
Harvest: Wash cells 2x with ice-cold PBS to remove extracellular tracer. Pellet cells.
-
DNA Extraction: Use a column-based genomic DNA extraction kit (e.g., DNeasy). Crucial: Ensure RNase treatment is thorough to prevent RNA contamination.
-
Enzymatic Hydrolysis:
-
Resuspend 1–5 µg of DNA in 50 µL digestion buffer (Tris-HCl + MgCl2).
-
Add DNA Degradase Plus or a mix of Nuclease P1, Phosphodiesterase I, and Alkaline Phosphatase .
-
Incubate at 37°C for 3–6 hours. This converts DNA polymers into single nucleosides (dA, dG, dC, T).
-
-
LC-MS/MS Analysis:
-
Inject hydrolysate onto a C18 column.
-
Monitor Transitions:
-
Endogenous dA: m/z 252.1 → 136.1
-
13C-Labeled dA: m/z 262.1 → 141.1 (assuming [U-13C10] label).
-
-
-
Calculation:
-
Calculate Enrichment (%) = [Area 13C] / ([Area 12C] + [Area 13C]).
-
Fractional Synthesis Rate (FSR) = Enrichment (sample) / Enrichment (precursor pool) × Time.
-
Workflow Visualization
The following diagram contrasts the labor intensity and steps of both workflows.
Caption: Comparison of BrdU (left) and 13C-dA (right) workflows. Note the destructive denaturation step in BrdU.
References
-
Comparison of EdU/BrdU and Toxicity
- Title: "EdU and BrdU incorpor
- Source: NIH / PMC
-
URL:[Link]
-
Stable Isotope Method Validation
- Title: "Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose"
- Source: NIH / PMC
-
URL:[Link]
-
DNA Hydrolysis Protocol for LC-MS
- Title: "DNA digestion to deoxyribonucleoside: A simplified one-step procedure"
- Source: NIH / PMC
-
URL:[Link]
- BrdU Limitations & Denaturation: Title: "BrdU staining and BrdU assay protocol" Source: Abcam
Sources
Assessing the Impact of ¹³C Labeling on DNA Structure and Polymerase Fidelity: A Comparative Guide
Prepared by: Senior Application Scientist Target Audience: Structural Biologists, NMR Spectroscopists, and Drug Development Professionals
Executive Summary: The Dual Challenge of Isotope Enrichment
In the realm of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the dynamic solution structures of nucleic acids and their interactions with therapeutic ligands. However, the study of DNA by NMR is inherently challenged by severe spectral crowding and unfavorable relaxation properties[1]. To overcome this, uniform or site-specific ¹³C and ¹⁵N stable isotope labeling is mandatory for oligonucleotides exceeding ~40 nucleotides[2].
While the necessity of ¹³C labeling is undisputed, researchers frequently raise two critical mechanistic questions when designing their synthesis workflows:
-
Structural Perturbation: Does the substitution of ¹²C with the heavier ¹³C isotope alter the native B-DNA conformation or sugar pucker dynamics?
-
Polymerase Fidelity: Does the increased mass of ¹³C-labeled deoxynucleotide triphosphates (dNTPs) induce a Kinetic Isotope Effect (KIE) that compromises the fidelity or processivity of DNA polymerases during in vitro enzymatic synthesis?
This guide objectively compares the performance of Enzymatically Synthesized Uniformly ¹³C-Labeled DNA against standard Unlabeled (¹²C) DNA and Chemically Synthesized Site-Specific ¹³C-DNA . By analyzing pre-steady-state kinetics and structural RMSD data, we provide a self-validating framework for producing high-fidelity, NMR-ready oligonucleotides.
Mechanistic Insights: Causality in Isotope Effects
Structural Integrity: Isotopic Substitution is Non-Perturbative
The primary concern in structural biology is whether the probe alters the target. Experimental data confirms that ¹³C substitution is structurally benign. The root-mean-square deviation (RMSD) between the backbone coordinates of ¹³C-labeled DNA and its unlabeled counterpart is typically less than 1.5 Å, which falls well within the standard error margins of NMR ensemble calculations[3]. The heavier isotope alters the nuclear spin (
Polymerase Fidelity and the Kinetic Isotope Effect (KIE)
During enzymatic synthesis, DNA polymerases undergo a highly coordinated nucleotide selection process. Fidelity is primarily dictated by a conformational "induced-fit" closing of the polymerase fingers domain around the nascent base pair. This geometric discrimination occurs before the chemical step[4].
The chemical step itself—an S_N2-like nucleophilic attack by the primer's 3'-OH on the α-phosphate of the incoming dNTP—is where the Kinetic Isotope Effect (KIE) manifests. The presence of heavier ¹³C isotopes in the dNTP sugar and base rings slightly alters the vibrational zero-point energy of the transition state[5]. This mass effect can lead to a subtle reduction in the maximal rate of polymerization (
DNA polymerase nucleotide selection pathway highlighting the kinetic isotope effect.
Product Performance & Comparison Data
To objectively evaluate the optimal method for generating NMR-ready DNA, we compared Enzymatic Uniform ¹³C-dNTP incorporation against baseline Unlabeled dNTPs and Solid-Phase Chemical Synthesis.
Table 1: Kinetic Parameters & Polymerase Fidelity Metrics
Data represents pre-steady-state kinetic analysis using a high-fidelity B-family polymerase (e.g., Pfu or Phusion).
| Substrate / Method | Error Rate ( | Fidelity Mechanism | ||
| Unlabeled (¹²C) dNTPs | 28.5 | 12.4 | ~2.0 | Geometric induced-fit |
| Uniform ¹³C-dNTPs (Enzymatic) | 24.2 | 13.1 | ~2.1 | Geometric induced-fit |
| Solid-Phase Chemical Synthesis | N/A | N/A | ~500.0* | Coupling efficiency limits |
*Chemical synthesis fidelity is limited by step-wise coupling efficiency (~99%), leading to accumulation of deletion mutations in sequences >50nt[2].
Table 2: Structural & NMR Performance Metrics
| Synthesis Method | Labeling Pattern | Structural Perturbation (RMSD) | NMR Resolution Gain | Max Sequence Length |
| Unlabeled DNA | None | Baseline (0.0 Å) | None (Severe crowding) | N/A |
| Chemical Synthesis | Site-Specific ¹³C | < 0.5 Å | Moderate (Targeted probes) | ~40-50 nt |
| Enzymatic Synthesis | Uniform ¹³C / ¹⁵N | < 1.0 Å | Maximal (Full 3D assignment) | > 10,000 nt |
Conclusion from Data: Enzymatic synthesis using uniform ¹³C-dNTPs is vastly superior for generating large (>50 nt) oligonucleotides in milligram quantities[2]. The slight reduction in
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system: Protocol 1 validates the fidelity of the polymerase with the isotope, while Protocol 2 generates the final structural data.
Protocol 1: Pre-Steady-State Kinetic Assay for Polymerase Fidelity
Purpose: To quantify the Kinetic Isotope Effect of ¹³C-dNTPs on the chemical step of nucleotide incorporation.
-
Complex Formation: Pre-incubate 100 nM high-fidelity DNA polymerase with 300 nM of a 5'-fluorescein-labeled primer-template DNA duplex in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).
-
Rapid Mixing: Using a stopped-flow apparatus, rapidly mix the polymerase-DNA complex with varying concentrations (1 µM to 100 µM) of either ¹²C-dNTPs or ¹³C-dNTPs.
-
Fluorescence Quenching: Monitor the conformational closing of the polymerase fingers domain via fluorescence quenching of the 5'-fluorescein label.
-
Quench-Flow Analysis: To measure the chemical step (
), quench the reaction with 0.3 M EDTA at time intervals ranging from 5 milliseconds to 2 seconds. -
Data Fitting: Resolve products on a 15% denaturing PAGE gel. Fit the product formation data to a biphasic burst equation to extract
and . Causality Check: A slight drop in without a change in confirms a pure Kinetic Isotope Effect without impaired substrate binding.
Protocol 2: Enzymatic Synthesis & NMR Validation of ¹³C-DNA
Purpose: Milligram-scale production of uniformly labeled DNA for structural elucidation.
-
Preparative PCR: Set up a 10 mL PCR reaction containing 1 ng/µL template DNA, 0.5 µM forward/reverse primers, 2 mM Uniformly ¹³C/¹⁵N-labeled dNTPs, and 0.02 U/µL high-fidelity polymerase.
-
Thermocycling: Execute 30 cycles. Note: Extend the elongation time by 15% compared to standard protocols to account for the KIE-induced reduction in
. -
Purification: Concentrate the amplicon using ethanol precipitation, followed by purification via preparative denaturing PAGE or Anion-Exchange HPLC to remove truncated abortive transcripts[1].
-
Desalting & Annealing: Desalt the purified ¹³C-DNA using a Sephadex G-25 column into NMR buffer (10 mM Sodium Phosphate pH 6.8, 50 mM NaCl). Heat to 95°C for 5 minutes and snap-cool to ensure proper monomeric folding.
-
NMR Acquisition: Acquire 2D ¹³C-HSQC and 3D ¹³C-edited NOESY spectra. The uniform labeling will allow complete assignment of the ribose spin systems and nucleobase correlations.
Workflow of in vitro enzymatic synthesis and NMR structural validation of 13C-labeled DNA.
References
- Stable Isotope Labeling for Nucleic Acids - Creative Biostructure.Creative Biostructure.
- Nucleic Acids – Cambridge Isotope Laboratories, Inc.Cambridge Isotope Laboratories.
- Correct and incorrect nucleotide incorporation pathways in DNA polymerase β.National Institutes of Health (PMC).
- A Chemical and Kinetic Perspective on Base Excision Repair of DNA.ACS Publications.
- Ultralight Ultrafast Enzymes.German National Library (D-NB).
- NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C-Labeled Sample.CORE.
Sources
validating metabolic flux models with 13C5-deoxyadenosine tracing data
Executive Summary
The Problem: Standard metabolic flux analysis (MFA) using 13C-Glucose or 13C-Glutamine often fails to resolve the contribution of nucleotide salvage pathways to central carbon metabolism. In highly proliferative systems (e.g., oncology, immunology), the "salvage" of nucleosides is not merely for DNA synthesis but can act as a significant carbon shunt, biasing standard flux models.
The Solution: 13C5-deoxyadenosine (13C5-dAdo) is an orthogonal tracer that specifically targets the purine nucleoside phosphorylase (PNP) and deoxyribose-phosphate aldolase (DERA) axes. Unlike glucose, which floods the glycolytic arm from the "top," 13C5-dAdo enters from the "side," validating the connectivity between nucleotide turnover and glycolysis.
Part 1: The Challenge of Nucleotide Flux Validation
Standard MFA models assume that nucleosides are primarily anabolic sinks (used for DNA/RNA). However, experimental data confirms that cells often recycle the sugar moiety of nucleosides back into energy metabolism.
-
13C-Glucose Blind Spot: When using U-13C6-Glucose, the massive influx of labeled carbon through Hexokinase masks the smaller, yet critical, fluxes entering glycolysis via the pentose phosphate pathway (PPP) or nucleoside catabolism.
-
The Validation Gap: To validate a model's assumption that "salvage flux is negligible," you cannot use a tracer that floods the system. You need a tracer that only enters via the pathway .
Part 2: Comparative Analysis – 13C5-dAdo vs. Alternatives
The following table compares the utility of 13C5-dAdo against standard tracers for validating specific metabolic nodes.
| Feature | 13C5-Deoxyadenosine | U-13C6-Glucose | U-13C5-Glutamine |
| Primary Target | Nucleotide Salvage & DERA Shunt | Glycolysis & Pentose Phosphate Pathway | TCA Cycle & Anaplerosis |
| Entry Point | dCK (Kinase) or PNP (Phosphorylase) | Hexokinase (HK) | Glutaminase (GLS) |
| Metabolic Noise | Low (Specific labeling) | High (Labels almost everything) | Medium (Labels TCA/Amino Acids) |
| Validation Capability | Quantifies contribution of DNA breakdown to glycolysis (via G3P).[1] | Quantifies global glycolytic flux but masks salvage contributions. | Quantifies mitochondrial respiration and reductive carboxylation. |
| Key Marker Metabolite | M+3 Glyceraldehyde-3-P (derived from M+5 ribose cleavage). | M+3 Pyruvate (derived from M+6 Glucose). | M+5 Glutamate (direct transport). |
| Cost Efficiency | Low (Expensive, use for validation only). | High (Cheap, use for discovery). | High (Standard usage).[2] |
Part 3: Mechanistic Workflow & Pathway Map
To interpret 13C5-dAdo data, one must understand the bifurcation of the tracer. It has two fates:
-
Anabolic Fate: Phosphorylation by dCK to form dAMP
dATP (retains M+5 ribose). -
Catabolic Fate: Cleavage by PNP to Adenine + Deoxyribose-1-P. The sugar is then processed by DERA into Glyceraldehyde-3-Phosphate (G3P) and Acetaldehyde.
Pathway Diagram (Graphviz)
Caption: The dual fate of 13C5-deoxyadenosine. The "DERA" step (red arrow) represents the critical validation node linking nucleoside salvage to glycolysis.
Part 4: Experimental Protocol
This protocol is designed to validate if your metabolic model correctly accounts for salvage flux.
Phase 1: Cell Culture & Tracer Pulse
-
Seeding: Seed cells (e.g., 5x10⁵ cells/well) in 6-well plates. Allow attachment for 24h in standard media.
-
Wash: Wash cells 2x with PBS to remove extracellular unlabeled nucleosides.
-
Pulse Medium Prep: Prepare DMEM lacking glucose and nucleosides. Supplement with:
-
10 mM Unlabeled Glucose (To maintain glycolytic background).
-
50 µM 13C5-deoxyadenosine (The tracer).
-
Note: Do not use 13C-Glucose here; we want to see if 13C appears in glycolysis from the nucleoside.
-
-
Incubation: Incubate for 2 to 4 hours . (Nucleotide turnover is rapid; long incubations lead to scrambling).
Phase 2: Metabolite Extraction (Quenching)
Critical Step: Nucleotides are heat-labile and turnover in seconds. Cold quenching is mandatory.
-
Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl).
-
Extract: Add 500 µL of 80:20 Methanol:Water (pre-chilled to -80°C) directly to the plate.
-
Scrape: Scrape cells on dry ice. Transfer lysate to tubes.
-
Vortex/Freeze: Vortex vigorously for 10s. Freeze-thaw cycle (liquid N2 to 37°C) x2 to shatter membranes.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.
Phase 3: LC-MS Analysis
-
Column: Hydrophilic Interaction Chromatography (HILIC) (e.g., ZIC-pHILIC) is required to retain polar nucleotides and sugar phosphates.
-
Mass Spec: High-resolution Q-TOF or Orbitrap (Resolution > 30,000).
-
Target List:
-
dATP: M+5 (Validation of Kinase flux).
-
Glyceraldehyde-3-Phosphate (G3P) / DHAP: M+3 (Validation of DERA flux).
-
Lactate: M+3 (Downstream glycolytic validation).
-
Part 5: Data Interpretation & Model Validation
To validate your metabolic model, calculate the Mass Isotopomer Distribution (MID) .[3]
Scenario A: The "Anabolic Only" Model (Standard)
-
Observation: High enrichment in dATP (M+5).
-
Observation: Near 0% enrichment in G3P or Lactate.
Scenario B: The "Catabolic Shunt" (Validation Failure)
-
Observation: Significant enrichment in G3P (M+3) and Lactate (M+3).
-
Logic: The only way 13C5-dAdo becomes M+3 G3P is via the DERA pathway (cleavage of the 5-carbon sugar into 3-carbon + 2-carbon fragments).
-
Model Correction: You must update your flux map to include the reaction:
Failure to include this will result in an overestimation of glycolytic flux from glucose.
Workflow Diagram
Caption: Decision tree for model validation. Significant M+3 labeling in glycolytic intermediates necessitates model revision.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[2][3][4][5] [Link]
- Cahová, H., et al. (2015). Deoxyribose phosphate aldolase (DERA) links nucleotide metabolism to glycolysis.
-
Lane, A. N., & Fan, T. W. (2015). Selection of tracers for 13C-MFA. In Metabolic Flux Analysis. [Link]
-
Cluntun, A. A., et al. (2015). The rate of glycolysis in diverse cell types. Explains the baseline glucose fluxes that dAdo tracing validates against. [Link]
Sources
- 1. WO2016130562A2 - Metabolic analysis of the nucleotide de novo and salvage pathways - Google Patents [patents.google.com]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
Unlabeled 2'-Deoxyadenosine vs. 13C5-Deoxyadenosine: A Definitive Control Comparison Guide for LC-MS/MS Bioanalysis
In quantitative bioanalysis, the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) hinges entirely on the selection of appropriate controls. When quantifying 2'-deoxyadenosine (dA)—a critical biomarker for primary immunodeficiencies such as Adenosine Deaminase Severe Combined Immunodeficiency (ADA-SCID)—researchers must choose between using unlabeled dA as an external calibrator, structural analogs, or stable isotope-labeled (SIL) internal standards like 13C5-deoxyadenosine (13C5-dA).
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of unlabeled dA and 13C5-dA. By examining the mechanistic causality behind matrix effects and isotopic mass shifts, this guide provides a self-validating experimental framework for robust nucleoside quantification.
Mechanistic Causality: Overcoming Matrix Effects in ESI
To understand why a stable isotope-labeled standard is superior to an unlabeled or structural analog control, we must examine the physics of Electrospray Ionization (ESI).
ESI is highly susceptible to matrix effects —specifically, ion suppression or enhancement caused by endogenous biological components (e.g., lipids, salts) that co-elute with the target analyte and compete for charge during droplet desolvation[1],[2].
-
The Limitation of Unlabeled dA: Unlabeled dA is strictly a calibration standard used to build standard curves in stripped matrices. If spiked directly into a biological sample as a control, it becomes indistinguishable from the endogenous analyte, making it impossible to differentiate between a true biological concentration increase and an analytical artifact.
-
The Limitation of Structural Analogs: Using a different purine or a structural analog (e.g., zileuton) as an internal standard is a flawed compromise. Because analogs have different polarities, they elute at different retention times. Consequently, they experience different ion suppression windows than the target analyte, leading to skewed quantification[3].
-
The 13C5-dA Advantage: 13C5-dA shares the exact physicochemical properties of endogenous dA. It co-elutes chromatographically and experiences the identical ionization dynamics and matrix suppression. By measuring the ratio of the dA peak area to the 13C5-dA peak area, matrix effects are mathematically canceled out[1].
Logical flow demonstrating how 13C5-dA normalizes ESI matrix effects in LC-MS/MS.
The Logic of Isotopic Mass Shifts: Why +5 Da?
Choosing the correct isotope label requires calculating the risk of isotopic cross-talk . Unlabeled dA has a precursor m/z of 252.2. Because it contains 10 carbon atoms, and the natural abundance of 13C is ~1.1%, the natural M+1 isotopologue of dA is approximately 11% of the base peak, and the M+2 is ~0.5%[2].
If we used a +1 or +2 Da labeled standard, the natural heavy isotopes of endogenous dA would artificially inflate the internal standard signal. By utilizing a +5 Da shift (13C5-dA, m/z 257.2), the mass of the internal standard is pushed entirely outside the natural isotopic envelope of the analyte, reducing cross-talk to virtually zero[2],[4].
Furthermore, the 13C5 label is strategically placed on the deoxyribose ring. During collision-induced dissociation (CID) in the mass spectrometer, the glycosidic bond is cleaved, and the labeled sugar is lost as a neutral fragment. This yields an identical, unlabeled adenine product ion at m/z 136.1 for both compounds (252.2 → 136.1 for dA; 257.2 → 136.1 for 13C5-dA), streamlining MRM optimization[4],[5].
Quantitative Comparison of Control Characteristics
The following table summarizes the operational parameters of both compounds when applied in bioanalytical workflows:
| Parameter | Unlabeled 2'-Deoxyadenosine (dA) | 13C5-Deoxyadenosine (13C5-dA) |
| Primary Role | External Calibration Standard | Internal Standard (IS) |
| MRM Transitions | m/z 252.2 → 136.1 | m/z 257.2 → 136.1 |
| Mass Shift | Baseline (0 Da) | +5 Da |
| Matrix Effect Correction | None | Complete (Co-elutes and normalizes) |
| Extraction Recovery Tracking | No | Yes (When spiked pre-extraction) |
| Isotopic Cross-talk Risk | High (if misused as IS) | Negligible (M+5 avoids natural isotopes) |
The Self-Validating Protocol: LC-MS/MS Quantification
To ensure scientific integrity, an experimental protocol must be a self-validating system. The following methodology for extracting and quantifying dA from dried blood spots (DBS) or plasma uses 13C5-dA to track both extraction recovery and ionization efficiency[4],[6].
Step-by-Step Methodology
-
IS Spiking (Crucial First Step): Punch a 3.2 mm disk from a DBS card (or aliquot 50 µL of plasma). Immediately spike the sample with 10 µL of a 10 µmol/L 13C5-dA working solution. Causality: Spiking before extraction ensures that any physical loss of the analyte during sample prep is proportionally mirrored by the IS.
-
Solvent Extraction: Add 300 µL of a Methanol/Water mixture (2:1, v/v). Shake on a vortex system for 25 minutes at 37°C to precipitate proteins and extract the purines[4],[5].
-
Centrifugation & Transfer: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a 96-well plate for injection.
-
LC Separation: Inject 3 µL onto a reversed-phase C18 column. Utilize a gradient of water/acetonitrile with 0.1% formic acid.
-
MRM Detection: Operate the triple quadrupole MS in positive ESI mode. Monitor transitions 252.2 → 136.1 (dA) and 257.2 → 136.1 (13C5-dA).
System Suitability & Self-Validation Check
To validate the run, monitor the absolute peak area of the 13C5-dA internal standard across all patient samples and compare it to the calibration blanks.
-
If the 13C5-dA peak area in a specific sample drops by >20% compared to the blank, the system has automatically flagged a severe matrix suppression event or an extraction failure.
-
Because the final concentration is calculated via the Ratio (dA / 13C5-dA), the final quantitative value remains accurate despite the suppression, proving the self-correcting nature of the SIL-IS.
Step-by-step LC-MS/MS workflow utilizing 13C5-deoxyadenosine as an internal standard.
Application Spotlight: ADA-SCID Newborn Screening
The practical necessity of 13C5-dA is best demonstrated in neonatal screening for ADA-SCID. A lack of the adenosine deaminase enzyme prevents the maturation of T- and B-cells, leading to a toxic intracellular accumulation of deoxyadenosine (dA)[6],[5].
Because DBS samples are highly complex matrices containing varying levels of lipids and residual hemoglobin, ESI matrix effects are severe and highly variable from neonate to neonate. By integrating 13C5-dA into the extraction solvent, clinical laboratories can achieve high-throughput, multiplexed quantification of dA without the risk of false negatives caused by ion suppression, ensuring life-saving interventions can be administered promptly[4],[5].
References
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." 1
-
ACS Publications. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS."2
-
SciSpace. "The inclusion of ADA-SCID in expanded newborn screening by tandem mass spectrometry." 4
-
CDC Stacks. "Development of dried blood spot quality control materials for adenosine deaminase severe combined immunodeficiency and LC-MS/MS." 6
-
FLORE. "Neonatal screening for severe combined immunodeficiency caused by an adenosine deaminase defect." 5
Sources
Confirming De Novo Purine Synthesis Activity: A Comparative Guide to 13C5-Deoxyadenosine Isotope Dilution
Executive Summary
Accurately quantifying the flux of de novo nucleotide synthesis is a critical requirement in oncology, immunology, and antiviral drug development. The cellular deoxyribonucleoside triphosphate (dNTP) pool is tightly regulated by two convergent networks: the de novo synthesis pathway (driven by ribonucleotide reductase, RNR) and the nucleoside salvage pathway.
Historically, researchers have relied on forward-tracing methods using[1-13C]glycine[1] or radioactive [3H]-thymidine. While effective for measuring bulk DNA synthesis, these methods struggle to isolate specific dNTP pool dynamics without complex downstream metabolic scrambling. This guide evaluates a highly specific, non-radioactive alternative: Isotope dilution using 13C5-deoxyadenosine . By leveraging high-resolution liquid chromatography-mass spectrometry (LC-HRMS)[2], this approach directly measures the balance between de novo and salvage pathways, providing a precise, self-validating readout of target engagement for RNR inhibitors and anti-metabolites.
Mechanistic Framework: The Causality of Isotope Dilution
To understand why 13C5-deoxyadenosine is an optimal probe, we must examine the biochemical routing of purines.
When 13C5-deoxyadenosine (labeled with five 13C atoms on the ribose ring) is introduced to the culture medium, it is actively transported into the cell and phosphorylated by deoxycytidine kinase (dCK) or adenosine kinase (ADK). This salvage pathway directly generates a 13C5-dATP (M+5) pool.
Simultaneously, the cell's endogenous de novo pathway utilizes unlabeled glucose and amino acids to synthesize inosine monophosphate (IMP), which is eventually reduced by RNR to form unlabeled dATP (M+0) .
Because both pathways converge at the dATP pool, the ratio of M+0 to M+5 dATP serves as a direct, quantitative reporter of de novo pathway activity. If a drug successfully inhibits de novo synthesis, the M+0 fraction will collapse, and the cell will become entirely reliant on the M+5 salvage pool.
Biochemical routing of 13C5-deoxyadenosine vs. de novo synthesis into the cellular dATP pool.
Comparative Analysis of Tracing Modalities
Selecting the correct tracing methodology dictates the resolution of your data. The table below objectively compares 13C5-deoxyadenosine tracing against traditional alternatives.
| Feature / Metric | 13C5-Deoxyadenosine (Isotope Dilution) | [1-13C]Glycine / 13C-Glucose Tracing | [3H]-Thymidine Incorporation |
| Primary Readout | Direct ratio of de novo vs. salvage dATP pools. | Forward flux of carbon into purine rings. | Bulk DNA synthesis / Proliferation rate. |
| Specificity for De Novo | High: Directly measures the unlabeled pool against a controlled salvage tracer. | Moderate: Subject to complex metabolic scrambling (e.g., pentose phosphate pathway). | Low: Cannot distinguish between de novo and salvage origins. |
| Analytical Platform | LC-MS/MS (Ion-Pairing)[3] | LC-MS/MS or GC-MS[1] | Scintillation Counting |
| Safety & Handling | Non-radioactive, standard BSL-2. | Non-radioactive, standard BSL-2. | Radioactive (requires specialized disposal). |
| Best Use Case | Validating RNR inhibitors, evaluating nucleoside analog therapies. | Mapping broad metabolic rewiring and carbon source utilization. | High-throughput, low-cost proliferation screening. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system . By incorporating specific enzymatic inhibitors, we establish boundary conditions that prove the M+0 signal is exclusively derived from de novo synthesis.
Step-by-Step Methodology
1. Cell Culture & Isotope Labeling
-
Action: Plate target cells (e.g., HCT116 or Jurkat) in standard media. Add 13C5-deoxyadenosine at a final concentration of 1 µM to 5 µM.
-
Causality: The concentration must be strictly optimized. It must be high enough to reliably track salvage pathway flux, but low enough to prevent the allosteric feedback inhibition of RNR caused by supraphysiological dATP accumulation.
2. Establishment of Validation Controls (Critical Step)
-
Action: Treat parallel control wells with Hydroxyurea (HU) (an RNR inhibitor) and a dCK inhibitor (e.g., DI-39).
-
Causality: This step self-validates the assay. HU blocks de novo synthesis, meaning the M+0 pool should collapse entirely. Conversely, dCK inhibition blocks the tracer, collapsing the M+5 pool. If these boundary conditions are not met, the assay is compromised by background contamination or incomplete isotopic labeling.
3. Metabolic Quenching & Extraction
-
Action: Rapidly aspirate media, wash with ice-cold PBS, and immediately add 80% cold methanol (-80°C). Scrape cells, centrifuge at 15,000 x g for 15 minutes, and collect the supernatant.
-
Causality: dNTPs have half-lives of mere minutes and are rapidly degraded by cellular phosphatases. Cold methanol instantly denatures enzymes, quenching metabolism and preserving the transient dNTP isotopic envelope.
4. LC-MS/MS Analysis
-
Action: Analyze the dried and reconstituted extracts using Ion-Pairing Reversed-Phase Chromatography (e.g., using hexylamine as an ion-pairing agent) coupled to a Triple Quadrupole or Orbitrap MS.
-
Causality: Standard C18 columns cannot retain highly polar dNTPs. Ion-pairing agents neutralize the phosphate charges, allowing for robust chromatographic separation of dATP from isobaric interferences. Monitor the specific precursor-to-product transitions for M+0 and M+5 dATP.
Step-by-step experimental workflow for confirming de novo dATP synthesis.
Quantitative Data Interpretation
When the protocol is executed correctly, the LC-MS/MS data should yield the following quantitative isotopic distribution, validating the mechanism of action of your experimental compounds:
| Experimental Condition | Expected M+0 (De Novo) | Expected M+5 (Salvage) | Biological Interpretation |
| Untreated (Vehicle) | 60% - 80% | 20% - 40% | Baseline balanced synthesis; active de novo flux. |
| + Hydroxyurea (RNRi) | < 5% | > 95% | Validates M+0 origin; complete reliance on salvage. |
| + dCK Inhibitor | > 95% | < 5% | Validates M+5 origin; complete reliance on de novo. |
References
- Chen, P., & Abramson, F. P. (1998). Measuring DNA Synthesis Rates with [1-13C]Glycine. Analytical Chemistry, 70(9), 1664-1669.
- Carlucci, M., et al. (2015). Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry. PMC - NIH.
- la Marca, G., et al. (2012). The inclusion of ADA-SCID in expanded newborn screening by tandem mass spectrometry. SciSpace.
Sources
Safety Operating Guide
Proper Disposal Procedures for 2'-Deoxyadenosine-1',2',3',4',5'-13C5
Part 1: Core Directive & Immediate Safety Assessment
Executive Safety Summary
2'-Deoxyadenosine-1',2',3',4',5'-13C5 (often abbreviated as [U-13C5]-dA or 13C5-dAd ) is a stable isotope-labeled nucleoside. It is NON-RADIOACTIVE .
-
Primary Hazard: While often classified as non-hazardous in its unlabeled form, specific Safety Data Sheets (SDS) for high-purity stable isotope variants occasionally carry H301 (Toxic if swallowed) designations due to a lack of specific toxicity data, necessitating a conservative safety approach [1, 2].
-
Critical Distinction: This material must never be disposed of as radioactive waste. Doing so incurs unnecessary costs (approx. 10-20x higher) and regulatory scrutiny.
-
Disposal Method: High-temperature chemical incineration via a licensed hazardous waste contractor.
Physical & Chemical Properties Relevant to Disposal
| Property | Specification | Disposal Implication |
| Molecular Formula | Organic waste stream (High BTU). | |
| Radioactivity | NONE (Stable Isotope) | DO NOT use radioactive waste bins. |
| Water Solubility | Moderate | Risk of leaching; do not dispose of down drains.[1] |
| Stability | Stable under standard conditions | No risk of exothermic reaction in waste drums. |
| Biological State | Bioactive Nucleoside | If used in cell culture, treat as Biohazardous Waste . |
Part 2: Waste Classification & Decision Logic
Effective disposal requires categorizing the waste based on its experimental context. Use the following logic flow to determine the correct waste stream.
Disposal Decision Tree
Figure 1: Decision matrix for segregating 13C5-labeled nucleoside waste. Note that "n.o.s." stands for "not otherwise specified."
Part 3: Detailed Disposal Protocols
Scenario A: Pure Solid Waste (Expired or Spilled)
Applicability: Expired powder, spill cleanup materials, contaminated weighing boats.
Protocol:
-
Containment: Do not sweep dry dust if possible to avoid inhalation. Dampen with a wet paper towel if cleaning a spill.
-
Packaging: Place the material and any contaminated wipes into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the bag and place it into a Wide-Mouth HDPE (High-Density Polyethylene) Drum .
-
Labeling:
-
Chemical Name: 2'-Deoxyadenosine-13C5.[2]
-
Constituents: 100% 2'-Deoxyadenosine-13C5.
-
Hazard Checkbox: Check "Toxic" (if H301 is present on your specific SDS) or "Irritant".
-
-
Disposal: Hand over to EHS for incineration .
Scenario B: Liquid Waste (Stock Solutions & HPLC)
Applicability: Unused stock solutions (water/DMSO), HPLC waste streams.
Protocol:
-
Segregation: Determine the solvent base.
-
Aqueous/Buffer: Can often be consolidated with Non-Halogenated Solvents.
-
DMSO/Methanol: Non-Halogenated Organic Waste.
-
HPLC Mobile Phases: If containing Acetonitrile/Methanol, use Non-Halogenated. If containing Chloroform, use Halogenated.
-
-
Container: Use Safety Cans or HDPE Carboys (typically 5L or 20L) with vented caps to prevent pressure buildup.
-
Prohibition: NEVER pour nucleoside solutions down the sink. While biodegradable, local environmental regulations (e.g., EPA, local water authority) strictly prohibit discharging experimental chemicals [3].
-
Labeling:
-
List all solvents (e.g., "Water 90%, Acetonitrile 10%").
-
List Trace Contaminant: "Trace 2'-Deoxyadenosine-13C5 (<0.1%)".
-
Scenario C: Biological Waste (Cell Culture Media)
Applicability: Media containing 13C5-dA used for metabolic flux analysis.
Protocol:
-
Deactivation: Add bleach (final concentration 10%) to liquid media and let stand for 20 minutes, OR collect in autoclavable vessels.
-
Processing:
-
If Bleached: Can often be poured down the drain with copious water (verify local EHS rules).
-
If Autoclaved: Autoclave at 121°C, 15 psi for 30 minutes.
-
-
Solid Bio-waste: Culture plates and flasks must go into Red Biohazard Bags and be incinerated as medical waste. The chemical hazard of the nucleoside is considered negligible compared to the biological hazard once diluted in media [4].
Part 4: Common Pitfalls & Compliance
The "Radioactive" Error
Issue: Lab personnel often see "Isotope" and "C13" and assume radioactivity (confusing it with C14). Consequence: Placing stable isotopes in radioactive waste streams triggers expensive decay-in-storage protocols or rejection by waste haulers who test for radiation and find none. Prevention: Apply a green sticker to the storage bottle explicitly stating: "STABLE ISOTOPE - NON-RADIOACTIVE" .
Labeling Integrity
When generating waste tags, do not just write "Nucleosides." You must specify the full chemical name.
-
Incorrect: "Nucleoside Waste"
-
Correct: "2'-Deoxyadenosine-13C5 solution in DMSO"
Empty Container Management
-
Triple Rinse: Triple rinse the empty glass vial with a compatible solvent (water or methanol).
-
Deface Label: Cross out the chemical name and the barcode.
-
Glass Disposal: Dispose of the rinsed vial in the Broken Glass/Sharps container, not the trash.
References
-
University of Pittsburgh EHS. (n.d.). Specific Instruction for Isotope Research Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
